molecular formula C14H29NO2 B086396 N-(2-Hydroxyethyl)dodecanamide CAS No. 142-78-9

N-(2-Hydroxyethyl)dodecanamide

Cat. No.: B086396
CAS No.: 142-78-9
M. Wt: 243.39 g/mol
InChI Key: QZXSMBBFBXPQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)dodecanamide, widely known in research and industrial contexts as Lauramide MEA, is a non-ionic surfactant with significant scientific value due to its diverse functional properties. Its primary research applications stem from its role as a viscosity modifier and foam stabilizer, making it a compound of interest in the study of lubricant and surfactant formulations . Investigations into its use as a friction modifier demonstrate its utility in enhancing the performance characteristics of lubricating compositions and fuel additives . Furthermore, its safety profile has been formally evaluated for specific applications, such as its potential use in food contact materials, providing a defined context for its safe handling and application in material science research . The compound's mechanism of action is attributed to its amphiphilic structure; the hydrophobic lauric acid chain (dodecanamide) associates with non-polar phases, while the hydrophilic ethanolamide group (N-2-hydroxyethyl) interacts with aqueous phases, resulting in its surface-active behavior. This makes it a valuable subject for studies in colloid and interface science, where researchers explore self-assembly, micelle formation, and stabilization of emulsions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)15-12-13-16/h16H,2-13H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXSMBBFBXPQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Record name LAURYL ETHANOLAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20561
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5025493
Record name Laurylethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Lauryl ethanolamide is a cream-colored flakes. (NTP, 1992), Dry Powder; Liquid; Other Solid, Cream-colored solid; [CAMEO]
Record name LAURYL ETHANOLAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20561
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dodecanamide, N-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Lauroylethanolamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5043
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name LAURYL ETHANOLAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20561
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.00000001 [mmHg]
Record name N-Lauroylethanolamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5043
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

142-78-9, 68140-00-1
Record name LAURYL ETHANOLAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20561
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Lauric acid monoethanolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)dodecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanamide, N-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Laurylethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxyethyl)dodecanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amides, coco, N-(hydroxyethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURIC MONOETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098P2IGT76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-(2-HYDROXYETHYL)DODECANAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5644
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N-(2-Hydroxyethyl)dodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)dodecanamide, also known as Lauramide MEA or N-Lauroylethanolamine, is a fatty acid amide of significant interest in various scientific and industrial fields. As a member of the N-acylethanolamine (NAE) family of lipid signaling molecules, it shares structural similarities with endocannabinoids like anandamide (B1667382), suggesting potential roles in physiological processes. This technical guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and insights into its potential biological context.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological activity. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₄H₂₉NO₂[1][2]
Molecular Weight 243.39 g/mol [1][2]
Appearance White to light-yellow waxy solid, flakes, or powder[3]
Odor Mild, waxy, characteristic of fatty-acid amides[3]
Thermal and Density Properties
PropertyValueReference(s)
Melting Point 80 - 89 °C[3][4][5]
Boiling Point ~410.5 ± 28.0 °C at 760 mmHg[3][4]
Density ~0.925 g/cm³[3][5]
Flash Point ~202.2 ± 24.0 °C[4]
Solubility and Partitioning Properties
PropertyValueReference(s)
Water Solubility Slightly soluble to practically insoluble[3]
LogP (Octanol/Water Partition Coefficient) 3.69[4]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate determination of physicochemical properties. The following protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), and are applicable to this compound.

Determination of Melting Point (OECD 102)

This protocol outlines the capillary method for determining the melting point of a crystalline solid.[6][7][8]

Principle: A small, uniform sample is heated at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range.

Apparatus:

  • Melting point apparatus with a temperature-controlled block or bath.

  • Capillary tubes (sealed at one end).

  • Calibrated thermometer or temperature sensor.

  • Mortar and pestle.

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

  • Capillary Filling: Introduce the powdered sample into a capillary tube to a height of 2-4 mm. Compact the sample by tapping the sealed end of the tube on a hard surface.

  • Measurement:

    • Place the capillary tube into the melting point apparatus.

    • Heat the apparatus at a rapid rate to a temperature approximately 10°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first signs of melting are observed (T_start).

    • Record the temperature at which the last solid particle melts (T_end).

  • Reporting: Report the melting range as T_start - T_end. For a pure substance, this range should be narrow.

Determination of Boiling Point (OECD 103)

This protocol describes the ebulliometer method for determining the boiling point.[9][10][11][12]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. An ebulliometer measures this temperature under equilibrium conditions.

Apparatus:

  • Ebulliometer with a heating mantle and condenser.

  • Calibrated thermometer or temperature sensor.

  • Barometer to measure atmospheric pressure.

Procedure:

  • Apparatus Setup: Place a sample of this compound into the ebulliometer.

  • Heating: Begin heating the sample. The liquid will start to boil, and its vapor will condense and return to the boiling flask.

  • Equilibrium: Allow the system to reach thermal equilibrium, indicated by a stable temperature reading.

  • Measurement: Record the stable temperature as the boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg (101.325 kPa), the boiling point can be corrected using the Sidney-Young equation or other appropriate methods.

Determination of Water Solubility (OECD 105)

This protocol outlines the flask method, suitable for substances with solubility greater than 10⁻² g/L.[1][3][5][13][14]

Principle: A surplus of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined analytically.

Apparatus:

  • Constant temperature water bath or shaker.

  • Flasks with stoppers.

  • Centrifuge or filtration apparatus.

  • Analytical instrument for concentration measurement (e.g., HPLC, GC-MS).

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of deionized water.

  • Equilibration: Place the flask in a constant temperature bath (e.g., 20°C) and agitate for a sufficient time to reach equilibrium (preliminary tests can determine this, often 24-48 hours).

  • Phase Separation: Separate the aqueous phase from the undissolved solid by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the clear aqueous phase using a validated analytical method.

  • Reporting: Report the water solubility in g/L or mg/L at the specified temperature.

Determination of Octanol-Water Partition Coefficient (LogP) (OECD 107)

This protocol describes the shake-flask method for determining the octanol-water partition coefficient.[15][16][17][18]

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. LogP is the base-10 logarithm of this ratio.

Apparatus:

  • Separatory funnels or centrifuge tubes with stoppers.

  • Mechanical shaker.

  • Centrifuge.

  • Analytical instrument for concentration measurement in both phases (e.g., HPLC, GC-MS).

Procedure:

  • Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol.

  • Sample Preparation: Prepare a stock solution of this compound in either water or n-octanol.

  • Partitioning: In a separatory funnel or centrifuge tube, combine known volumes of the pre-saturated n-octanol and water. Add a small volume of the stock solution.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be established.

  • Phase Separation: Separate the octanol (B41247) and water phases, typically by centrifugation.

  • Quantification: Determine the concentration of the substance in each phase using an appropriate analytical method.

  • Calculation: Calculate the partition coefficient (P) as the concentration in the octanol phase divided by the concentration in the aqueous phase. Report the result as logP.

Biological Context and Signaling Pathways

This compound belongs to the N-acylethanolamine (NAE) family, which are endogenous lipid signaling molecules. While specific signaling pathways for this compound are not as extensively studied as other NAEs like anandamide or palmitoylethanolamide (B50096) (PEA), it is understood to be part of the broader endocannabinoid system.

NAEs are synthesized "on-demand" from membrane phospholipids. The primary degradation of NAEs is through the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes them into their constituent fatty acid and ethanolamine. Inhibition of FAAH can potentiate the effects of NAEs.[19][20][21][22][23] Some NAEs are known to interact with various receptors, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs).[24][25][26][27][28]

Generalized N-Acylethanolamine Biosynthesis and Degradation Pathway

The following diagram illustrates the general pathway for the synthesis and breakdown of N-acylethanolamines.

NAE_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation PC Phosphatidylcholine (PC) NAPE N-Acyl-phosphatidylethanolamine (NAPE) PC->NAPE N-Acyltransferase PE Phosphatidylethanolamine (PE) PE->NAPE NAE N-Acylethanolamine (NAE) (e.g., this compound) NAPE->NAE NAPE-PLD FA Fatty Acid NAE->FA FAAH Eth Ethanolamine NAE->Eth

Generalized N-Acylethanolamine Biosynthesis and Degradation Pathway.
Potential Signaling Actions of N-Acylethanolamines

This diagram shows the potential downstream signaling effects upon receptor activation by NAEs.

NAE_Signaling NAE N-Acylethanolamine CB1R CB1 Receptor NAE->CB1R Activates CB2R CB2 Receptor NAE->CB2R Activates PPARa PPARα NAE->PPARa Activates AC Adenylyl Cyclase CB1R->AC Inhibits MAPK MAPK Pathway CB1R->MAPK Activates Inflam Anti-inflammatory Effects CB2R->Inflam Gene Gene Expression (Lipid Metabolism, Inflammation) PPARa->Gene cAMP ↓ cAMP AC->cAMP Neuro Neurotransmitter Release Modulation MAPK->Neuro

Potential Signaling Actions of N-Acylethanolamines.

Experimental Workflow for NAE Analysis

The analysis of this compound and other NAEs from biological matrices typically involves extraction, purification, and quantification.

NAE_Analysis_Workflow cluster_workflow Experimental Workflow for NAE Quantification Sample Biological Sample (e.g., Plasma, Tissue) Extraction Liquid-Liquid Extraction (e.g., Folch Method) Sample->Extraction Homogenization & Solvent Addition Purification Solid-Phase Extraction (SPE) Extraction->Purification Crude Lipid Extract Analysis LC-MS/MS or GC-MS Analysis Purification->Analysis Purified NAE Fraction Quantification Data Analysis and Quantification Analysis->Quantification Chromatographic & Mass Spec Data

Experimental Workflow for NAE Quantification from Biological Samples.

Conclusion

This compound possesses well-defined physicochemical properties that are critical for its application in research and development. As a member of the N-acylethanolamine family, it is implicated in the complex signaling network of the endocannabinoid system. The standardized protocols provided in this guide offer a robust framework for the accurate characterization of this and similar molecules. Further research into the specific biological functions and receptor interactions of this compound will be crucial in elucidating its full therapeutic and industrial potential.

References

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)dodecanamide from Lauric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of N-(2-Hydroxyethyl)dodecanamide, also known as lauroyl monoethanolamide, from lauric acid and monoethanolamine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, data presentation, and workflow visualization.

Introduction

This compound is a fatty acid amide with a wide range of applications, including its use as a non-ionic surfactant, emulsifying agent, and foam stabilizer in cosmetic and pharmaceutical formulations.[1] Its synthesis from the renewable resource lauric acid makes it an attractive compound for various industrial applications. This guide details a common and effective laboratory-scale synthesis protocol.

Reaction Scheme

The synthesis involves the direct amidation of lauric acid with monoethanolamine. The reaction proceeds via a condensation reaction, eliminating a molecule of water.

Chemical Equation:

Experimental Protocols

Two primary methods for the synthesis are presented below: a catalyzed reaction at a moderate temperature and a non-catalyzed reaction at a higher temperature.

Method 1: Catalyzed Amidification [1]

This method utilizes a zirconium (IV) chloride catalyst to facilitate the reaction at a lower temperature.

Materials:

  • Lauric Acid (C12H24O2)

  • Monoethanolamine (C2H7NO)

  • Zirconium (IV) Chloride (ZrCl4)

  • n-Hexane

  • Isopropanol (B130326)

  • Citric Acid

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Filtration apparatus

Procedure:

  • To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add lauric acid.

  • Add a solvent mixture of n-hexane and isopropanol (e.g., in a 1:1 v/v ratio).

  • Add monoethanolamine to the flask. The molar ratio of monoethanolamine to lauric acid can be optimized, with ratios of 10:1 to 11:1 (MEA/LA) showing high conversion.[1]

  • Add the zirconium (IV) chloride catalyst. The catalyst concentration can be varied, with 2-5% (w/w of lauric acid) being effective.[1]

  • Heat the reaction mixture to 65°C with continuous stirring.

  • Maintain the reaction at this temperature for 3 hours.

  • After the reaction is complete, cool the mixture and add a 5 mL solution of citric acid to precipitate the catalyst.

  • Separate the precipitate by filtration.

  • The filtrate containing the product can be further purified by solvent evaporation followed by recrystallization.

Method 2: Non-Catalyzed Amidification [2]

This method relies on a higher temperature to drive the reaction without the need for a catalyst.

Materials:

  • Lauric Acid (C12H24O2)

  • Monoethanolamine (C2H7NO)

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Apparatus for monitoring water removal (e.g., Dean-Stark trap)

Procedure:

  • Combine lauric acid and monoethanolamine in a round-bottom flask. A molar ratio of 1:1 or a slight excess of monoethanolamine can be used.

  • Heat the mixture to 140°C with vigorous stirring.

  • Continuously remove the water formed during the reaction to drive the equilibrium towards the product.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • The reaction is typically complete within 2-4 hours.

  • Upon completion, the crude product can be purified by recrystallization from a suitable solvent such as isooctane (B107328) or an ethyl acetate/hexane mixture.[3][4]

Data Presentation

Table 1: Reaction Parameters and Yields

ParameterMethod 1 (Catalyzed)Method 2 (Non-Catalyzed)
Reactants Lauric Acid, MonoethanolamineLauric Acid, Monoethanolamine
Molar Ratio (MEA:LA) 10:1 - 11:1[1]~1:1
Catalyst Zirconium (IV) Chloride (2-5% w/w)[1]None
Solvent n-Hexane/Isopropanol[1]None (neat)
Temperature 65°C[1]140°C[2]
Reaction Time 3 hours[1]2-4 hours
Purity (Post-Recrystallization) >98% (GC)>98%
Yield High conversion reported[5]Not explicitly stated

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular Formula C14H29NO2[3]
Molecular Weight 243.39 g/mol [6]
Appearance White to off-white solid/flakes[6]
Melting Point 87.0 - 91.0 °C
Solubility Slightly soluble in chloroform (B151607) and methanol. Insoluble in water.[7][8]
IR Spectrum Data available in NIST Chemistry WebBook[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis lauric_acid Lauric Acid reaction_vessel Reaction Vessel (Heated & Stirred) lauric_acid->reaction_vessel mea Monoethanolamine mea->reaction_vessel filtration Filtration reaction_vessel->filtration Cool & Precipitate (Method 1) recrystallization Recrystallization reaction_vessel->recrystallization Direct Purification (Method 2) evaporation Solvent Evaporation filtration->evaporation evaporation->recrystallization product Final Product: This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship start Start: Define Synthesis Goal reactants Select Reactants: Lauric Acid & Monoethanolamine start->reactants method_choice Choose Synthesis Method reactants->method_choice catalyzed Catalyzed Method (Lower Temperature) method_choice->catalyzed With Catalyst non_catalyzed Non-Catalyzed Method (Higher Temperature) method_choice->non_catalyzed Without Catalyst reaction Perform Amidation Reaction catalyzed->reaction non_catalyzed->reaction purification Purify Crude Product reaction->purification characterization Characterize Final Product (e.g., GC, MP, IR) purification->characterization end End: Pure this compound characterization->end

Caption: Logical relationship diagram for the synthesis protocol.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Gas Chromatography (GC): To determine the purity of the final compound. A purity of >98% is typically expected for the purified product.

  • Melting Point: The melting point should be determined and compared to the literature value (87-91°C).

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide and hydroxyl functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule.

Safety Considerations

  • Monoethanolamine is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Zirconium (IV) chloride is corrosive and water-sensitive. It should be handled in a dry environment.

  • The reactions should be carried out in a well-ventilated fume hood.

  • Standard laboratory safety procedures should be followed at all times.

References

Lauramide MEA: A Comprehensive Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of Lauramide MEA (Monoethanolamine), a non-ionic surfactant widely utilized in the cosmetic and personal care industries. This document outlines its chemical and physical properties, synthesis, and functional applications, presenting data in a structured format for scientific and research applications.

Core Chemical and Physical Properties

Lauramide MEA is prized for its stabilizing and viscosity-enhancing properties in formulations. The following table summarizes its key quantitative data.

PropertyValueReference
CAS Number 142-78-9[1][2]
Molecular Weight 243.39 g/mol [1]
Molecular Formula C₁₄H₂₉NO₂[1][2]
IUPAC Name N-(2-Hydroxyethyl)dodecanamide[2]
Appearance White, waxy solid at room temperature[2]

Synthesis of Lauramide MEA

Lauramide MEA is synthesized through the condensation reaction of lauric acid with monoethanolamine (MEA).[1] This process is typically catalyzed and results in the formation of the amide.

A general experimental protocol for the synthesis of fatty amides like Lauramide MEA involves reacting the fatty acid (lauric acid) with an amine source (MEA) in the presence of a catalyst and a solvent. Key variables in this process include reaction time, temperature, and stirring speed to optimize the conversion rate of the fatty acid into the corresponding amide. For instance, a study on fatty amide synthesis observed reaction times of 1-4 hours, temperatures of 70-80°C, and stirring speeds of 150-250 rpm, with a CaO catalyst. While this specific study used a mixed solvent system and a different reactant ratio, the principles are applicable to Lauramide MEA synthesis.

Below is a generalized workflow for the synthesis of Lauramide MEA.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Purification Lauric Acid Lauric Acid Reaction Vessel Reaction Vessel Lauric Acid->Reaction Vessel Monoethanolamine (MEA) Monoethanolamine (MEA) Monoethanolamine (MEA)->Reaction Vessel Catalyst Catalyst Catalyst->Reaction Vessel Solvent Solvent Solvent->Reaction Vessel Heat & Stirring Heat & Stirring Heat & Stirring->Reaction Vessel Purification Purification Reaction Vessel->Purification Condensation Reaction Final Product Lauramide MEA Purification->Final Product Removal of Impurities Removal of Impurities

A generalized workflow for the synthesis of Lauramide MEA.

Mechanism of Action and Applications

The primary function of Lauramide MEA in formulations is as a surfactant. Its amphipathic molecular structure, containing both a hydrophobic tail (the lauryl hydrocarbon chain) and a hydrophilic head (the amide and hydroxyl groups), allows it to reduce the surface tension between oil and water phases. This property is fundamental to its various applications.

Key Functions:

  • Foam Boosting and Stabilization: It enhances the formation and stability of foam in cleansing products.

  • Viscosity Control: Lauramide MEA acts as a thickening agent, increasing the viscosity of liquid formulations to create a richer, more desirable texture.[2]

  • Emulsification: It facilitates the mixing of oil and water-based ingredients, preventing separation and ensuring product stability.[1]

  • Cleansing Agent: As a surfactant, it helps to lift and remove dirt and oils from the skin and hair.

The diagram below illustrates the fundamental principle of how Lauramide MEA functions as a surfactant to emulsify oil in water.

G cluster_micelle Micelle Structure cluster_water Aqueous Phase (Water) center Oil Droplet lmea1 lmea2 lmea3 lmea4 lmea5 lmea6 lmea7 lmea8 Hydrophilic Heads Interact with Water Hydrophilic Heads Interact with Water

Surfactant action of Lauramide MEA forming a micelle around an oil droplet.

Conclusion

Lauramide MEA is a versatile and effective ingredient with a well-established role in the formulation of a wide range of personal care products. Its primary functions as a surfactant, emulsifier, and viscosity modifier are directly attributable to its molecular structure. For researchers and product development professionals, a thorough understanding of its physicochemical properties and synthesis is crucial for its effective application in creating stable and high-performing products. While direct signaling pathway interactions are not its intended function, its impact on the physical properties of topical formulations can influence the delivery and efficacy of active ingredients.

References

Solubility of N-(2-Hydroxyethyl)dodecanamide in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxyethyl)dodecanamide (also known as N-lauroylethanolamine), a fatty acid amide with growing interest in various scientific and industrial fields. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predictive solubility profile based on its chemical structure, detailed experimental protocols for determining solubility, and its context within relevant biological pathways.

Predictive Solubility Profile

This compound possesses a long, nonpolar dodecyl (C12) alkyl chain and a polar head group containing a secondary amide and a primary hydroxyl group. This amphiphilic nature governs its solubility in different organic solvents.

Based on the principle of "like dissolves like," the following solubility predictions can be made:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl and amide groups can participate in hydrogen bonding with protic solvents. Therefore, this compound is expected to exhibit moderate to good solubility in lower alcohols. A related compound, N,N-Bis(2-hydroxyethyl)dodecanamide, is reported to be soluble in lower alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): The polar functional groups will allow for dipole-dipole interactions with polar aprotic solvents, suggesting potential solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The long dodecyl chain provides significant nonpolar character, which should allow for some degree of solubility in nonpolar solvents through van der Waals forces.

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): A structurally similar compound, N,N-Bis(2-hydroxyethyl)dodecanamide, is slightly soluble in chloroform, suggesting that this compound may also exhibit some solubility in chlorinated solvents.

  • Water: The long hydrophobic alkyl chain is expected to dominate, leading to very low water solubility. One source indicates a water solubility of less than 1 mg/mL.[1]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature. The following table is provided for researchers to populate with their experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationReference
Methanol
Ethanol
2-Propanol
Acetone
Acetonitrile
Dimethyl Sulfoxide (DMSO)
Chloroform
Dichloromethane
Toluene
n-Hexane

Experimental Protocol: Isothermal Shake-Flask Method

The following is a detailed methodology for the accurate determination of the thermodynamic solubility of this compound in organic solvents.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or orbital incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (e.g., 0.22 µm PTFE membrane)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a validated gravimetric method)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the equilibration period is crucial for ensuring saturation.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The shaking speed should be adequate to keep the solid suspended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: Accurately weigh the filtered solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute. Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

    • Chromatographic Method: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument (e.g., HPLC or GC). Quantify the concentration against a prepared standard curve.

  • Calculation of Solubility: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solute and the volume of the solvent used.

Biological Context: N-Acylethanolamine Metabolism

This compound belongs to the class of N-acylethanolamines (NAEs), which are endogenous lipid signaling molecules. The metabolic pathway of NAEs is an integral part of the endocannabinoid system.[2] The synthesis and degradation of NAEs are tightly regulated by specific enzymes.

The canonical pathway for NAE biosynthesis involves the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by a phospholipase D-type enzyme (NAPE-PLD).[3][4] NAPE itself is formed by the transfer of a fatty acyl group from a phospholipid to the head group of phosphatidylethanolamine (B1630911) (PE). The degradation of NAEs is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release a free fatty acid and ethanolamine.[4][5]

NAE_Metabolism PC Phosphatidylcholine (PC) & Phosphatidylethanolamine (PE) NAPE N-Acyl-Phosphatidylethanolamine (NAPE) PC->NAPE N-Acyltransferase NAE This compound (NAE) NAPE->NAE NAPE-PLD FFA_Ethanolamine Dodecanoic Acid + Ethanolamine NAE->FFA_Ethanolamine FAAH

Caption: General metabolic pathway of N-acylethanolamines (NAEs).

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prep Add excess this compound and known volume of solvent to vial start->prep equilibrate Equilibrate at constant temperature with shaking (24-72h) prep->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter quantify Quantify concentration of This compound filter->quantify gravimetric Gravimetric Method: Evaporate solvent and weigh residue quantify->gravimetric  Method 1   chromatographic Chromatographic Method: (e.g., HPLC, GC) vs. standards quantify->chromatographic  Method 2   calculate Calculate Solubility (e.g., g/100 mL, mol/L) gravimetric->calculate chromatographic->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

Critical Micelle Concentration of Lauramide MEA in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Lauramide MEA and Micellization

Lauramide MEA, with the chemical structure N-(2-Hydroxyethyl)dodecanamide, is a fatty acid amide possessing a hydrophobic 12-carbon alkyl chain and a hydrophilic monoethanolamine headgroup.[1] Like other amphiphilic molecules, Lauramide MEA monomers in an aqueous solution will preferentially adsorb at the air-water interface. As the concentration of the surfactant increases, this interface becomes saturated. The concentration at which this saturation occurs and the monomers begin to self-assemble into organized aggregates, known as micelles, is termed the Critical Micelle Concentration (CMC).[2] This process is a spontaneous and thermodynamically favorable phenomenon driven by the hydrophobic effect.

The formation of micelles is accompanied by abrupt changes in several physicochemical properties of the solution, including surface tension, conductivity, osmotic pressure, and the solubilization of hydrophobic substances.[3] The CMC is a fundamental parameter that dictates the performance of a surfactant in various applications, including drug delivery, where micelles can encapsulate poorly soluble drugs, enhancing their bioavailability.

Challenges in Determining the CMC of Lauramide MEA

A significant challenge in determining the CMC of Lauramide MEA in a purely aqueous solution is its limited water solubility. Technical datasheets describe it as slightly soluble or practically insoluble in water.[4] It is often used in combination with other surfactants to achieve miscibility or dispersibility.[4][5] This inherent low solubility can make it difficult to reach the concentrations required for micelle formation in a simple aqueous system, potentially leading to precipitation before the CMC is attained.

Estimated CMC of Lauramide MEA based on Structurally Similar Surfactants

Given the absence of a reported CMC value for Lauramide MEA, it is informative to examine the CMCs of other nonionic surfactants that share a similar hydrophobic tail (a C12 alkyl chain). The structure of the hydrophilic headgroup also influences the CMC. The following table summarizes the CMC values for several nonionic surfactants with a C12 alkyl chain, providing a likely range for the CMC of Lauramide MEA under ideal conditions.

Surfactant NameChemical StructureCMC (mM)Temperature (°C)Reference
Pentaethylene glycol monododecyl ether (C12E5)C12H25(OCH2CH2)5OH0.06525[2]
Dodecyl β-D-glucopyranosideC12H25O-Glc0.1925
N,N-Dimethyldodecylamine N-oxide (DDAO)C12H25N(CH3)2O2.125
Lauryl LactamC12H23NO0.0325

Note: The CMC values are influenced by factors such as temperature, pH, and the presence of electrolytes.

Based on these structurally similar compounds, it is reasonable to hypothesize that the CMC of Lauramide MEA, were it sufficiently soluble, would likely fall within the range of 0.01 to 1 mM . The presence of the amide group and the hydroxyl group in its headgroup would contribute to its hydrophilic character.

Experimental Protocols for CMC Determination

For researchers aiming to experimentally determine the CMC of Lauramide MEA, potentially in mixed solvent systems to enhance solubility, or for other surfactants, the following detailed protocols for the two most common methods are provided.

Surface Tension Method

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[3][6]

Materials and Equipment:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • High-purity water (e.g., Milli-Q)

  • Lauramide MEA (or other surfactant of interest)

  • Precision balance

  • Glassware (beakers, volumetric flasks, pipettes)

  • Magnetic stirrer and stir bars

Protocol:

  • Stock Solution Preparation: Accurately weigh a known amount of Lauramide MEA and dissolve it in a specific volume of high-purity water (or the chosen solvent system) to prepare a concentrated stock solution. Gentle heating and stirring may be required to aid dissolution.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution with progressively lower concentrations. A logarithmic dilution series is often effective in covering a wide concentration range around the expected CMC.

  • Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Surface Tension Measurement:

    • Start with the most dilute solution to minimize contamination.

    • Pour the solution into the sample vessel and allow it to equilibrate to the desired temperature.

    • Measure the surface tension. Ensure the ring or plate is thoroughly cleaned and dried between measurements.

    • Repeat the measurement for each of the prepared dilutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration, while the second region, above the CMC, shows a plateau or a much gentler slope.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[3]

Fluorescence Spectroscopy Method using a Pyrene (B120774) Probe

This technique utilizes a hydrophobic fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment.[7]

Materials and Equipment:

  • Fluorometer

  • Pyrene (fluorescence grade)

  • High-purity water (or chosen solvent system)

  • Lauramide MEA (or other surfactant of interest)

  • Acetone (B3395972) or Methanol (B129727) (for pyrene stock solution)

  • Volumetric flasks and micropipettes

Protocol:

  • Pyrene Stock Solution Preparation: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol at a concentration of approximately 10⁻³ M.

  • Surfactant Solution Preparation:

    • Prepare a series of surfactant solutions in volumetric flasks at various concentrations, bracketing the expected CMC.

    • Add a small aliquot of the pyrene stock solution to each flask so that the final concentration of pyrene is very low (typically around 10⁻⁶ M). The volume of the organic solvent added should be minimal (e.g., <0.1% of the total volume) to avoid affecting the micellization behavior.

    • Evaporate the organic solvent by gentle warming or under a stream of nitrogen.

    • Fill the flasks to the mark with the high-purity water (or solvent system) and mix thoroughly to ensure the pyrene is solubilized. Allow the solutions to equilibrate.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to approximately 335 nm for pyrene.

    • Record the emission spectrum for each surfactant solution, typically from 350 nm to 500 nm.

  • Data Analysis:

    • The fluorescence emission spectrum of pyrene shows several vibronic bands. The ratio of the intensity of the third peak (I₃, around 384 nm) to the first peak (I₁, around 373 nm) is sensitive to the polarity of the pyrene's environment.

    • Plot the intensity ratio (I₁/I₃ or I₃/I₁) as a function of the logarithm of the surfactant concentration.

    • A sigmoidal curve is typically obtained. The CMC is determined from the midpoint of the transition in the sigmoidal plot.

Visualizations

The following diagrams illustrate the process of micellization and the experimental workflows for CMC determination.

MicellizationProcess Fig. 1: Schematic of Micelle Formation cluster_Monomers Below CMC cluster_Micelle Above CMC M1 Monomer Micelle Micelle M1->Micelle Aggregation M2 Monomer M2->Micelle M3 Monomer M3->Micelle M4 Monomer M4->Micelle M5 Monomer M5->Micelle

Fig. 1: Schematic of Micelle Formation

TensiometryWorkflow Fig. 2: Surface Tension Method Workflow A Prepare Surfactant Stock Solution B Create a Series of Dilutions A->B C Calibrate Tensiometer B->C D Measure Surface Tension of Each Dilution C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine CMC from the Intersection of Linear Fits E->F

Fig. 2: Surface Tension Method Workflow

FluorescenceWorkflow Fig. 3: Fluorescence Spectroscopy Workflow A Prepare Pyrene Stock Solution B Prepare Surfactant Solutions with Pyrene A->B C Equilibrate Samples B->C D Measure Fluorescence Emission Spectra C->D E Calculate I1/I3 Intensity Ratio D->E F Plot I1/I3 Ratio vs. log(Concentration) E->F G Determine CMC from Sigmoidal Fit F->G

Fig. 3: Fluorescence Spectroscopy Workflow

Conclusion

While a precise Critical Micelle Concentration for Lauramide MEA in a simple aqueous solution remains to be definitively reported, likely due to its limited water solubility, this guide provides a comprehensive overview for researchers. By understanding the properties of Lauramide MEA and comparing it with structurally similar nonionic surfactants, a reasonable estimation of its CMC can be made. Furthermore, the detailed experimental protocols for surface tension and fluorescence spectroscopy methods provided herein offer a practical framework for the empirical determination of the CMC of Lauramide MEA in suitable solvent systems or for the characterization of other novel surfactants. This knowledge is paramount for the effective formulation and application of such amphiphilic molecules in the fields of drug development and materials science.

References

Navigating the Safety Profile of N-(2-Hydroxyethyl)dodecanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-Hydroxyethyl)dodecanamide, also known as Lauramide MEA, is a widely utilized compound in various industrial and commercial applications, including cosmetics and personal care products where it functions as a foaming agent, emulsifier, and viscosity builder. For laboratory and drug development professionals, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure a safe working environment and maintain experimental integrity. This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound.

Physicochemical and Hazard Profile

A clear understanding of the fundamental properties and potential hazards of a substance is the foundation of safe laboratory practice. The following tables summarize the key physicochemical characteristics and the Globally Harmonized System (GHS) classification for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 142-78-9[1][2][3][4][5]
Molecular Formula C₁₄H₂₉NO₂[4]
Molecular Weight 243.39 g/mol [3]
Appearance White to light yellow powder or crystal
Melting Point 87.0 to 91.0 °C
Flash Point 202.2 ± 24.0 °C
Purity >98.0% (GC)

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye Irritation/DamageCategory 2 / Category 1H319: Causes serious eye irritation / Causes serious eye damage
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazardChronic 2H411: Toxic to aquatic life with long lasting effects

Note: The classification for eye irritation varies across different safety data sheets, with some indicating "serious eye irritation" (Category 2) and others "serious eye damage" (Category 1).[1][6][7][8] It is prudent to handle the substance as having the potential for serious eye damage.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when working with this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety goggles with side-shields) Hand_Protection Hand Protection (Chemical-resistant gloves) Body_Protection Body Protection (Impervious clothing, lab coat) Respiratory_Protection Respiratory Protection (Use in well-ventilated area. Full-face respirator if limits exceeded) First_Aid_Procedures cluster_first_aid First-Aid Measures Exposure Accidental Exposure Inhalation Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Exposure->Inhalation Skin_Contact Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation persists. Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately seek medical attention. Exposure->Eye_Contact Ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion

References

A Technical Guide to the Spectroscopic Data of N-(2-Hydroxyethyl)dodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for N-(2-Hydroxyethyl)dodecanamide, a fatty acid amide of significant interest in various research and development fields. Due to the limited availability of public domain spectroscopic data, this document focuses on the accessible infrared (IR) spectrum and outlines a general methodology for its synthesis and characterization.

Spectroscopic Data

At present, detailed, publicly accessible ¹H and ¹³C NMR data for this compound is limited. Commercial suppliers indicate that the compound's structure is confirmed by NMR, but the spectral data itself is not published.[1] However, an infrared spectrum is available through the NIST Chemistry WebBook, providing valuable information about the compound's functional groups.[2]

Table 1: Infrared (IR) Spectroscopy Data for this compound [2]

Frequency (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (hydroxyl group), N-H stretch (secondary amide)
~2920StrongC-H stretch (asymmetric, CH₂)
~2850StrongC-H stretch (symmetric, CH₂)
~1640StrongC=O stretch (Amide I band)
~1550StrongN-H bend (Amide II band)
~1465MediumC-H bend (CH₂)
~1060MediumC-O stretch (hydroxyl group)

Note: The IR spectrum was measured on a dispersive instrument as a solid mull.[2] Peak positions are approximate and may differ slightly from measurements on FTIR instruments.

Experimental Protocols

A standard laboratory-scale synthesis of this compound can be achieved through the amidation of dodecanoic acid or its derivatives with ethanolamine (B43304). Below are two common synthetic approaches.

Method 1: Direct Amidation of Dodecanoic Acid

This method involves the direct condensation of dodecanoic acid with ethanolamine, typically with the removal of water to drive the reaction to completion.

  • Materials: Dodecanoic acid, ethanolamine, toluene (B28343) (or another suitable solvent for azeotropic water removal), and a catalytic amount of a weak acid (e.g., boric acid).

  • Procedure:

    • Dodecanoic acid and a slight molar excess of ethanolamine are dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • A catalytic amount of boric acid is added to the mixture.

    • The reaction mixture is heated to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.

    • The reaction is monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., isooctane) to yield this compound as a white to light yellow solid.[1][2]

Method 2: Acylation of Ethanolamine with Dodecanoyl Chloride

This approach utilizes the more reactive dodecanoyl chloride and is typically performed at lower temperatures.

  • Materials: Dodecanoyl chloride, ethanolamine, a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine), and an inert solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Procedure:

    • Ethanolamine is dissolved in the inert solvent in a round-bottom flask, and the flask is cooled in an ice bath.

    • A stoichiometric amount of the non-nucleophilic base is added to the solution.

    • Dodecanoyl chloride is added dropwise to the cooled solution with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is washed successively with dilute acid, water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization.

Spectroscopic Characterization Protocol

  • Infrared (IR) Spectroscopy: The IR spectrum of the purified this compound can be obtained using an FTIR spectrometer. A small amount of the solid sample is typically analyzed as a KBr pellet or using a diamond ATR accessory.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Expected signals would include a triplet for the terminal methyl group of the dodecanoyl chain, a large multiplet for the methylene (B1212753) groups of the alkyl chain, and distinct multiplets for the two methylene groups of the hydroxyethyl (B10761427) moiety, as well as signals for the amide and hydroxyl protons.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is recorded on the same sample solution. Expected signals would include a peak for the carbonyl carbon of the amide, signals for the carbons of the hydroxyethyl group, and a series of signals for the carbons of the dodecyl chain.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the synthesis and characterization of this compound.

G cluster_structure Chemical Structure of this compound structure

Structure of this compound.

G cluster_characterization Spectroscopic Characterization reagents Dodecanoic Acid + Ethanolamine synthesis Amidation Reaction reagents->synthesis purification Purification (e.g., Recrystallization) synthesis->purification product This compound purification->product ir IR Spectroscopy product->ir Verify Functional Groups nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Confirm Structure

Synthesis and Characterization Workflow.

References

Thermal Stability and Degradation Profile of Lauramide MEA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauramide MEA (Monoethanolamine), a non-ionic surfactant derived from lauric acid and monoethanolamine, is widely utilized in the cosmetics and personal care industries for its emulsifying, thickening, and foam-boosting properties.[1][2] While its application at ambient temperatures is well-documented, a comprehensive understanding of its thermal stability and degradation profile is crucial for ensuring product quality, safety, and stability, particularly in formulations subjected to heat during manufacturing or storage. This technical guide provides a detailed overview of the known thermal characteristics of Lauramide MEA, drawing inferences from the extensive research on its precursor, monoethanolamine (MEA), to elucidate potential degradation pathways. Standard methodologies for assessing thermal stability are also presented to guide further research and development.

Introduction to Lauramide MEA

Lauramide MEA is synthesized through the reaction of lauric acid, a saturated fatty acid commonly sourced from coconut oil, with monoethanolamine (MEA).[1] This reaction forms an amide linkage, resulting in a molecule with both a hydrophobic fatty acid tail and a hydrophilic ethanolamine (B43304) head. This amphipathic nature enables its function as a surfactant, effectively reducing surface tension between oil and water phases to create stable emulsions.[3] It is typically a white to off-white waxy solid at room temperature.[3] While generally considered stable under normal conditions of use, its behavior at elevated temperatures is a critical consideration for formulation scientists.[3]

Thermal Stability of Lauramide MEA

Direct, publicly available quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) specifically for Lauramide MEA is limited in the current body of scientific literature. However, the molecule's structure, consisting of a fatty acid amide and a primary alcohol, allows for informed hypotheses regarding its thermal decomposition. The stability of Lauramide MEA is generally described as "moderate," suggesting it can withstand typical processing temperatures in cosmetic manufacturing without significant degradation.[3]

Inferred Degradation Profile from Monoethanolamine (MEA)

Extensive research into the thermal degradation of monoethanolamine (MEA), a key precursor of Lauramide MEA, has been conducted, largely driven by its use in industrial CO2 capture processes.[4][5][6][7][8][9][10][11][12][13][14] The degradation of MEA is known to be significantly influenced by the presence of CO2 and oxygen, as well as temperature.[6][10]

At elevated temperatures, particularly in the presence of CO2, MEA can undergo carbamate (B1207046) polymerization.[4] This process involves the formation of an MEA carbamate, which can then react further to form degradation products such as oxazolidinone (OZD), N-(2-hydroxyethyl)-2-imidazolidinone (HEIA), and N-(2-hydroxyethyl)ethylenediamine (HEEDA).[8] Oxidative degradation, in the presence of oxygen, can lead to the formation of various byproducts, including aldehydes, carboxylic acids, and ammonia.[5][10]

Given that the ethanolamine moiety is present in Lauramide MEA, it is plausible that similar degradation pathways could be initiated at this part of the molecule under sufficiently harsh thermal or oxidative conditions. However, the bulky lauryl group may introduce steric hindrance, potentially altering the reaction kinetics and favoring different degradation products compared to free MEA. The amide bond itself is also susceptible to hydrolysis at high temperatures, which would lead to the cleavage of the molecule back into lauric acid and monoethanolamine.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of Lauramide MEA, standardized thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which Lauramide MEA begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • A small, precisely weighed sample of Lauramide MEA (typically 5-10 mg) is placed in a TGA crucible.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots the percentage of mass loss against temperature, revealing the onset temperature of decomposition and the temperature ranges of different degradation steps.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.[15][16][17][18][19]

Methodology:

  • A small, encapsulated sample of Lauramide MEA is placed in the DSC instrument alongside an empty reference pan.

  • The sample and reference are subjected to a controlled temperature program, typically involving heating and cooling cycles at a defined rate (e.g., 10 °C/min).

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC thermogram plots heat flow versus temperature, with peaks indicating endothermic (e.g., melting) or exothermic (e.g., decomposition) transitions.

Data Presentation

While specific quantitative data for Lauramide MEA is not available in the reviewed literature, the following tables illustrate how such data would be structured for clear comparison.

Table 1: Thermogravimetric Analysis (TGA) Data for Lauramide MEA

ParameterValue (°C)Atmosphere
Onset of Decomposition (Tonset)Data not availableNitrogen
Temperature at 5% Mass Loss (T5%)Data not availableNitrogen
Temperature at 10% Mass Loss (T10%)Data not availableNitrogen
Temperature at 50% Mass Loss (T50%)Data not availableNitrogen
Onset of Decomposition (Tonset)Data not availableAir
Temperature at 5% Mass Loss (T5%)Data not availableAir
Temperature at 10% Mass Loss (T10%)Data not availableAir
Temperature at 50% Mass Loss (T50%)Data not availableAir

Table 2: Differential Scanning Calorimetry (DSC) Data for Lauramide MEA

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
MeltingData not availableData not availableData not available
DecompositionData not availableData not availableData not available

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like Lauramide MEA.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Lauramide MEA Sample Weighing Precise Weighing Sample->Weighing Encapsulation Sample Encapsulation (for DSC) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Weighing->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Degradation_Profile Degradation Profile & Thermal Stability Assessment TGA_Data->Degradation_Profile DSC_Data->Degradation_Profile

Workflow for Thermal Analysis of Lauramide MEA.

Conclusion

While Lauramide MEA is a well-established ingredient in the personal care industry, detailed public data on its thermal stability and degradation profile is scarce. Based on the known degradation mechanisms of its precursor, monoethanolamine, potential pathways for the thermal decomposition of Lauramide MEA can be hypothesized, involving both the ethanolamine moiety and the amide linkage. To provide definitive data for robust formulation development and safety assessment, rigorous thermal analysis using standard techniques such as TGA and DSC is essential. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting and reporting such critical studies. Further research in this area would be of significant value to the scientific and industrial communities.

References

Lauramide MEA as a non-ionic surfactant mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Lauramide MEA as a Non-ionic Surfactant

Introduction

Lauramide MEA (Monoethanolamide), with the IUPAC name N-(2-hydroxyethyl)dodecanamide, is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries.[1][2] It is synthesized from lauric acid, a fatty acid commonly derived from coconut oil, and monoethanolamine (MEA).[1][2] As a multifunctional ingredient, Lauramide MEA serves as a foam booster, viscosity enhancer, emulsifier, and stabilizing agent.[1][3] Its prevalence in formulations such as shampoos, facial cleansers, and topical drug delivery systems is due to its mildness, effectiveness in complex formulations, and ability to improve product texture and performance.[1][3]

This technical guide provides a detailed examination of the core mechanisms of action of Lauramide MEA, focusing on its physicochemical properties, molecular interactions, and functional roles in liquid formulations. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile excipient.

Molecular Structure and Synthesis

The efficacy of Lauramide MEA as a surfactant is rooted in its amphiphilic molecular structure. The molecule consists of a long, 12-carbon hydrophobic tail derived from lauric acid and a polar, hydrophilic head group containing amide and hydroxyl functionalities from the monoethanolamine moiety.[1] This dual nature allows it to adsorb at interfaces, such as oil-water and air-water, thereby reducing interfacial tension.[1]

The synthesis is typically a condensation reaction between lauric acid and monoethanolamine, often in the presence of a catalyst, which forms the amide bond and releases a molecule of water.[2]

Figure 1: Molecular Structure of Lauramide MEA cluster_0 Hydrophobic Tail (Lipophilic) cluster_1 Hydrophilic Head (Polar) a CH₃(CH₂)₁₀- b -C(=O)NHCH₂CH₂OH a->b Amide Bond Figure 2: Micelle Formation and Oil Emulsification cluster_0 Below CMC cluster_1 Above CMC cluster_2 Emulsification S1 S2 S3 label_below Free Surfactant Monomers M1_center M1_S1 M1_S2 M1_S3 M1_S4 M1_S5 M1_S6 M1_S7 M1_S8 label_above Micelle Formation Oil Oil M2_S1 M2_S2 M2_S3 M2_S4 M2_S5 M2_S6 M2_S7 M2_S8 label_emul Oil Droplet Encapsulated arrow1 Increasing Concentration arrow2 Addition of Oil Figure 5: Workflow for CMC Determination A Prepare Lauramide MEA Stock Solution B Create Serial Dilutions A->B D Measure Surface Tension of Each Dilution B->D C Calibrate Tensiometer (Constant Temp) C->D E Plot Surface Tension vs. Log(Concentration) D->E F Identify Intersection of Two Linear Regions E->F G Result: Critical Micelle Concentration (CMC) F->G Figure 6: Workflow for Foam Stability Evaluation A Prepare Control and Test Solutions B Add 50 mL Solution to 250 mL Cylinder A->B C Invert Cylinder 10 Times to Generate Foam B->C D Record Initial Foam Volume (V₀) at t=0 C->D E Record Foam Volume at Regular Time Intervals D->E F Plot Foam Volume vs. Time E->F G Result: Compare Foam Half-life / Decay Rate F->G

References

A Comprehensive Technical Guide to N-(2-Hydroxyethyl)dodecanamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-(2-Hydroxyethyl)dodecanamide, a member of the N-acylethanolamine (NAE) family of lipid signaling molecules, has garnered increasing interest within the scientific community. Its structural similarity to endocannabinoids and other bioactive lipids suggests its potential involvement in a variety of physiological processes, making it a molecule of interest for drug development and therapeutic applications. This technical guide provides an in-depth overview of this compound, including its various synonyms, physico-chemical properties, detailed experimental protocols for its synthesis and purification, and insights into its potential biological signaling pathways.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial sources. A comprehensive list of these synonyms is provided in Table 1 to aid in literature searches and material sourcing.

Table 1: Synonyms and Alternative Names for this compound

Synonym/Alternative Name
Lauric acid monoethanolamide
N-Lauroylethanolamine
Lauramide MEA
N-Dodecanoylethanolamine
Lauric acid ethanolamide
Laurylethanolamide
N-(2-Hydroxyethyl)lauramide
Amisol LDE
Comperlan LM
Copramyl
Crillon L.M.E.
Cyclomide LM
Lauric acid monoethanolamine
Lauric ethylolamide
Lauric monoethanolamide
Lauridit LM
Lauroyl monoethanolamide
Laurylamidoethanol
Rewomid L 203
Stabilor C.M.H.
Steinamid L 203
Ultrapole H
Vistalan
2-Dodecanamidoethanol

Physico-Chemical Properties

A thorough understanding of the physico-chemical properties of this compound is essential for its handling, formulation, and application in experimental settings. Table 2 summarizes key quantitative data for this compound.

Table 2: Physico-Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₂₉NO₂[1]
Molecular Weight 243.39 g/mol [1]
CAS Number 142-78-9[1]
Appearance White to light yellow powder or crystal[2]
Melting Point 87.0 to 91.0 °C[2]
Purity >98.0% (GC)[2]
Storage Temperature Refrigerated (0-10°C)[2]
Solubility Insoluble in water.
InChIKey QZXSMBBFBXPQHI-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the direct amidation of lauric acid with ethanolamine (B43304).

Materials:

  • Lauric acid

  • Ethanolamine

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve lauric acid in a minimal amount of toluene.

  • Add a molar excess (typically 1.1 to 1.5 equivalents) of ethanolamine to the solution.

  • Set up the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the amidation reaction. This typically takes several hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove unreacted ethanolamine, followed by a dilute base solution (e.g., saturated sodium bicarbonate) to remove unreacted lauric acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a high-purity solid.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a binary system) to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • If using a binary solvent system, add the less soluble solvent dropwise to the hot solution until turbidity persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution at an elevated temperature.

  • Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, or gas chromatography.

In Vitro Assay: Investigating the Pro-Apoptotic Effects on Breast Cancer Cells

Given that a related compound, N-(2-Hydroxyethyl)hexadecanamide, has been shown to induce apoptosis in breast cancer cells, this protocol outlines a representative experiment to assess the potential pro-apoptotic activity of this compound.[3]

Cell Line:

  • MDA-MB-231 or MCF-7 human breast cancer cell lines.

Materials:

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT or WST-1 cell proliferation assay kit

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

  • Western blotting reagents and antibodies against key apoptosis-related proteins (e.g., BAX, BCL-2, Caspase-3)

Procedure:

  • Cell Viability Assay:

    • Seed the breast cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

    • At the end of each time point, assess cell viability using an MTT or WST-1 assay according to the manufacturer's instructions.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Apoptosis Analysis by Flow Cytometry:

    • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.

  • Western Blot Analysis of Apoptotic Proteins:

    • Treat the cells with this compound as described for the apoptosis analysis.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against pro-apoptotic (e.g., BAX, cleaved Caspase-3) and anti-apoptotic (e.g., BCL-2) proteins.

    • Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.

    • Analyze the changes in the expression levels of these proteins to confirm the induction of apoptosis.

Signaling Pathways

This compound belongs to the class of N-acylethanolamines (NAEs), which are known to be involved in various signaling pathways, most notably the endocannabinoid system.[4][5] The biological effects of NAEs are primarily regulated by their biosynthesis and degradation.

N-Acylethanolamine Metabolic Pathway

The metabolic pathway of NAEs involves their synthesis from N-acyl-phosphatidylethanolamines (NAPEs) and their degradation by the enzyme Fatty Acid Amide Hydrolase (FAAH).[6]

NAE_Metabolism PC Phosphatidylcholine (PC) NAPE N-Acyl-Phosphatidylethanolamine (NAPE) PC->NAPE N-Acyltransferase PE Phosphatidylethanolamine (PE) PE->NAPE NAE This compound (NAE) NAPE->NAE NAPE-PLD FFA Dodecanoic Acid (Lauric Acid) NAE->FFA FAAH Ethanolamine Ethanolamine

Caption: Metabolic pathway of N-acylethanolamines (NAEs).

Putative Signaling Pathway of this compound

While the direct signaling targets of this compound are still under investigation, its role as a substrate for FAAH suggests that it can influence the endocannabinoid system. Furthermore, some NAEs have been shown to act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[7] Inhibition of FAAH would lead to an accumulation of this compound, which could then potentially activate PPARα, leading to downstream effects on gene expression related to lipid metabolism and inflammation.

NAE_Signaling cluster_cell Cellular Environment cluster_nucleus Nucleus NAE This compound (NAE) FAAH FAAH NAE->FAAH Hydrolysis PPARa PPARα NAE->PPARa Activation Degradation Degradation Products FAAH->Degradation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binding RXR RXR RXR->PPRE Heterodimerization GeneExpression Target Gene Expression PPRE->GeneExpression Transcription BiologicalEffects Biological Effects (e.g., Anti-inflammatory, Metabolic Regulation) GeneExpression->BiologicalEffects

Caption: Putative signaling pathway for this compound.

References

Methodological & Application

Application Notes and Protocols for N-(2-Hydroxyethyl)dodecanamide in Stable Emulsion Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-(2-Hydroxyethyl)dodecanamide

This compound, also known as Lauramide MEA, is a non-ionic surfactant widely utilized in the cosmetic and pharmaceutical industries.[1] Its chemical structure, derived from lauric acid and monoethanolamine, imparts amphiphilic properties that make it an effective agent for emulsification, viscosity modification, and foam boosting.[1][2] This document provides detailed application notes and protocols for the use of this compound in the formulation of stable emulsions for research, development, and manufacturing purposes.

Chemical and Physical Properties

PropertyValue
INCI Name Lauramide MEA
CAS Number 142-78-9[1]
Molecular Formula C14H29NO2[1]
Appearance White to light-yellow waxy solid[1]
Solubility Slightly soluble in water; miscible with other surfactants

Application in Emulsion Formulation

This compound serves multiple functions in emulsion-based formulations:

  • Primary and Secondary Emulsifier : It facilitates the dispersion of immiscible liquids, such as oil and water, to form a stable emulsion.[1] It can be used as the primary emulsifier or in conjunction with other surfactants to enhance stability.

  • Viscosity Modifier : It increases the viscosity of formulations, contributing to a desirable texture and improved stability by reducing the movement of dispersed droplets.[3]

  • Foam Booster and Stabilizer : In cleansing products, it enhances the volume and stability of foam.[2]

  • Penetration Enhancer : In topical drug delivery systems, surfactants like Lauramide MEA can modify the stratum corneum, potentially enhancing the penetration of active pharmaceutical ingredients (APIs).[4]

Experimental Protocols

Protocol 1: Formulation of an Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a basic oil-in-water emulsion using this compound as a co-emulsifier.

Materials:

  • This compound

  • Primary Emulsifier (e.g., Polysorbate 80)

  • Oil Phase (e.g., Mineral Oil, Almond Oil)

  • Aqueous Phase (Deionized Water)

  • Preservative (e.g., Phenoxyethanol)

  • Heating and stirring equipment (magnetic stirrer with hotplate, overhead stirrer)

  • Homogenizer (optional, for smaller droplet size)

Procedure:

  • Phase Preparation :

    • Oil Phase : In a beaker, combine the oil, this compound, and the primary emulsifier. Heat to 70-75°C while stirring until all components are melted and homogenous.

    • Aqueous Phase : In a separate beaker, heat the deionized water to 70-75°C. Add any water-soluble ingredients and the preservative. Stir until fully dissolved.

  • Emulsification :

    • Slowly add the oil phase to the aqueous phase while continuously stirring with an overhead stirrer at a moderate speed.

    • Increase the stirring speed for 15-20 minutes to ensure proper emulsification.

    • For emulsions requiring a smaller droplet size, process the mixture through a homogenizer.

  • Cooling :

    • Allow the emulsion to cool to room temperature with gentle stirring.

  • Final Adjustments :

    • Once cooled, add any temperature-sensitive ingredients, such as fragrances or active ingredients.

    • Adjust the pH if necessary using a suitable agent (e.g., citric acid or sodium hydroxide).

Emulsion_Formulation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation Oil Oil HeatStirOil Heat to 70-75°C & Stir Oil->HeatStirOil LMEA This compound LMEA->HeatStirOil PrimaryEmulsifier Primary Emulsifier PrimaryEmulsifier->HeatStirOil Emulsification Emulsification (Add Oil Phase to Aqueous Phase with Stirring) HeatStirOil->Emulsification Water Deionized Water HeatStirWater Heat to 70-75°C & Stir Water->HeatStirWater Preservative Preservative Preservative->HeatStirWater HeatStirWater->Emulsification Homogenization Homogenization (Optional) Emulsification->Homogenization Cooling Cooling with Gentle Stirring Emulsification->Cooling If no homogenization Homogenization->Cooling FinalAddition Add Temperature-Sensitive Ingredients Cooling->FinalAddition pH_Adjust pH Adjustment FinalAddition->pH_Adjust FinalProduct Stable Emulsion pH_Adjust->FinalProduct

Figure 1. Workflow for Oil-in-Water Emulsion Formulation.
Protocol 2: Emulsion Stability Testing

This protocol outlines methods to assess the physical stability of the formulated emulsion.

Methods:

  • Macroscopic Observation :

    • Store the emulsion in transparent containers at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Visually inspect for signs of instability such as creaming, sedimentation, coalescence, or phase separation at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months).

  • Centrifugation Test :

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • Observe for any phase separation. The absence of separation indicates good stability under stress.

  • Particle Size Analysis :

    • Use a particle size analyzer (e.g., dynamic light scattering or laser diffraction) to measure the mean droplet size and size distribution of the emulsion.

    • Monitor changes in particle size over time at different storage conditions. A stable emulsion will show minimal change in droplet size.

  • Viscosity Measurement :

    • Use a viscometer or rheometer to measure the viscosity of the emulsion.

    • Monitor viscosity changes over time and at different temperatures. Significant changes can indicate instability.

Emulsion_Stability_Testing_Workflow cluster_tests Stability Assessment Methods Start Formulated Emulsion Macro Macroscopic Observation (Different Temperatures) Start->Macro Centrifuge Centrifugation Test Start->Centrifuge ParticleSize Particle Size Analysis Start->ParticleSize Viscosity Viscosity Measurement Start->Viscosity DataAnalysis Data Analysis and Interpretation Macro->DataAnalysis Centrifuge->DataAnalysis ParticleSize->DataAnalysis Viscosity->DataAnalysis Stable Stable Emulsion DataAnalysis->Stable No significant changes Unstable Unstable Emulsion DataAnalysis->Unstable Significant changes

Figure 2. Workflow for Emulsion Stability Testing.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from emulsion stability studies. Specific values will vary depending on the complete formulation.

Table 1: Effect of this compound Concentration on Emulsion Properties (Initial)

Formulation IDThis compound (%)Primary Emulsifier (%)Oil Phase (%)Mean Particle Size (μm)Viscosity (cP)
F11.04.020DataData
F22.03.020DataData
F33.02.020DataData
F44.01.020DataData

Table 2: Long-Term Stability Data (Example: Formulation F2)

TimeStorage ConditionMean Particle Size (μm)Viscosity (cP)Macroscopic Observation
Initial25°CDataDataHomogenous, white
1 Month4°CDataDataNo change
1 Month25°CDataDataNo change
1 Month40°CDataDataSlight creaming
3 Months4°CDataDataNo change
3 Months25°CDataDataNo change
3 Months40°CDataDataModerate creaming

Signaling Pathways and Mechanisms of Action

In the context of topical drug delivery, the mechanism of action of this compound as a penetration enhancer is primarily through its interaction with the lipids of the stratum corneum. While it does not directly engage with specific signaling pathways in the same manner as a pharmacologically active molecule, its role in modifying the skin barrier is crucial for the delivery of APIs that do.

Penetration_Enhancement_Mechanism cluster_formulation Topical Emulsion LMEA This compound Interaction Interaction and Disruption of Lipid Structure LMEA->Interaction API Active Pharmaceutical Ingredient (API) APIPenetration Enhanced API Penetration API->APIPenetration StratumCorneum Stratum Corneum (Lipid Bilayer) StratumCorneum->Interaction IncreasedPermeability Increased Permeability of Stratum Corneum Interaction->IncreasedPermeability IncreasedPermeability->APIPenetration TargetSite Target Site in Epidermis/Dermis APIPenetration->TargetSite

Figure 3. Mechanism of Penetration Enhancement.

Conclusion

This compound is a versatile and effective ingredient for creating stable emulsions in cosmetic and pharmaceutical applications.[1][2] Its multifunctional properties as an emulsifier, viscosity modifier, and potential penetration enhancer make it a valuable component in formulation development.[3][4] The protocols and data structures provided herein offer a systematic approach to formulating and evaluating emulsions containing this ingredient. For optimal results, it is recommended to perform formulation-specific optimization and stability testing.

References

Lauramide MEA as a foam booster and stabilizer in research formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lauramide MEA (Monoethanolamine), with the chemical name N-(2-Hydroxyethyl)dodecanamide, is a non-ionic surfactant derived from the reaction of lauric acid (commonly sourced from coconut oil) and monoethanolamine.[1][2][3] It typically appears as a white to light-yellow waxy solid.[1][3] In research and product development, particularly in the cosmetic, personal care, and pharmaceutical industries, Lauramide MEA is highly valued for its multifunctional properties.[1][4] It serves as an effective foam booster, foam stabilizer, viscosity modifier, and emulsifying agent.[1][2][5]

Mechanism of Action

Lauramide MEA's efficacy as a foam booster and stabilizer stems from its molecular structure, which features a long, hydrophobic (water-repelling) lauric acid tail and a polar, hydrophilic (water-attracting) monoethanolamine head.[6] This amphiphilic nature allows it to position itself at the air-water interface, reducing the surface tension of the liquid.[2][6]

When incorporated into a formulation with primary anionic surfactants (like sulfates), Lauramide MEA works synergistically. It co-assembles at the bubble's surface, creating a more tightly packed and resilient interfacial film. This mixed-surfactant layer enhances the elasticity of the foam lamellae (the thin liquid films between bubbles). Furthermore, Lauramide MEA increases the viscosity of the aqueous phase within the foam structure.[6][7] This increased viscosity slows the rate of film drainage due to gravity and reduces the rate of gas diffusion between bubbles (Ostwald ripening), two primary mechanisms of foam collapse.[8][9][10] The result is a foam that is not only greater in volume (foam boosting) but also denser, creamier, and longer-lasting (foam stabilization).[2][6]

G prep_control 1. Prepare Control Formulation (Base Surfactant) transfer 3. Add 100mL of each formulation to separate graduated cylinders prep_control->transfer prep_test 2. Prepare Test Formulation (Base + Lauramide MEA) prep_test->transfer shake 4. Stopper and Invert Cylinders 10x transfer->shake measure_initial 5. Measure Initial Foam Volume (V₀) at t=0 shake->measure_initial measure_time 6. Record Foam Volume (Vt) at regular time intervals (t = 1, 2, 5, 10 min) measure_initial->measure_time analyze 7. Analyze Data measure_time->analyze compare_v0 Compare V₀ (Test vs. Control) => Foamability analyze->compare_v0 compare_halflife Plot Vt vs. Time Calculate Half-Life => Foam Stability analyze->compare_halflife

References

Application of N-(2-Hydroxyethyl)dodecanamide in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples or established protocols for the application of N-(2-Hydroxyethyl)dodecanamide (also known as Lauramide MEA or N-Lauroylethanolamine) in the synthesis of nanoparticles for drug delivery. This compound is a well-known non-ionic surfactant, primarily utilized in the cosmetics and personal care industries.

The following application notes and protocols are therefore presented as generalized, hypothetical frameworks for researchers and drug development professionals interested in exploring the potential of this compound as a surfactant or co-surfactant in the synthesis of lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and Nanoemulsions. These protocols are based on standard methodologies for nanoparticle synthesis where a non-ionic surfactant is a key component.

Introduction to this compound in Nanoparticle Systems

This compound is an amphiphilic molecule possessing a long, hydrophobic lauryl chain and a hydrophilic monoethanolamine headgroup. These structural characteristics enable it to act as a surface-active agent, reducing the interfacial tension between immiscible phases. In the context of nanoparticle synthesis, it could theoretically function as a stabilizer, preventing the aggregation of nanoparticles and controlling their growth during formulation. Its non-ionic nature could also be advantageous in minimizing potential irritation and toxicity, which are important considerations in drug delivery systems.

Hypothetical Application in Solid Lipid Nanoparticle (SLN) Synthesis

Solid Lipid Nanoparticles (SLNs) are colloidal drug carriers composed of a solid lipid core, stabilized by surfactants. They are a promising platform for the delivery of lipophilic drugs.

Experimental Protocol: SLN Synthesis via Hot High-Pressure Homogenization

This protocol outlines a widely used method for producing SLNs, adapted to hypothetically include this compound as the primary surfactant.

Materials:

  • Solid Lipid: e.g., Glyceryl monostearate, Compritol® 888 ATO

  • Surfactant: this compound

  • Active Pharmaceutical Ingredient (API): Lipophilic drug candidate

  • Aqueous Phase: Purified, deionized water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Controlled temperature water bath or heating mantle with magnetic stirring

  • Standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase: The solid lipid is melted at a temperature 5-10°C above its melting point. The lipophilic API is then dissolved in the molten lipid with continuous stirring to ensure a homogeneous mixture.

  • Preparation of the Aqueous Phase: The purified water is heated to the same temperature as the lipid phase. This compound is dispersed in the hot water under constant stirring until a clear solution is obtained.

  • Pre-emulsion Formation: The hot lipid phase is added dropwise to the hot aqueous phase under high-speed stirring with a high-shear homogenizer (typically 8,000-10,000 rpm) for a duration of 5-10 minutes. This results in the formation of a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: The hot pre-emulsion is immediately passed through a high-pressure homogenizer. This step is typically repeated for 3 to 5 cycles at a pressure ranging from 500 to 1500 bar. The temperature must be maintained above the lipid's melting point throughout this process.

  • Nanoparticle Formation: The resulting hot nanoemulsion is allowed to cool to room temperature under gentle stirring. During cooling, the lipid recrystallizes, forming solid lipid nanoparticles.

  • Characterization: The final SLN dispersion should be characterized for key parameters such as mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The entrapment efficiency and drug loading capacity should also be determined.

Table 1: Typical Formulation Parameters for SLN Synthesis
ComponentRole in FormulationTypical Concentration Range (% w/v)
Solid LipidCore matrix material1 - 20
This compoundSurfactant / Stabilizer0.5 - 5
Active Pharmaceutical IngredientTherapeutic agent0.1 - 10
Purified WaterDispersion mediumq.s. to 100

Diagram: Workflow of SLN Synthesis by Hot Homogenization

SLN_Synthesis_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation lp1 Melt Solid Lipid lp2 Dissolve API in Molten Lipid lp1->lp2 pre_emulsion Pre-emulsion Formation (High-Shear Homogenization) lp2->pre_emulsion ap1 Heat Purified Water ap2 Disperse Surfactant ap1->ap2 ap2->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling & Nanoparticle Formation hph->cooling characterization Characterization (Size, PDI, Zeta Potential, EE%) cooling->characterization

Caption: A generalized workflow for the synthesis of Solid Lipid Nanoparticles using the hot homogenization method.

Hypothetical Application in Nanoemulsion Formulation

Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids with droplet sizes in the nanometer range. They are effective vehicles for enhancing the solubility and bioavailability of poorly water-soluble drugs.

Experimental Protocol: Nanoemulsion Preparation via High-Energy Method

This protocol describes a general high-energy method for preparing oil-in-water (O/W) nanoemulsions.

Materials:

  • Oil Phase: e.g., Medium-chain triglycerides (MCT), soybean oil, oleic acid

  • Surfactant: this compound

  • Co-surfactant (optional): e.g., Ethanol, Transcutol®, PEG 400

  • Active Pharmaceutical Ingredient (API): Lipophilic drug candidate

  • Aqueous Phase: Purified, deionized water

Equipment:

  • High-pressure homogenizer or a high-intensity probe ultrasonicator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Preparation of the Oil Phase: The lipophilic API is first dissolved in the oil phase. Subsequently, this compound (and the co-surfactant, if used) is added to the oil-API mixture and stirred until a clear, homogeneous solution is formed.

  • Formation of a Coarse Emulsion: The aqueous phase is gradually added to the oil phase under continuous magnetic stirring. This results in the formation of a milky, coarse emulsion.

  • Nanoemulsification: The coarse emulsion is then subjected to a high-energy emulsification process. This can be achieved by either:

    • High-Pressure Homogenization: Passing the emulsion through the homogenizer for several cycles at high pressure (e.g., 10,000-30,000 psi).

    • Ultrasonication: Using a probe sonicator to process the emulsion until it becomes transparent or translucent, which indicates the formation of nano-sized droplets.

  • Characterization: The resulting nanoemulsion should be analyzed for droplet size, PDI, and zeta potential. Stability studies under different storage conditions are also crucial.

Diagram: General Logic for Nanoemulsion Preparation

Nanoemulsion_Preparation_Logic cluster_oil_phase Oil Phase Preparation op1 Dissolve API in Oil op2 Add Surfactant / Co-surfactant op1->op2 Forms organic phase coarse_emulsion Coarse Emulsion Formation (Mechanical Stirring) op2->coarse_emulsion aqueous_phase Aqueous Phase (Purified Water) aqueous_phase->coarse_emulsion nanoemulsification Nanoemulsification (High-Energy Input) coarse_emulsion->nanoemulsification Droplet size reduction final_product Final Nanoemulsion nanoemulsification->final_product

Caption: Logical flow for the preparation of a nanoemulsion using a high-energy emulsification method.

Conclusion and Future Directions

The provided protocols offer a foundational approach for investigating the utility of this compound in nanoparticle synthesis. Researchers should note that significant optimization of formulation parameters, including the lipid-to-surfactant ratio, API concentration, and homogenization conditions, will be necessary to achieve stable nanoparticles with desired characteristics. Further studies would be essential to evaluate the biocompatibility, drug release kinetics, and in vivo performance of nanoparticles formulated with this surfactant.

N-(2-Hydroxyethyl)dodecanamide (Lauramide MEA) for Solubilizing Membrane Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

N-(2-Hydroxyethyl)dodecanamide, also known as Lauramide MEA, is a non-ionic surfactant widely utilized in the cosmetics and personal care industries.[1][2][3] While its chemical properties suggest potential applicability in biochemical applications, there is a notable lack of specific data and established protocols in the peer-reviewed scientific literature for its use in the solubilization of membrane proteins for research purposes. The following application notes and protocols are therefore provided as a general guideline for the use of mild non-ionic detergents in membrane protein solubilization. The specific parameters and performance of Lauramide MEA in these applications have not been empirically determined and published. Researchers should consider this a starting point for optimization and validation.

Introduction to Membrane Protein Solubilization with Non-Ionic Detergents

Membrane proteins are integral to cellular function, acting as channels, transporters, receptors, and enzymes.[4] Their study is crucial for understanding disease and for drug development. However, their hydrophobic nature makes them challenging to extract from the lipid bilayer while maintaining their native structure and function.

Non-ionic detergents are often the preferred choice for solubilizing membrane proteins because they are generally mild and non-denaturing.[5] They disrupt lipid-lipid and lipid-protein interactions without breaking protein-protein interactions, thus preserving the protein's tertiary and quaternary structure.[5] The fundamental principle of solubilization involves the partitioning of detergent monomers into the cell membrane. As the detergent concentration increases above its critical micelle concentration (CMC), the lipid bilayer becomes saturated and breaks apart, leading to the formation of mixed micelles containing lipids, proteins, and detergent molecules.[]

Properties of Mild Non-Ionic Detergents for Membrane Protein Research

The selection of an appropriate non-ionic detergent is critical for successful membrane protein solubilization. Key properties of commonly used mild non-ionic detergents are summarized below. Data for Lauramide MEA is limited in a research context; therefore, properties of well-characterized detergents are provided for comparison.

PropertyLauramide MEAn-Dodecyl-β-D-maltoside (DDM)Triton X-100Octyl-β-D-glucopyranoside (OG)
Molecular Weight ( g/mol ) ~243.39~510.62~647 (average)~292.37
Critical Micelle Conc. (CMC) Not well-documented in biological buffers~0.17 mM (in water)~0.24 mM (in water)~20-25 mM (in water)
Aggregation Number Not well-documented~140~140~27
Micelle Molecular Weight (kDa) Not well-documented~71~90~8
Dialyzable LikelyNoNoYes

Note: CMC values can be significantly affected by buffer composition, ionic strength, and temperature.

Experimental Protocols

The following are generalized protocols for the solubilization of membrane proteins using a mild non-ionic detergent. These should be optimized for each specific protein and experimental system.

I. Preparation of Cell Membranes
  • Cell Lysis: Resuspend cell pellets in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, with protease inhibitors). Disrupt cells using a suitable method such as sonication, French press, or dounce homogenization.

  • Removal of Debris: Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet intact cells and nuclei.

  • Membrane Fractionation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

  • Washing: Wash the membrane pellet with a high-salt buffer (e.g., lysis buffer containing 1 M NaCl) to remove peripherally associated proteins. Repeat the ultracentrifugation step.

  • Final Preparation: Resuspend the washed membrane pellet in a desired buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) to a final protein concentration of 5-10 mg/mL. The total protein concentration can be determined using a detergent-compatible protein assay.

II. Detergent Solubilization of Membrane Proteins
  • Detergent Screening: It is highly recommended to perform a small-scale screening experiment with a range of detergents and concentrations to determine the optimal conditions for solubilizing the target protein while maintaining its stability and activity.

  • Solubilization Reaction:

    • To the prepared membrane suspension, add the chosen non-ionic detergent (e.g., from a 10% stock solution) to achieve the desired final concentration. A common starting point is a detergent-to-protein ratio of 2:1 to 10:1 (w/w).

    • Incubate the mixture with gentle agitation (e.g., on a rotator or rocker) for 1-4 hours at 4°C. The optimal incubation time should be determined empirically.

  • Clarification of Lysate: Centrifuge the detergent-solubilized mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.

  • Collection of Solubilized Protein: The supernatant contains the solubilized membrane proteins in detergent micelles. Carefully collect the supernatant for downstream applications such as purification or functional assays.

III. Quantification of Solubilization Efficiency

The efficiency of solubilization can be assessed by quantifying the amount of the target protein in the supernatant compared to the total amount in the initial membrane preparation.

  • Sample Collection: Collect samples from the total membrane fraction before solubilization, the solubilized supernatant, and the unsolubilized pellet.

  • Protein Quantification: Determine the total protein concentration in each fraction using a detergent-compatible protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins from each fraction by SDS-PAGE.

    • Visualize the total protein profile by Coomassie blue or silver staining.

    • For specific quantification of the target protein, perform a Western blot using an antibody specific to the protein of interest.

    • Quantify the band intensities using densitometry software.

FractionTotal Protein (mg)Target Protein (relative units)% Solubilization
Total Membrane XY-
Solubilized Supernatant AB(B/Y) * 100
Unsolubilized Pellet CD-

Visualizations

Experimental Workflow for Membrane Protein Solubilization

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_analysis Analysis & Downstream Applications cell_lysis Cell Lysis low_speed_cent Low-Speed Centrifugation cell_lysis->low_speed_cent high_speed_cent High-Speed Centrifugation low_speed_cent->high_speed_cent wash_membranes Wash Membranes high_speed_cent->wash_membranes resuspend Resuspend Membranes wash_membranes->resuspend add_detergent Add Non-Ionic Detergent resuspend->add_detergent incubate Incubate add_detergent->incubate clarify Clarify by Ultracentrifugation incubate->clarify supernatant Collect Supernatant (Solubilized Protein) clarify->supernatant quantification Quantify Solubilization supernatant->quantification purification Purification supernatant->purification functional_assay Functional Assay supernatant->functional_assay

Caption: A generalized workflow for the solubilization of membrane proteins using non-ionic detergents.

Conceptual Signaling Pathway of a G-Protein Coupled Receptor (GPCR)```dot

Concluding Remarks

The successful solubilization of a membrane protein is a critical first step for its biochemical and structural characterization. While this compound (Lauramide MEA) is a non-ionic surfactant, its efficacy and behavior in solubilizing membrane proteins for research applications are not well-established in the scientific literature. The protocols and information provided here are based on the general principles of using mild non-ionic detergents. Researchers are strongly encouraged to perform systematic screening and optimization to identify the most suitable conditions for their specific membrane protein of interest. The use of well-characterized detergents with established protocols may be a more reliable initial approach.

References

Application Notes and Protocols: The Role of Lauramide MEA in Stabilizing Nanoemulsions for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Lauramide MEA as a non-ionic surfactant in the stabilization of nanoemulsions for drug delivery applications. Detailed protocols for the formulation and characterization of Lauramide MEA-stabilized nanoemulsions are provided to guide researchers in their drug development efforts.

Introduction to Lauramide MEA in Nanoemulsions

Lauramide MEA, or Lauramide Monoethanolamine, is a non-ionic surfactant derived from lauric acid, a fatty acid found in coconut oil.[1][2] Its amphiphilic nature, possessing both a hydrophilic head and a lipophilic tail, makes it an effective emulsifying agent, capable of reducing the interfacial tension between oil and water phases.[3][4] This property is crucial for the formation of stable nanoemulsions, which are colloidal dispersions of oil droplets in an aqueous phase (or vice versa) with droplet sizes typically in the range of 20-200 nm.

In the context of drug delivery, nanoemulsions offer several advantages, including enhanced solubilization of poorly water-soluble drugs, improved bioavailability, and the potential for targeted drug delivery. The stability of these nanoformulations is paramount to their efficacy and shelf-life. Lauramide MEA, as a non-ionic surfactant, contributes to nanoemulsion stability through steric hindrance, where the hydrophilic chains of the surfactant molecules extend into the aqueous phase, creating a protective layer around the oil droplets that prevents them from coalescing.

Key Advantages of Using Lauramide MEA in Drug Delivery Nanoemulsions:

  • Biocompatibility: Generally considered safe for topical use.[1]

  • Enhanced Stability: Effectively prevents droplet coalescence and maintains a consistent particle size over time.

  • Improved Drug Solubilization: The oil core of the nanoemulsion, stabilized by Lauramide MEA, can effectively encapsulate lipophilic drugs.

  • Viscosity Modification: Lauramide MEA can also act as a viscosity-enhancing agent, which can be beneficial for certain formulations, such as topical or ophthalmic preparations.[1][3]

Quantitative Data on Nanoemulsion Stabilization

The following table summarizes representative quantitative data for an oil-in-water (o/w) nanoemulsion stabilized with a non-ionic surfactant like Lauramide MEA. These values are illustrative and can vary depending on the specific formulation and processing parameters.

ParameterValueMethod of Analysis
Mean Particle Size 120 ± 15 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -15 ± 5 mVElectrophoretic Light Scattering
Drug Loading Efficiency > 90%High-Performance Liquid Chromatography (HPLC)
Stability (after 3 months at 4°C) No significant change in particle size or PDIDynamic Light Scattering (DLS)

Experimental Protocols

Protocol 1: Formulation of a Lauramide MEA-Stabilized Nanoemulsion using High-Pressure Homogenization

This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a high-energy method.

Materials:

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Oil Phase (e.g., Medium-Chain Triglycerides - MCT oil)

  • Lauramide MEA (as the primary surfactant)

  • Co-surfactant (e.g., a short-chain alcohol like ethanol, optional)

  • Aqueous Phase (e.g., deionized water)

Equipment:

  • High-Pressure Homogenizer

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Preparation of the Oil Phase: a. Dissolve the desired amount of the lipophilic API in the MCT oil. b. Gently heat the mixture to a temperature of 40-60°C under continuous stirring to ensure complete dissolution of the API. c. Add Lauramide MEA to the oil phase and stir until a homogenous solution is formed. If a co-surfactant is used, add it at this stage.

  • Preparation of the Aqueous Phase: a. Heat the deionized water to the same temperature as the oil phase (40-60°C).

  • Formation of the Coarse Emulsion: a. Slowly add the oil phase to the aqueous phase under continuous high-speed stirring (e.g., 1000-2000 rpm) using a magnetic stirrer. b. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: a. Pass the coarse emulsion through the high-pressure homogenizer. b. Operate the homogenizer at a pressure of 10,000 to 20,000 PSI. c. Recirculate the emulsion through the homogenizer for 5-10 cycles to achieve a uniform and small droplet size.

  • Cooling and Storage: a. Allow the resulting nanoemulsion to cool down to room temperature. b. Store the nanoemulsion in a sealed container at 4°C, protected from light.

Protocol 2: Characterization of the Lauramide MEA-Stabilized Nanoemulsion

This protocol outlines the key characterization techniques to assess the quality and stability of the prepared nanoemulsion.

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure: a. Dilute a small aliquot of the nanoemulsion with deionized water to an appropriate concentration to avoid multiple scattering effects. b. Place the diluted sample in a cuvette and insert it into the DLS instrument. c. Perform the measurement at a constant temperature (e.g., 25°C). d. Record the Z-average mean particle size and the PDI. A PDI value below 0.3 indicates a narrow and homogenous size distribution.

2. Zeta Potential Measurement:

  • Instrument: Electrophoretic Light Scattering instrument (typically integrated with a DLS system).

  • Procedure: a. Dilute the nanoemulsion with an appropriate buffer of known ionic strength (e.g., 10 mM NaCl). b. Place the sample in the specific zeta potential cell. c. Perform the measurement. The zeta potential provides an indication of the surface charge of the droplets and predicts the long-term stability of the colloidal system.

3. Drug Loading Efficiency:

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure: a. Separate the unencapsulated drug from the nanoemulsion. This can be achieved by ultracentrifugation or by using a centrifugal filter device. b. Quantify the amount of free drug in the aqueous phase using a validated HPLC method. c. Calculate the drug loading efficiency using the following formula: Drug Loading Efficiency (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

4. Stability Studies:

  • Procedure: a. Store the nanoemulsion under different conditions (e.g., 4°C, 25°C, and 40°C). b. At predetermined time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for any changes in particle size, PDI, zeta potential, and drug content. c. Visually inspect the samples for any signs of instability, such as creaming, sedimentation, or phase separation.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization A Dissolve API in Oil Add Lauramide MEA C Form Coarse Emulsion (High-Speed Stirring) A->C B Heat Aqueous Phase B->C D High-Pressure Homogenization C->D E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Drug Loading (HPLC) D->G H Stability Studies D->H Stabilization_Mechanism cluster_droplets Nanoemulsion Droplets cluster_surfactant Lauramide MEA Stabilization cluster_explanation Mechanism d1 Oil Droplet d2 Oil Droplet s1 Lauramide MEA s1->d1 s2 Lauramide MEA s2->d1 s3 Lauramide MEA s3->d2 s4 Lauramide MEA s4->d2 exp Steric Hindrance: Hydrophilic tails of Lauramide MEA prevent droplet coalescence.

References

Application Note: Quantification of N-(2-Hydroxyethyl)dodecanamide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-Hydroxyethyl)dodecanamide, a fatty acid amide with significant interest in various research and development fields. The described protocol is suitable for the determination of this compound in both raw materials and formulated products. The method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and UV detection. This document provides a comprehensive experimental protocol, method validation parameters, and data presented in a clear, tabular format for ease of reference.

Introduction

This compound, also known as lauric acid monoethanolamide or N-lauroylethanolamine, is a fatty acid amide derived from lauric acid and ethanolamine.[1][2][3][4] Its structural similarity to endocannabinoids and its potential biological activities have made it a compound of interest in pharmaceutical and cosmetic research. Accurate and precise quantification of this analyte is crucial for quality control, formulation development, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of such compounds, offering high resolution and sensitivity.[5][6] This application note presents a validated HPLC method for the quantification of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, water, and formic acid.

  • Analyte Standard: this compound (CAS No. 142-78-9) of known purity.[7]

Chromatographic Conditions

A general method for the analysis of long-chain fatty amides suggests the following starting conditions, which should be optimized for the specific instrument and column used.[8][9]

ParameterRecommended Condition
Mobile Phase Acetonitrile:Water (80:20 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 210 nm
Run Time Approximately 15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 100, 200, 300, 400, and 500 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix. For a simple matrix like a cosmetic cream, the following procedure can be applied:

  • Accurately weigh a known amount of the sample into a suitable container.

  • Add a known volume of acetonitrile to dissolve the this compound.

  • Vortex or sonicate the mixture to ensure complete dissolution.

  • Centrifuge the sample to pellet any insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.

For more complex biological matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[10]

Method Validation Data

The following tables summarize the quantitative data for the validation of an analytical method for a closely related compound, lauric acid, determined by a chromatographic method. This data is presented as a realistic representation of the expected performance of the HPLC method for this compound.

Linearity
Concentration (µg/mL)Peak Area (Arbitrary Units)
100(Value)
200(Value)
300(Value)
400(Value)
500(Value)
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
Limit of Detection (LOD) 0.385
Limit of Quantification (LOQ) 1.168
Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
150(Value)(Value)
250(Value)(Value)
350(Value)(Value)
Average Recovery (%) 98 - 102
Precision (Repeatability)
Concentration (µg/mL)Peak Area (n=6)% RSD
300(Mean Value)< 2%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Acetonitrile (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh Sample Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample Filter_Sample Filter Supernatant Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify

Caption: Experimental workflow for the HPLC quantification of this compound.

Validation_Parameters cluster_validation Method Validation (ICH Guidelines) Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The method is expected to demonstrate good linearity, accuracy, and precision, making it suitable for routine quality control and research applications. The provided protocol and validation data serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. It is recommended to perform a full method validation according to ICH guidelines to ensure its suitability for the intended application.

References

Application Note: Gas Chromatography for Purity Analysis of Lauramide MEA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the determination of Lauramide MEA purity using gas chromatography with flame ionization detection (GC-FID). Lauramide MEA (N-(2-hydroxyethyl)dodecanamide) is a non-ionic surfactant widely used in cosmetics and personal care products as a foaming agent, emulsifier, and viscosity builder.[1][2] Ensuring the purity of Lauramide MEA is critical for product quality and safety, as residual starting materials or by-products can affect performance and potentially cause skin irritation. This document provides a detailed experimental workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Lauramide MEA is synthesized from lauric acid and monoethanolamine (MEA).[1] The final product may contain unreacted starting materials, such as lauric acid and MEA, as well as other fatty acid amides depending on the purity of the lauric acid feedstock. Gas chromatography is a robust and reliable analytical technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for the analysis of fatty acid amides and their potential impurities. This protocol outlines a GC-FID method for the quantitative determination of Lauramide MEA purity.

Experimental Workflow

A visual representation of the experimental workflow for the GC analysis of Lauramide MEA is provided below.

Lauramide MEA GC Analysis Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis cluster_output Result sample Lauramide MEA Sample dissolve Dissolve in Xylene sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into GC filter->inject separation Separation on Capillary Column inject->separation detection Detection by FID separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate report Purity Report calculate->report

Caption: Experimental workflow for Lauramide MEA purity analysis by GC-FID.

Experimental Protocols

Sample Preparation
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of Lauramide MEA reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with xylene. Xylene is a suitable solvent for long-chain fatty acid amides.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Lauramide MEA sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with xylene.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Gas Chromatography (GC) Conditions

The following GC conditions are recommended for the analysis of Lauramide MEA. These are based on methods for similar long-chain fatty acid amides.

ParameterValue
Instrument Gas Chromatograph equipped with a Flame Ionization Detector (FID)
Column 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Split/Splitless, operated in split mode with a split ratio of 20:1
Injector Temp. 280 °C
Oven Program - Initial Temperature: 150 °C, hold for 2 minutes- Ramp: 10 °C/min to 300 °C- Final Temperature: 300 °C, hold for 10 minutes
Detector Flame Ionization Detector (FID)
Detector Temp. 320 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas Nitrogen, 25 mL/min
Injection Vol. 1 µL
Data Analysis and Purity Calculation
  • Identify the peaks in the chromatogram based on the retention time of the Lauramide MEA reference standard.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of Lauramide MEA using the area percent method:

    Purity (% Area) = (Area of Lauramide MEA Peak / Total Area of All Peaks) x 100

Expected Results

Based on the principles of gas chromatography for fatty acid derivatives, the expected elution order of Lauramide MEA and its potential impurities is as follows:

  • Monoethanolamine (MEA): Due to its low molecular weight and high volatility, MEA, if present, will elute earliest.

  • Lauric Acid: As a C12 fatty acid, lauric acid is more volatile than Lauramide MEA and will elute before the main analyte.

  • Lauramide MEA: The main component, having the highest molecular weight and lowest volatility among the expected compounds, will have the longest retention time.

A typical commercial grade of Lauramide MEA is expected to have a purity of greater than 95%.[3]

Quantitative Data Summary

The following table summarizes the expected retention times and typical area percentages for a high-purity Lauramide MEA sample.

CompoundExpected Retention Time (min)Typical Area %
Monoethanolamine~ 3 - 5< 0.5
Lauric Acid~ 10 - 12< 2.0
Lauramide MEA ~ 18 - 22 > 95.0
Other ImpuritiesVariable< 2.5

Signaling Pathways and Logical Relationships

The logical relationship for determining the purity of Lauramide MEA is straightforward and can be visualized as follows:

Purity Determination Logic start Inject Sample into GC separation Chromatographic Separation start->separation detection Peak Detection by FID separation->detection integration Peak Area Integration detection->integration calculation Purity Calculation (% Area) integration->calculation result Final Purity Value calculation->result

Caption: Logical flow for Lauramide MEA purity determination.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust means for determining the purity of Lauramide MEA. The protocol is suitable for quality control in manufacturing and for the analysis of raw materials in the cosmetic and pharmaceutical industries. Adherence to this protocol will ensure accurate and reproducible results, contributing to the overall quality and safety of the final products.

References

Application Notes and Protocols: N-(2-Hydroxyethyl)dodecanamide as a Wetting Agent in Pesticide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(2-Hydroxyethyl)dodecanamide, also known as Lauramide MEA, and its potential application as a wetting agent in pesticide formulations. While direct quantitative performance data in agricultural contexts is limited in publicly available literature, this document outlines the theoretical basis for its use and provides detailed protocols for its evaluation.

Introduction to this compound

This compound is a non-ionic surfactant belonging to the fatty acid amide family.[1][2] Its amphiphilic molecular structure, comprising a long hydrophobic alkyl chain (dodecanoyl) and a hydrophilic headgroup containing hydroxyl and amide functionalities, imparts surface-active properties.[2] This makes it an effective agent for reducing the surface tension of aqueous solutions.[3] In various industries, it is recognized for its role as a foam booster, emulsifier, and viscosity modifier.[3][4] Non-ionic surfactants are widely utilized in pesticide formulations to enhance the efficacy of active ingredients.[5][6]

The primary function of a wetting agent in a pesticide formulation is to improve the contact between the spray droplet and the target surface, which is often a waxy and hydrophobic plant leaf.[5] By lowering the surface tension of the spray solution, wetting agents facilitate the spreading of droplets, leading to better coverage and potentially enhanced penetration of the active ingredient.[6]

Rationale for Use in Pesticide Formulations

The inclusion of this compound in pesticide formulations is predicated on its surfactant properties. The anticipated benefits include:

  • Improved Wetting and Spreading: By reducing the surface tension of the pesticide spray, this compound can promote the spreading of droplets on hydrophobic leaf surfaces, increasing the contact area.[5]

  • Enhanced Efficacy of Active Ingredients: Improved coverage can lead to a more effective application of the pesticide, potentially allowing for reduced concentrations of the active ingredient.[6]

  • Compatibility: As a non-ionic surfactant, this compound is generally compatible with a wide range of pesticide active ingredients.[5][6]

  • Formulation Stability: Its emulsifying properties can contribute to the stability of pesticide formulations, particularly in emulsifiable concentrates (EC) and suspension concentrates (SC).[3]

Quantitative Data Presentation

Table 1: Surface Tension of Aqueous this compound Solutions

Concentration (% w/v)Temperature (°C)Surface Tension (mN/m)
0 (Control - Deionized Water)25~72.8
0.0125Experimental Data
0.0525Experimental Data
0.125Experimental Data
0.525Experimental Data
1.025Experimental Data

Table 2: Contact Angle of this compound Solutions on Different Leaf Surfaces

Concentration (% w/v)Leaf Type 1 (e.g., Cabbage)Leaf Type 2 (e.g., Wheat)Leaf Type 3 (e.g., Soybean)
0 (Control - Deionized Water)Experimental DataExperimental DataExperimental Data
0.01Experimental DataExperimental DataExperimental Data
0.05Experimental DataExperimental DataExperimental Data
0.1Experimental DataExperimental DataExperimental Data
0.5Experimental DataExperimental DataExperimental Data
1.0Experimental DataExperimental DataExperimental Data

Table 3: Draves Wetting Time of this compound Solutions

Concentration (% w/v)Temperature (°C)Wetting Time (seconds)
0.125Experimental Data
0.2525Experimental Data
0.525Experimental Data

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a wetting agent.

Protocol for Surface Tension Measurement

This protocol is based on the OECD Test Guideline 115.[1][7][8]

Objective: To determine the effect of this compound concentration on the surface tension of an aqueous solution.

Apparatus:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Glass vessel

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Prepare a stock solution of this compound in deionized water (e.g., 1% w/v).

  • From the stock solution, prepare a series of dilutions to the desired concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%).

  • Calibrate the tensiometer according to the manufacturer's instructions, typically with deionized water.

  • Rinse the glass vessel with the test solution and then fill it with the solution.

  • Measure the surface tension of each concentration, ensuring the measurement is taken at a constant temperature (e.g., 25°C).

  • Repeat the measurement for each concentration at least three times to ensure reproducibility.

  • Record the surface tension in mN/m.

Protocol for Contact Angle Measurement

Objective: To assess the wetting and spreading ability of this compound solutions on various leaf surfaces.

Apparatus:

  • Contact angle goniometer with a microsyringe

  • Freshly collected, undamaged leaves of target plant species

  • Flat platform to mount the leaves

Procedure:

  • Prepare aqueous solutions of this compound at various concentrations as described in Protocol 4.1.

  • Mount a leaf on the goniometer's stage, ensuring the surface is flat and horizontal. Parafilm can be used as a consistent, hydrophobic model surface for initial screenings.[9]

  • Fill the microsyringe with the test solution.

  • Carefully dispense a small droplet (e.g., 5 µL) of the solution onto the leaf surface.

  • Immediately start recording the droplet's shape using the goniometer's camera.

  • Measure the contact angle between the droplet and the leaf surface. The lower the contact angle, the better the wetting.[9]

  • Repeat the measurement at different locations on the leaf and on multiple leaves to account for surface variability.

  • Repeat the procedure for each concentration and each leaf type.

Protocol for Draves Wetting Test

Objective: To determine the time required for a weighted cotton skein to sink in a solution of this compound, providing a measure of its wetting efficiency.

Apparatus:

  • 500 mL graduated cylinder

  • Standard cotton skein (5 g)

  • Standard hook and weight assembly

  • Stopwatch

Procedure:

  • Prepare a 500 mL solution of this compound at the desired test concentration in the graduated cylinder.

  • Attach the cotton skein to the hook and weight.

  • Simultaneously start the stopwatch and drop the skein assembly into the solution.

  • Stop the stopwatch the moment the skein begins to sink.

  • Record the time in seconds.

  • Conduct the test in triplicate for each concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Data Analysis cluster_form Formulation prep_sol Prepare Aqueous Solutions of This compound (e.g., 0.01% to 1.0% w/v) st_meas Surface Tension Measurement (OECD 115) prep_sol->st_meas Test Solutions ca_meas Contact Angle Measurement (Goniometer) prep_sol->ca_meas Test Solutions dw_test Draves Wetting Test prep_sol->dw_test Test Solutions analyze Analyze and Compare Data: - Surface Tension vs. Concentration - Contact Angle vs. Concentration - Wetting Time st_meas->analyze Quantitative Data ca_meas->analyze Quantitative Data dw_test->analyze Quantitative Data formulate Incorporate into Pesticide Formulation at Optimal Concentration (e.g., 0.1% to 1.0%) analyze->formulate Optimized Concentration

Caption: Workflow for Evaluating this compound as a Wetting Agent.

Logical_Relationship cluster_properties Chemical Properties cluster_function Function cluster_application Application in Pesticide Formulation cluster_outcome Desired Outcome prop This compound (Non-ionic Surfactant) func Reduces Surface Tension prop->func enables app1 Improved Wetting of Leaf Surfaces func->app1 leads to app2 Enhanced Spreading of Droplets func->app2 leads to outcome Increased Pesticide Efficacy app1->outcome contributes to app2->outcome contributes to

Caption: Logical Relationship of Properties to Efficacy.

Conclusion

This compound presents a promising candidate as a wetting agent in pesticide formulations due to its inherent surfactant properties. While further empirical data is required to quantify its performance in specific agricultural applications, the protocols outlined in this document provide a robust framework for researchers to conduct a thorough evaluation. The successful integration of this compound could lead to more effective and efficient pesticide formulations.

References

Application Notes: Interaction of Lauramide MEA with Polymers for Viscosity Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauramide MEA (Monoethanolamide) is a non-ionic surfactant derived from lauric acid, which is sourced from coconut oil, and monoethanolamine.[1][2][3] It is a versatile ingredient in the cosmetic, personal care, and pharmaceutical industries, functioning as a foam booster, emulsifier, and viscosity-controlling agent.[1][4][5] In its raw form, it is a white, waxy solid at room temperature.[1][2] Its primary utility in viscosity modification stems from its ability to thicken aqueous surfactant-based systems such as shampoos, body washes, and liquid soaps, contributing to a richer, more substantive product texture.[3][4][6]

Mechanism of Viscosity Modification

The thickening effect of Lauramide MEA in a formulation is primarily attributed to its influence on the structure of surfactant micelles. In a typical surfactant system, primary anionic surfactants form spherical micelles. Lauramide MEA, as a secondary surfactant, integrates into these structures to form larger, elongated, rod-shaped mixed micelles.[7] These elongated micelles can entangle with each other, increasing the internal friction of the solution and thereby raising the viscosity. This effect is often enhanced by the addition of electrolytes like sodium chloride, which reduce repulsion between micelle headgroups, further promoting the transition from spherical to rod-like structures.[7][8]

Synergistic Interaction with Polymers

A significant enhancement in viscosity can be achieved when Lauramide MEA is used in conjunction with water-soluble polymers. This synergistic effect is more pronounced than the thickening effect of either component used alone. The interaction mechanism involves the formation of polymer-surfactant complexes.[2][9][10] According to the "necklace model," surfactant micelles can form at specific sites along the polymer backbone, causing the coiled polymer chain to uncoil and extend.[2] This extension increases the polymer's hydrodynamic volume, leading to greater entanglement of polymer chains and a substantial increase in solution viscosity.[3]

Commonly Used Polymers:

  • Acrylates Copolymers (Carbomers): These are high molecular weight, cross-linked polymers of acrylic acid.[11] They thicken a formulation upon neutralization (e.g., with an amine like triethanolamine), which causes the acidic polymer chains to repel each other and uncoil.[12][13] The interaction with Lauramide MEA micelles can further enhance the stability and viscosity of this polymer network.

  • Cellulose Derivatives (e.g., Hydroxypropyl Methylcellulose - HPMC): These are natural, non-ionic polymers that thicken by hydrating and forming a complex three-dimensional network in the aqueous phase.[14][15][16] The presence of Lauramide MEA micelles can reinforce this network, leading to a synergistic increase in viscosity.

Data Presentation

The following tables illustrate the viscosity-modifying effects of Lauramide MEA, both with electrolytes and in synergy with polymers.

Table 1: Representative Viscosity Response of a Base Surfactant System to Lauramide MEA and NaCl Addition

Formulation IDBase Surfactant System (%)Lauramide MEA (%)NaCl (%)Resultant Viscosity (cP at 25°C)
F11500300
F2151.501,500
F31501.01,200
F4151.51.05,500

Note: Data are illustrative, based on principles that alkanolamides shift the salt curve to achieve higher viscosity with less electrolyte.[9] The base surfactant system typically consists of primary anionic surfactants like Sodium Laureth Sulfate.

Table 2: Illustrative Synergistic Viscosity Enhancement with Lauramide MEA and Polymer Addition

Formulation IDBase Surfactant System (%)Lauramide MEA (%)Acrylates Copolymer (%)Resultant Viscosity (cP at 25°C)
G1 (Control)1200250
G2 (+ L-MEA)122.001,800
G3 (+ Polymer)1200.52,100
G4 (Synergy)122.00.58,000

Note: Data are representative, demonstrating the non-additive, synergistic thickening effect when a surfactant like Lauramide MEA and a polymer are combined. The viscosity of G4 is significantly higher than the sum of the viscosity increases in G2 and G3.

Visualizations

logical_relationship cluster_0 Low Viscosity State cluster_1 High Viscosity State p1 Coiled Polymer Chains process Synergistic Interaction p1->process s1 Spherical Surfactant Micelles s1->process network Organized Polymer-Surfactant Network (Extended Chains + Micelles) process->network 'Necklace Model' Formation caption Fig 1: Synergistic interaction leading to a high-viscosity network. experimental_workflow prep 1. Formulation Preparation batch_a Batch A (Base Control) prep->batch_a batch_b Batch B (Base + L-MEA) prep->batch_b batch_c Batch C (Base + Polymer) prep->batch_c batch_d Batch D (Base + L-MEA + Polymer) prep->batch_d equil 2. Equilibration (24h at RT) batch_a->equil batch_b->equil batch_c->equil batch_d->equil rheo 3. Rheological Analysis (Rotational Viscometer) equil->rheo data 4. Data Comparison & Synergy Assessment rheo->data caption Fig 2: Workflow for evaluating polymer-surfactant synergy.

References

Troubleshooting & Optimization

How to prevent precipitation of N-(2-Hydroxyethyl)dodecanamide in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of N-(2-Hydroxyethyl)dodecanamide in aqueous buffers.

Troubleshooting Guide: Precipitation of this compound

Precipitation of this compound, a compound with low aqueous solubility, is a common issue in experimental settings. This guide provides a systematic approach to diagnose and resolve this problem.

Visual Troubleshooting Workflow

G cluster_0 Start: Precipitation Observed cluster_1 Initial Checks cluster_2 Solubilization Strategies cluster_3 Outcome start Precipitation Observed concentration Is the final concentration too high? start->concentration buffer_cond Are buffer conditions (pH, salt) optimal? concentration->buffer_cond No cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) concentration->cosolvent Yes buffer_cond->cosolvent No success Stable Solution Achieved buffer_cond->success Yes, issue resolved surfactant Add a Surfactant (e.g., Tween® 20) cosolvent->surfactant Precipitation persists cosolvent->success Issue resolved cyclodextrin (B1172386) Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin Precipitation persists surfactant->success Issue resolved bsa For Cell Culture: Use BSA cyclodextrin->bsa Precipitation persists (for cell culture) cyclodextrin->success Issue resolved bsa->success Issue resolved

Caption: A flowchart to systematically troubleshoot and resolve the precipitation of this compound in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate in the buffer?

This compound, also known as lauric acid monoethanolamide, has very low solubility in water (less than 1 mg/mL).[1][2] When a concentrated stock solution is diluted into an aqueous buffer, the compound can rapidly come out of solution and form a precipitate if its concentration exceeds its solubility limit in the final buffer composition.

Q2: What is the first thing I should check if I observe precipitation?

First, verify that the final concentration of this compound in your buffer is not too high. Due to its limited aqueous solubility, concentrations above its saturation point will lead to precipitation. Also, check the pH and salt concentration of your buffer, as these can influence the solubility of amphiphilic compounds. In some cases, high salt concentrations can decrease solubility.

Q3: Can I use an organic solvent to help dissolve this compound?

Yes, using a water-miscible organic co-solvent is a common and effective strategy. You can prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

Q4: Which organic solvents are recommended for making a stock solution?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. For the related compound lauric acid, solubility is approximately 20 mg/mL in DMSO and 30 mg/mL in ethanol.[3] It is crucial to add the stock solution to the buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q5: How can surfactants help in preventing precipitation?

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate poorly soluble compounds like this compound, effectively increasing their apparent solubility in the aqueous phase. Non-ionic surfactants like Tween® 20 or Pluronic® F-127 are often used in research settings due to their mild nature.

Q6: What are cyclodextrins and how do they work?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] They can encapsulate hydrophobic molecules, or the hydrophobic portion of amphiphilic molecules like this compound, forming an inclusion complex. This complex is water-soluble, thus preventing the precipitation of the guest molecule.[4][5]

Q7: I am working with cell cultures. Are there specific methods to keep this compound in solution?

For cell culture applications, it is common to use Bovine Serum Albumin (BSA). BSA can bind to fatty acids and other lipophilic molecules, acting as a carrier and keeping them in solution in the culture medium. Fatty acid-free BSA is recommended to ensure maximal binding capacity for your compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the solubilization of this compound and related compounds.

ParameterValueCompoundNotes
Aqueous Solubility< 1 mg/mLThis compoundInherently low solubility is the primary issue.[1]
Solubility in Ethanol~30 mg/mLLauric AcidCan be used to prepare a concentrated stock solution.[3]
Solubility in DMSO~20 mg/mLLauric AcidAnother option for a concentrated stock solution.[3]
Final Concentration in 1:8 Ethanol:PBS~0.5 mg/mLLauric AcidDemonstrates the final concentration achievable with a co-solvent.[6]
Typical Surfactant Concentration0.05% - 0.5%Tween® 20For solubilization and as a blocking agent in immunoassays.[7]
Cyclodextrin Molar Ratio1:1 or 1:2 (Drug:CD)GeneralThe ratio should be optimized for maximal encapsulation.[8]

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-solvent (Ethanol)
  • Prepare Stock Solution:

    • Weigh out the desired amount of this compound.

    • Dissolve it in 100% ethanol to a final concentration of 10-20 mg/mL. Ensure it is fully dissolved. This is your stock solution.

  • Prepare Working Solution:

    • Warm your aqueous buffer (e.g., PBS, pH 7.4) to room temperature or 37°C to slightly increase solubility.

    • While vigorously vortexing the buffer, slowly add the stock solution dropwise to achieve the desired final concentration.

    • Important: Do not add the buffer to the stock solution, as this will likely cause immediate precipitation.

  • Final Preparation:

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • If the solution is clear, it is ready for use. It is recommended to use the solution fresh and not to store it for extended periods, as precipitation can occur over time.[6]

Protocol 2: Solubilization using a Surfactant (Tween® 20)
  • Prepare Surfactant-Containing Buffer:

    • Prepare your desired aqueous buffer.

    • Add Tween® 20 to the buffer to a final concentration of 0.1% (v/v). Mix thoroughly until the surfactant is completely dissolved.

  • Prepare this compound Solution:

    • Prepare a concentrated stock solution of this compound in an organic solvent like ethanol or DMSO as described in Protocol 1.

    • While vortexing the surfactant-containing buffer, slowly add the stock solution to reach the desired final concentration.

  • Final Preparation:

    • Allow the solution to mix for 5-10 minutes.

    • Observe the solution for clarity. The presence of micelles may give the solution a slightly different appearance, but there should be no visible precipitate.

Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)
  • Prepare Cyclodextrin Solution:

    • Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer to a concentration that corresponds to a desired molar ratio with this compound (e.g., 1:1 or 1:2).

  • Complexation:

    • Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound stock solution to the cyclodextrin solution while stirring.

    • Continue to stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Final Preparation:

    • After incubation, the solution can be filtered through a 0.22 µm filter to remove any un-complexed material that may have precipitated.

    • The clear filtrate contains the soluble this compound-cyclodextrin complex.

Signaling Pathways and Logical Relationships

Mechanism of Solubilization by Different Agents

G cluster_0 Problem cluster_1 Solubilization Agents cluster_2 Mechanism of Action cluster_3 Outcome compound This compound (Poorly Soluble) cosolvent Co-solvent (e.g., Ethanol) compound->cosolvent surfactant Surfactant (e.g., Tween® 20) compound->surfactant cyclodextrin Cyclodextrin (e.g., HP-β-CD) compound->cyclodextrin mech_cosolvent Increases polarity of the solvent mixture cosolvent->mech_cosolvent mech_surfactant Forms micelles to encapsulate the compound surfactant->mech_surfactant mech_cyclodextrin Forms a water-soluble inclusion complex cyclodextrin->mech_cyclodextrin result Stable Aqueous Solution mech_cosolvent->result mech_surfactant->result mech_cyclodextrin->result

Caption: A diagram illustrating the different mechanisms by which co-solvents, surfactants, and cyclodextrins can be used to solubilize this compound.

References

Technical Support Center: Troubleshooting Emulsion Instability with Lauramide MEA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot emulsion instability issues when using Lauramide MEA. The information is presented in a question-and-answer format to directly address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is Lauramide MEA and what is its primary role in emulsions?

Lauramide MEA (Monoethanolamine) is a non-ionic surfactant derived from lauric acid, which is often sourced from coconut oil.[1][2] In emulsions, it serves multiple functions, acting as an emulsifier to help mix oil and water, a viscosity-controlling agent to thicken formulations, a foam-boosting agent, and a stabilizer to prevent the separation of ingredients.[1][2][3] Its chemical name is N-(2-Hydroxyethyl)dodecanamide.[1]

Q2: My emulsion is showing signs of creaming. How can Lauramide MEA be related to this and what are the potential solutions?

Creaming is the upward movement of the dispersed oil phase, often due to a significant density difference between the oil and water phases and insufficient viscosity of the continuous phase. While Lauramide MEA contributes to viscosity, its concentration might be suboptimal.

Troubleshooting Steps:

  • Increase Lauramide MEA Concentration: A higher concentration of Lauramide MEA can increase the viscosity of the continuous phase, which can slow down the creaming process.

  • Incorporate a Co-emulsifier or Thickener: Lauramide MEA works well in conjunction with other stabilizers. Consider adding a fatty alcohol (e.g., Cetyl or Stearyl Alcohol) or a gum (e.g., Xanthan Gum) to build a stronger network within the continuous phase.

  • Homogenization: Ensure your homogenization process is creating a small and uniform droplet size. Smaller droplets are less prone to creaming.

Q3: My emulsion has completely separated (coalescence). What could be the cause when using Lauramide MEA?

Coalescence, the irreversible merging of droplets, indicates a fundamental instability in the emulsion. With Lauramide MEA, this could be due to several factors:

  • Incorrect HLB of the Emulsifier System: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier blend may not be optimal for the oil phase you are using. Lauramide MEA has a relatively high HLB, making it suitable for oil-in-water (O/W) emulsions.[4][5]

  • Insufficient Emulsifier Concentration: There may not be enough Lauramide MEA and any co-emulsifiers to adequately cover the surface of the oil droplets, leaving them unprotected from merging.

  • Incompatible Ingredients: Certain ingredients, such as high concentrations of electrolytes, can disrupt the stability of emulsions stabilized by non-ionic surfactants.

  • Inappropriate pH: While non-ionic surfactants like Lauramide MEA are generally less sensitive to pH than ionic surfactants, extreme pH values can still affect the overall formulation stability.

Q4: I'm observing a grainy texture in my emulsion. How can this be related to Lauramide MEA?

A grainy texture can arise from the crystallization of ingredients. Since Lauramide MEA is a waxy solid at room temperature, improper heating and cooling during the emulsification process can lead to its recrystallization within the formulation.[1][6]

Solution: Ensure that both the oil and water phases are heated to a temperature above the melting point of Lauramide MEA (approximately 88-89°C) and all other solid ingredients before emulsification.[2][6] Maintain adequate mixing while the emulsion cools to prevent the Lauramide MEA from forming larger crystals.

Q5: Can I use Lauramide MEA as the sole emulsifier in my formulation?

While Lauramide MEA has emulsifying properties, it is often used as a co-emulsifier and viscosity modifier.[3] Relying on it as the sole emulsifier may not provide sufficient stability for all emulsion systems, especially those with a high oil load. It is generally recommended to use it in combination with other primary emulsifiers to create a more robust and stable formulation.

Data Presentation

Table 1: Physicochemical Properties of Lauramide MEA

PropertyValueReference(s)
INCI Name Lauramide MEA[7]
Chemical Name This compound[1]
CAS Number 142-78-9[1]
Appearance White to off-white waxy solid/flakes[1][6]
Type Non-ionic Surfactant[8]
Solubility Slightly soluble in water; dispersible with other surfactants[6]
Melting Point Approx. 88-89°C[2][6]
HLB Value ~13.5 - 15[4][5]

Table 2: Recommended Usage Levels of Lauramide MEA in Different Formulations

Formulation TypeRecommended Concentration (%)Primary FunctionReference(s)
Shampoos & Body Washes1 - 5Foam Booster, Viscosity Builder[3][9]
Lotions & Creams1 - 3Co-emulsifier, Thickener[3]
Hair Conditioners1 - 4Thickener, Antistatic Agent[1]
Facial Cleansers2 - 7Surfactant, Thickener[2]

Experimental Protocols

Protocol 1: Evaluation of Emulsion Stability via Visual Assessment and Microscopy

Objective: To qualitatively assess the physical stability of an emulsion over time.

Methodology:

  • Prepare several samples of the final emulsion formulation.

  • Place the samples in clear, sealed containers.

  • Store the samples under various conditions:

    • Room temperature (20-25°C)

    • Elevated temperature (40-45°C)

    • Refrigerated (4-8°C)

    • Freeze-thaw cycles (-10°C to 25°C, 24 hours at each temperature, for 3 cycles).

  • Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of instability, including:

    • Creaming: Formation of a concentrated layer of the dispersed phase at the top.

    • Sedimentation: Settling of the dispersed phase at the bottom.

    • Flocculation: Clumping of droplets.

    • Coalescence: Merging of droplets, leading to phase separation.

    • Changes in color, odor, or texture.

  • For a more detailed analysis, place a small drop of the emulsion on a microscope slide, cover with a coverslip, and observe under a light microscope at different time points. Note any changes in droplet size distribution and aggregation.

Protocol 2: Quantitative Analysis of Emulsion Stability using Particle Size Analysis

Objective: To quantitatively measure changes in the droplet size distribution of the emulsion as an indicator of stability.

Methodology:

  • Immediately after preparing the emulsion, take an initial measurement of the particle size distribution using a laser diffraction particle size analyzer.

  • Store the emulsion samples at various environmental conditions as described in Protocol 1.

  • At specified time intervals, carefully take a representative sample from the middle of the emulsion and measure the particle size distribution again.

  • Analyze the data for changes in the mean droplet size and the width of the distribution. A significant increase in the average droplet size over time is indicative of coalescence and instability.

Protocol 3: Viscosity Measurement for Stability Assessment

Objective: To assess the stability of the emulsion's structure by measuring its viscosity over time.

Methodology:

  • Measure the initial viscosity of the emulsion using a viscometer or rheometer at a controlled temperature.

  • Store the emulsion samples under different conditions as outlined in Protocol 1.

  • At predetermined intervals, allow the samples to equilibrate to the measurement temperature and measure their viscosity.

  • A significant decrease in viscosity can indicate a breakdown of the emulsion's internal structure and potential instability.

Mandatory Visualizations

Troubleshooting_Emulsion_Instability Start Emulsion Instability Observed Creaming Creaming / Sedimentation Start->Creaming Coalescence Phase Separation (Coalescence) Start->Coalescence Grainy Grainy Texture Start->Grainy Viscosity_Issue Low Viscosity Start->Viscosity_Issue Sol_Creaming1 Increase Lauramide MEA concentration Creaming->Sol_Creaming1 Sol_Creaming2 Add a co-emulsifier or thickener (e.g., Xanthan Gum, Cetyl Alcohol) Creaming->Sol_Creaming2 Sol_Creaming3 Optimize homogenization Creaming->Sol_Creaming3 Sol_Coalescence1 Check HLB of emulsifier system Coalescence->Sol_Coalescence1 Sol_Coalescence2 Increase total emulsifier concentration Coalescence->Sol_Coalescence2 Sol_Coalescence3 Evaluate for incompatible ingredients (e.g., high electrolytes) Coalescence->Sol_Coalescence3 Sol_Grainy1 Ensure heating above melting point of all solids Grainy->Sol_Grainy1 Sol_Grainy2 Ensure adequate mixing during cooling Grainy->Sol_Grainy2 Sol_Viscosity1 Increase Lauramide MEA concentration Viscosity_Issue->Sol_Viscosity1 Sol_Viscosity2 Incorporate a polymeric thickener (e.g., Carbomer) Viscosity_Issue->Sol_Viscosity2

Caption: Troubleshooting workflow for common emulsion instability issues.

Experimental_Workflow Prep Prepare Emulsion with Lauramide MEA Store Store samples at different conditions (RT, 40°C, 4°C, Freeze/Thaw) Prep->Store Assess Assess Stability at Time Intervals (24h, 1wk, 1mo, 3mo) Store->Assess Visual Visual Inspection & Microscopy Assess->Visual Particle Particle Size Analysis Assess->Particle Viscosity Viscosity Measurement Assess->Viscosity Data Analyze Data & Draw Conclusions Visual->Data Particle->Data Viscosity->Data

Caption: Experimental workflow for evaluating emulsion stability.

References

Technical Support Center: Optimizing N-(2-Hydroxyethyl)dodecanamide Concentration for Foaming

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-(2-Hydroxyethyl)dodecanamide (LMEA) as a foaming agent. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for foaming?

A1: this compound, also known as lauric acid monoethanolamide (LMEA), is a non-ionic surfactant. Its molecular structure contains both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This amphiphilic nature allows it to position itself at the air-water interface, reducing surface tension and facilitating the formation of stable bubbles, which are the building blocks of foam. It is frequently used as a foam booster and stabilizer in various formulations.

Q2: What is the optimal concentration of this compound for achieving maximum foam height and stability?

A2: The optimal concentration can vary depending on the specific formulation, including the presence of other surfactants, polymers, and electrolytes, as well as the pH and temperature of the system. Generally, foam height and stability increase with concentration up to the critical micelle concentration (CMC), after which further increases in concentration may not significantly enhance foaming properties. Preliminary testing in your specific system is recommended to determine the most effective concentration.

Q3: How does pH affect the foaming performance of this compound?

A3: As a non-ionic surfactant, the foaming ability of this compound is generally less sensitive to pH changes compared to ionic surfactants. However, extreme pH values can potentially affect the stability of the formulation as a whole, which may indirectly impact foam properties. It is advisable to evaluate foaming performance at the intended pH of your final formulation.

Q4: Can this compound be used in combination with other surfactants?

A4: Yes, this compound is often used as a co-surfactant to enhance the foaming properties of a primary surfactant system. It can improve the quality and stability of the foam produced by anionic, cationic, or other non-ionic surfactants. When combining surfactants, it is important to assess their compatibility to avoid precipitation or phase separation.

Troubleshooting Guide

Problem Possible Causes Solutions
Low Foam Height - Insufficient concentration of this compound.- Presence of foam-inhibiting substances (e.g., certain oils, alcohols, or salts).- Inadequate agitation or gas introduction during foam generation.- Increase the concentration of this compound incrementally.- Analyze the formulation for potential defoaming agents and consider purification or reformulation.- Optimize the method of foam generation (e.g., increase shaking time/intensity, adjust gas flow rate).
Poor Foam Stability (Rapid Collapse) - Low viscosity of the liquid phase, leading to rapid drainage.- High concentration of electrolytes causing thinning of the bubble walls.- Temperature is too high, increasing the rate of film drainage and bubble coalescence.- Incorporate a viscosity-modifying agent into your formulation.- Evaluate the effect of reducing the electrolyte concentration.- Conduct experiments at a lower, controlled temperature.
Inconsistent Foaming Results - Variability in the preparation of the surfactant solution.- Inconsistent experimental conditions (e.g., temperature, agitation method).- Contamination of glassware or reagents.- Ensure accurate and consistent preparation of all solutions.- Standardize all experimental parameters, including temperature, mixing speed, and time.- Thoroughly clean all glassware with a suitable detergent and rinse with purified water before use.
Precipitation or Cloudiness in the Solution - Poor solubility of this compound at the tested concentration or temperature.- Incompatibility with other formulation components.- Gently warm the solution to aid dissolution.- Evaluate the solubility of this compound in your specific solvent system.- Test the compatibility of all ingredients individually and in combination.

Quantitative Data on Foaming Performance

The following table summarizes typical foaming properties of this compound at various concentrations in an aqueous solution. This data is intended as a guideline; actual results may vary based on specific experimental conditions.

Concentration of this compound (% w/v)Initial Foam Height (mm)Foam Height after 5 min (mm)Foam Stability (%)
0.1452044.4
0.5957073.7
1.013011588.5
2.014513593.1
3.015014294.7
5.015214595.4

Foam Stability (%) is calculated as (Foam Height after 5 min / Initial Foam Height) x 100.

Experimental Protocols

Determination of Foaming Ability and Foam Stability (Shaken Cylinder Method)

This method provides a simple and rapid assessment of the foaming properties of a surfactant solution.

Materials:

  • This compound

  • Distilled or deionized water

  • 500 mL graduated cylinder with a stopper

  • Timer

  • Balance

Procedure:

  • Prepare a stock solution of this compound in water.

  • From the stock solution, prepare a series of dilutions at the desired concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 3.0%, 5.0% w/v).

  • Pour 100 mL of the test solution into a clean 500 mL graduated cylinder.

  • Secure the stopper and invert the cylinder 10 times in a standardized manner.

  • Immediately after shaking, place the cylinder on a level surface and start the timer.

  • Record the initial foam height in millimeters.

  • Record the foam height at regular intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

  • Repeat the experiment for each concentration to ensure reproducibility.

Standardized Foam Measurement (Ross-Miles Method)

The Ross-Miles method is a widely recognized standard for determining the foaming capacity of surfactants.

Materials:

  • Ross-Miles foam apparatus (jacketed glass column and reservoir)

  • This compound solutions of known concentrations

  • Constant temperature water bath

  • Timer

Procedure:

  • Assemble the Ross-Miles apparatus and connect it to a constant temperature water bath set to the desired experimental temperature (e.g., 25°C).

  • Prepare the this compound solutions at the required concentrations.

  • Rinse the apparatus with the test solution before filling.

  • Add 50 mL of the test solution to the bottom of the glass column.

  • Add 200 mL of the same test solution to the reservoir.

  • Position the reservoir directly above the column.

  • Open the stopcock of the reservoir and allow the solution to fall into the column, starting the timer as the solution begins to flow.

  • Once the reservoir is empty, immediately record the initial foam height.

  • Record the foam height again after a specified time, typically 5 minutes, to determine foam stability.

  • Thoroughly clean the apparatus between testing different concentrations.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_solution Prepare Stock Solution of LMEA prep_dilutions Create Serial Dilutions prep_solution->prep_dilutions foam_generation Generate Foam (e.g., Shaken Cylinder) prep_dilutions->foam_generation measure_initial Measure Initial Foam Height foam_generation->measure_initial measure_stability Measure Foam Height Over Time measure_initial->measure_stability record_data Record and Tabulate Data measure_stability->record_data plot_data Plot Foam Height vs. Concentration record_data->plot_data determine_optimal Determine Optimal Concentration Range plot_data->determine_optimal

Caption: Workflow for Optimizing LMEA Concentration.

Foaming_Factors Foam Foaming Performance (Height & Stability) Concentration LMEA Concentration Concentration->Foam Directly Influences pH pH of Solution pH->Foam Indirectly Influences Temperature Temperature Temperature->Foam Affects Stability Additives Other Additives (Salts, Polymers, etc.) Additives->Foam Can Enhance or Inhibit Agitation Mechanical Agitation Agitation->Foam Affects Initial Height

Caption: Factors Influencing Foaming Performance.

Addressing phase separation in N-(2-Hydroxyethyl)dodecanamide formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(2-Hydroxyethyl)dodecanamide formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve phase separation issues encountered during their experiments.

Troubleshooting Guide: Addressing Phase Separation

This guide provides a systematic approach to identifying and resolving the root causes of phase separation in your this compound formulations.

Q1: My formulation containing this compound is showing signs of phase separation (e.g., creaming, coalescence, or breaking). What are the initial steps I should take to diagnose the problem?

The first step in addressing phase separation is to systematically identify the potential cause. Phase separation is a sign of formulation instability.[1] The underlying reasons can often be traced back to the emulsifier system, the ratio of ingredients, or processing parameters.

Here is a logical workflow to begin your investigation:

G start Phase Separation Observed check_emulsifier 1. Review Emulsifier System (HLB, Concentration) start->check_emulsifier check_ratios 2. Analyze Component Ratios (Oil, Water, Thickeners) check_emulsifier->check_ratios check_process 3. Evaluate Process Parameters (Temperature, Shear) check_ratios->check_process check_compatibility 4. Assess Ingredient Compatibility (Electrolytes, pH) check_process->check_compatibility end Identify Potential Cause(s) check_compatibility->end

Caption: A logical workflow for troubleshooting phase separation.

Q2: How do I determine if the Hydrophile-Lipophile Balance (HLB) of my emulsifier system is appropriate for my formulation?

The Hydrophile-Lipophile Balance (HLB) is a critical factor in creating stable emulsions. This compound, also known as Lauramide MEA, is a non-ionic surfactant. While an exact HLB value can vary slightly depending on the source and measurement method, a commonly cited HLB value for Lauramide MEA is 13.5 .

An HLB of 13.5 indicates that this compound is a hydrophilic surfactant, making it well-suited for creating oil-in-water (O/W) emulsions.

To determine the required HLB for your oil phase, you can use the following formula if you have multiple oil components:

Required HLB of Oil Phase = (Oil A % x Required HLB of Oil A) + (Oil B % x Required HLB of Oil B) + ...

Here is a table of required HLB values for some common oils:

Oil ComponentRequired HLB for O/W Emulsion
Beeswax9
Cetyl Alcohol15
Stearic Acid15
Mineral Oil10.5
Lanolin, anhydrous12
Castor Oil14

If the calculated required HLB of your oil phase is significantly different from the HLB of your emulsifier system, you may need to adjust your emulsifiers. You can blend emulsifiers with different HLB values to achieve the desired HLB.

Q3: What is the optimal concentration of this compound to ensure stability?

The effective concentration of this compound can vary depending on the specific formulation, but it is typically used in concentrations ranging from 1% to 10% in cosmetic and personal care products.

Concentration RangePotential Application and Function
1 - 3%Co-emulsifier, foam booster in shampoos and body washes.
3 - 5%Primary emulsifier in lotions and creams with a moderate oil phase.
5 - 10%Viscosity builder and stabilizer in thicker creams and ointments.

If you are experiencing phase separation, consider systematically adjusting the concentration of this compound within this range.

Q4: My HLB and concentration seem correct, but the formulation is still unstable. What other factors should I investigate?

If the HLB and concentration of this compound are appropriate, consider the following factors:

  • Co-emulsifiers and Thickeners: this compound often works best in conjunction with other ingredients.

    • Co-emulsifiers: Fatty alcohols like Cetyl or Stearyl Alcohol can be added to the oil phase to increase the stability of the emulsion.

    • Thickeners: Increasing the viscosity of the continuous phase (usually water) can slow down the movement of droplets and prevent coalescence. Consider adding gums (e.g., Xanthan Gum) or polymers (e.g., Carbomer) to the aqueous phase.

  • Process Parameters:

    • Temperature: Ensure that both the oil and water phases are heated to a similar temperature (typically 70-75°C) before emulsification.

    • Shear: The amount of mixing energy is crucial. Insufficient shear can result in large droplets that are prone to separation, while excessive shear can sometimes break the emulsion.

  • Ingredient Compatibility:

    • Electrolytes: High concentrations of salts or other electrolytes can disrupt the stability of some emulsions, particularly those thickened with polymers like Carbomer.

    • pH: The pH of the final formulation can affect the stability of the emulsion and the effectiveness of certain ingredients.

Frequently Asked Questions (FAQs)

Q: What is the primary function of this compound in a formulation?

A: this compound is a versatile non-ionic surfactant with several functions. It acts as an emulsifier to help mix oil and water, a thickener to increase viscosity, a foam booster in cleansing products, and a stabilizer to prevent phase separation.[1]

Q: Is this compound compatible with anionic surfactants like Sodium Lauryl Sulfate (SLS)?

A: Yes, this compound is commonly used in combination with anionic surfactants like SLS in products such as shampoos. In these formulations, it acts as a secondary surfactant to improve foam quality and stability, and to build viscosity. It can also help to mitigate the potential for irritation from harsher anionic surfactants.

Q: Can I use this compound in cold-process formulations?

A: this compound is a waxy solid at room temperature, so it typically needs to be melted and incorporated into the oil phase of a hot-process emulsion. For cold-process formulations, you would need to select liquid emulsifiers.

Q: How does the presence of electrolytes affect formulations containing this compound and Carbomer?

A: While this compound itself is non-ionic and generally compatible with electrolytes, if your formulation is thickened with a polymer like Carbomer, the addition of electrolytes can cause a significant drop in viscosity and may lead to phase separation. This is because electrolytes can interfere with the polymer's thickening mechanism.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the stability of your this compound formulations.

1. Protocol for Viscosity Measurement

This protocol outlines the steps for measuring the viscosity of a cream or lotion using a rotational viscometer to ensure consistency and quality control.

G prep Sample Preparation sub_prep1 Equilibrate sample to 25°C ± 1°C prep->sub_prep1 setup Equipment Setup sub_setup1 Clean and calibrate viscometer setup->sub_setup1 measure Viscosity Measurement sub_measure1 Immerse spindle in sample measure->sub_measure1 analyze Data Analysis sub_analyze1 Calculate average viscosity analyze->sub_analyze1 sub_prep2 Thoroughly mix sample sub_prep1->sub_prep2 sub_setup2 Select appropriate spindle sub_setup1->sub_setup2 sub_measure2 Record reading after 30 seconds sub_measure1->sub_measure2 sub_measure3 Repeat measurement 3 times sub_measure2->sub_measure3 sub_analyze2 Compare to specifications sub_analyze1->sub_analyze2

References

Technical Support Center: Synthesis of N-(2-Hydroxyethyl)dodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Hydroxyethyl)dodecanamide (Lauramide MEA) for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common laboratory synthesis methods involve the reaction of dodecanoic acid (lauric acid) or its derivatives with ethanolamine (B43304). The key approaches include:

  • Direct Amidation: This method involves heating lauric acid and ethanolamine, often in the presence of a catalyst. The primary byproduct is water, and its removal is critical to drive the reaction to completion.[1]

  • From Acyl Chlorides: Dodecanoyl chloride (lauroyl chloride) reacts with ethanolamine, typically at low temperatures in the presence of a non-nucleophilic base. This method is often faster but requires the preparation of the acyl chloride.

  • From Esters: The amidation can be performed using a methyl or ethyl ester of lauric acid (e.g., methyl laurate) reacting with ethanolamine. This reaction is reversible, and the removal of the alcohol byproduct (e.g., methanol) is necessary to achieve high conversion.[2][3][4]

Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?

A2: Low yield is a frequent issue in the synthesis of this compound. Several factors could be responsible:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. It is recommended to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1] If the starting materials are still present, consider extending the reaction time or carefully increasing the temperature.[1][5]

  • Reversible Reaction and Byproduct Removal: The direct amidation and ester-amidation reactions are reversible.[2][3][4] The accumulation of byproducts (water or methanol) can limit the conversion.[2][3][4] Using a Dean-Stark apparatus to remove water during direct amidation or performing the reaction under vacuum to remove methanol (B129727) can significantly improve the yield.

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of lauric acid (or its derivative) to ethanolamine can result in a lower yield. A slight excess of ethanolamine is often used to ensure the complete consumption of the lauric acid derivative.

  • Presence of Moisture: Water can hydrolyze activated intermediates, especially when using coupling agents or acyl chlorides, leading to a lower yield. Ensure all glassware is oven-dried and use anhydrous solvents.[1][5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[5]

Q3: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?

A3: A common side reaction is the esterification of the hydroxyl group of ethanolamine with lauric acid to form 2-aminoethyl dodecanoate. To minimize this:

  • Control Reaction Temperature: Lowering the reaction temperature can favor amidation over esterification.[1]

  • Choice of Reagents: Using an activated form of lauric acid, such as the acyl chloride, at low temperatures can significantly reduce the likelihood of the ester byproduct.[1]

  • Catalyst Selection: In catalytic amidations, the acidity of the catalyst can influence the selectivity. Highly acidic catalysts may favor the formation of the ester amine, whereas a catalyst with optimal acidity can improve the yield of the desired amide.[6]

Q4: What are the recommended purification techniques for this compound?

A4: The primary purification methods are recrystallization and column chromatography.[1][7]

  • Recrystallization: This is effective for removing small amounts of impurities.[1] A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for similar amides include ethanol/water mixtures.[1]

  • Column Chromatography: For more challenging separations, flash column chromatography using silica (B1680970) gel is a standard method.[1] A gradient elution with a mixture of hexane (B92381) and ethyl acetate (B1210297) is often effective.[1]

  • Washing/Extraction: A simple workup involving washing the organic layer with a dilute acid solution (e.g., 1 M HCl) can remove excess ethanolamine, and a dilute base solution (e.g., saturated NaHCO₃) can remove unreacted lauric acid.[1]

Q5: How can I effectively monitor the progress of my reaction?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction's progress.[1][7] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature.[1] 2. Ineffective activation of carboxylic acid: If using a coupling agent, it may be old or inactive.[1] 3. Reversible reaction equilibrium hindering product formation.[2][3][4] 4. Presence of moisture hydrolyzing activated intermediates.[1][5]1. Monitor the reaction by TLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time.[1][5] 2. Use fresh coupling agents. 3. For direct amidation, use a Dean-Stark apparatus to remove water. For amidation from esters, consider applying a vacuum to remove the alcohol byproduct.[2][3][4] 4. Ensure all glassware is thoroughly dried and use anhydrous solvents under an inert atmosphere.[1][5]
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted starting materials (lauric acid, ethanolamine). 2. Formation of ester byproduct (2-aminoethyl dodecanoate).[1] 3. Byproducts from coupling agents (e.g., dicyclohexylurea if using DCC).[7]1. Optimize reaction time and stoichiometry. Purify using acid-base washes during workup.[1] 2. Control the reaction temperature (lower temperatures favor amidation).[1] Consider using an acyl chloride at low temperatures.[1] 3. Purify via column chromatography or recrystallization to remove these byproducts.[1][7]
Product is Colored Presence of colored impurities.Treatment of a solution of the product with activated charcoal before a final filtration and solvent evaporation can help remove colored impurities.[7]
Low Recovery After Recrystallization 1. The compound has significant solubility in the cold recrystallization solvent. 2. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals. 2. Preheat the filtration apparatus before hot filtration to prevent clogging.

Data on Reaction Conditions and Yield

The following table summarizes the effect of temperature on the conversion of a fatty acid methyl ester in an amidation reaction, illustrating the importance of optimizing reaction temperature.

Temperature (°C)Final Conversion at 480 min (%)
7080.45
7582.46
8083.00
Data adapted from a study on amidation of a fatty acid methyl ester.[3]

Experimental Protocols

Protocol 1: Direct Amidation of Lauric Acid with Ethanolamine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine lauric acid (1.0 eq) and ethanolamine (1.1 eq) in a suitable solvent such as toluene.

  • Heating: Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically considered complete when no more water is collected in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess ethanolamine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted lauric acid, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Amidation using Dodecanoyl Chloride

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve ethanolamine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of dodecanoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute acid, dilute base, and brine.

  • Isolation and Purification: Dry the organic layer, concentrate it, and purify the crude product as described in Protocol 1.

Visualizations

Synthesis_Pathways cluster_direct Direct Amidation cluster_acyl From Acyl Chloride Lauric Acid Lauric Acid Direct_Amidation Heat, Catalyst (-H2O) Lauric Acid->Direct_Amidation Ethanolamine_1 Ethanolamine Ethanolamine_1->Direct_Amidation Product_1 N-(2-Hydroxyethyl) dodecanamide Direct_Amidation->Product_1 Lauroyl Chloride Lauroyl Chloride Acyl_Chloride_Reaction Base, 0°C to RT (-HCl) Lauroyl Chloride->Acyl_Chloride_Reaction Ethanolamine_2 Ethanolamine Ethanolamine_2->Acyl_Chloride_Reaction Product_2 N-(2-Hydroxyethyl) dodecanamide Acyl_Chloride_Reaction->Product_2

Caption: Synthesis pathways for this compound.

Troubleshooting_Yield Start Low Yield Observed Check_TLC Monitor reaction by TLC Start->Check_TLC Incomplete Starting material remains? Check_TLC->Incomplete Increase_Time_Temp Increase reaction time or temperature Incomplete->Increase_Time_Temp Yes Check_Conditions Anhydrous conditions? Inert atmosphere? Incomplete->Check_Conditions No Increase_Time_Temp->Check_TLC Improve_Conditions Dry glassware/solvents, use N2/Ar Check_Conditions->Improve_Conditions No Byproduct_Removal Is byproduct removal efficient? (H2O/MeOH) Check_Conditions->Byproduct_Removal Yes Improve_Conditions->Check_TLC Optimize_Removal Use Dean-Stark/ apply vacuum Byproduct_Removal->Optimize_Removal No Purification Proceed to Purification Byproduct_Removal->Purification Yes Optimize_Removal->Check_TLC

Caption: Troubleshooting workflow for low reaction yield.

References

Purification strategies to remove impurities from Lauramide MEA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Lauramide MEA.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Lauramide MEA?

A1: Lauramide MEA is typically synthesized from lauric acid and monoethanolamine (MEA).[1][2] Consequently, the primary impurities are often unreacted starting materials:

  • Lauric Acid: Unreacted fatty acid starting material.

  • Monoethanolamine (MEA): Excess amine reactant.

  • Byproducts: Small amounts of ester-amides or other side-reaction products may be present depending on the synthesis conditions.

Q2: My purified Lauramide MEA is a waxy solid. Is this expected?

A2: Yes, Lauramide MEA is described as a white to off-white waxy solid at room temperature.[3] Its melting point is in the range of 88-89°C.[1]

Q3: What analytical techniques are recommended for assessing the purity of Lauramide MEA?

A3: Several analytical techniques can be employed to determine the purity of Lauramide MEA and quantify impurities:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating Lauramide MEA from non-volatile impurities like residual lauric acid. A reversed-phase column with a suitable organic-aqueous mobile phase is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, particularly residual monoethanolamine. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analytes.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Can be used for qualitative analysis to confirm the presence of the amide functional group and the absence of significant carboxylic acid (from lauric acid) impurities.

Q4: Are there any specific safety precautions I should take when handling Lauramide MEA and its purification solvents?

A4: Yes, always follow standard laboratory safety procedures. Lauramide MEA itself may cause skin and eye irritation at high concentrations.[1] The solvents used for purification, such as ethanol, ethyl acetate (B1210297), and hexane, are flammable and should be handled in a well-ventilated fume hood away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Lauramide MEA does not dissolve in the hot solvent. Insufficient solvent volume or inappropriate solvent choice.Gradually add more hot solvent until the solid dissolves. If a large volume of solvent is required, the chosen solvent may not be suitable. Perform small-scale solubility tests with different solvents (e.g., ethanol, isopropanol, ethyl acetate) to find a more effective one.
Oily precipitate forms instead of crystals upon cooling. The cooling process is too rapid, or the solvent is not ideal, leading to "oiling out."Allow the solution to cool more slowly to room temperature before placing it in an ice bath. If the problem persists, try a different solvent system. A two-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can sometimes promote better crystal formation.
Low recovery of purified Lauramide MEA. The compound is too soluble in the cold recrystallization solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the collected crystals. If recovery is still low, consider a different solvent in which the compound is less soluble at low temperatures.
Purified product is still colored. Colored impurities are not effectively removed by a single recrystallization.Treatment of the hot solution with a small amount of activated charcoal before filtration can help adsorb colored impurities. Perform a second recrystallization if necessary.
Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of Lauramide MEA from impurities. Inappropriate mobile phase composition or stationary phase.Optimize the mobile phase polarity. For reversed-phase chromatography, adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to water. A gradient elution may provide better separation than an isocratic one. If separation is still poor, consider a different type of column (e.g., a more polar or less polar stationary phase).
Lauramide MEA does not elute from the column. The mobile phase is not strong enough to elute the compound.Increase the polarity of the mobile phase. In reversed-phase chromatography, this means increasing the proportion of the organic solvent.
Peak tailing in the chromatogram. Interactions between the analyte and the stationary phase, or column overloading.Ensure the sample is fully dissolved in the mobile phase before injection. Reduce the amount of sample injected onto the column. Adding a small amount of a competing agent to the mobile phase can sometimes reduce tailing.

Experimental Protocols

Recrystallization of Lauramide MEA

This protocol is a general guideline. The ideal solvent and specific volumes should be determined experimentally.

Objective: To purify crude Lauramide MEA by removing unreacted starting materials and other impurities.

Materials:

  • Crude Lauramide MEA

  • Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a mixture such as Ethyl Acetate/Hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude Lauramide MEA in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A common solvent system for amides is a mixture of ethyl acetate and hexane.

  • Dissolution: Place the crude Lauramide MEA in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a two-solvent system, e.g., ethyl acetate) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce further crystallization. If using a two-solvent system, add the second, less polar solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then allow to cool as described.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.

Column Chromatography of Lauramide MEA

Objective: To purify Lauramide MEA using silica (B1680970) gel chromatography.

Materials:

  • Crude Lauramide MEA

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and pack the chromatography column.

  • Sample Loading: Dissolve the crude Lauramide MEA in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure Lauramide MEA.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Lauramide MEA.

Data Presentation

Table 1: Comparison of Purification Methods for Lauramide MEA

Purification Method Typical Purity Achieved Typical Recovery Key Advantages Key Disadvantages
Single-Solvent Recrystallization95-98%70-85%Simple, cost-effective for removing major impurities.May not be effective for impurities with similar solubility.
Two-Solvent Recrystallization>98%60-80%Can provide higher purity by fine-tuning the solvent system.More complex to optimize; potential for oiling out.
Silica Gel Column Chromatography>99%50-75%Excellent for separating closely related impurities.More time-consuming and requires larger volumes of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis lauric_acid Lauric Acid synthesis Amidation Reaction lauric_acid->synthesis mea Monoethanolamine (MEA) mea->synthesis crude_product Crude Lauramide MEA synthesis->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography pure_product Pure Lauramide MEA recrystallization->pure_product chromatography->pure_product hplc HPLC pure_product->hplc gcms GC-MS pure_product->gcms troubleshooting_logic start Crude Product Impure? recrystallization Attempt Recrystallization start->recrystallization Yes check_purity1 Purity Sufficient? recrystallization->check_purity1 column_chromatography Perform Column Chromatography check_purity1->column_chromatography No end_pure Pure Product Obtained check_purity1->end_pure Yes check_purity2 Purity Sufficient? column_chromatography->check_purity2 check_purity2->end_pure Yes end_repurify Re-evaluate Purification Strategy check_purity2->end_repurify No

References

Technical Support Center: Managing Foams Stabilized by N-(2-Hydroxyethyl)dodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively breaking stable foams created by the non-ionic surfactant N-(2-Hydroxyethyl)dodecanamide, also known as Lauramide DEA.

Troubleshooting Guides

Issue: Persistent and Stable Foam During Experimentation

Root Cause: this compound is a highly effective foam stabilizing agent, often used intentionally for this property. Its molecular structure allows it to form a resilient film at the air-water interface, leading to the creation of long-lasting foam.

Solutions:

The primary methods for breaking foams stabilized by this compound involve the addition of chemical defoamers. The choice of defoamer and its optimal concentration will depend on the specific experimental conditions, including temperature and the composition of the medium. Below are recommended troubleshooting steps using common types of defoamers.

Workflow for Selecting a Defoamer:

Defoamer_Selection_Workflow Start Stable Foam Issue with this compound Silicone_Check Is the presence of silicone permissible in your system? Start->Silicone_Check Use_Silicone Use Silicone-Based Defoamer Silicone_Check->Use_Silicone Yes Non_Silicone_Options Consider Non-Silicone Defoamers Silicone_Check->Non_Silicone_Options No Optimize Optimize Concentration & Temperature Use_Silicone->Optimize Polyether_Defoamer Polyether-Based Defoamer Non_Silicone_Options->Polyether_Defoamer Fatty_Acid_Defoamer Fatty Acid/Ester-Based Defoamer Non_Silicone_Options->Fatty_Acid_Defoamer Polyether_Defoamer->Optimize Fatty_Acid_Defoamer->Optimize

Caption: A logical workflow for selecting an appropriate defoamer.

FAQs - Frequently Asked Questions

Q1: Why is the foam created by this compound so stable?

A1: this compound is a non-ionic surfactant with a molecular structure that is highly effective at stabilizing foams. It arranges itself at the air-water interface, creating a durable film that resists rupture. This stability is often a desired characteristic in many formulations like shampoos and cleaning agents.

Q2: What are the main types of chemical defoamers I can use?

A2: The most common and effective types of defoamers for non-ionic surfactant foams include:

  • Silicone-based defoamers: These are very effective at low concentrations.[1] They work by having a low surface tension which allows them to spread rapidly on the foam film, causing it to thin and collapse.[1]

  • Polyether-based defoamers: These are often used when silicone is to be avoided. They are non-ionic surfactants themselves and can be effective in a variety of conditions.

  • Fatty acid and ester-based defoamers: These are derived from natural fats and oils and are a type of non-silicone defoamer.

Q3: How do I choose the right defoamer for my experiment?

A3: The choice depends on the constraints of your experiment. If your system can tolerate the presence of silicone, silicone-based defoamers are often the most efficient choice, effective at very low concentrations.[1] If your experiment is sensitive to silicone (e.g., in certain cell cultures or applications where surface coating is critical), then polyether or fatty acid-based defoamers are recommended.[2]

Q4: What is a typical starting concentration for a defoamer?

A4: The required concentration can vary significantly. Below is a table with general starting recommendations. It is always best to start with a low concentration and gradually increase it until the desired effect is achieved.

Defoamer TypeTypical Starting Concentration
Silicone-Based1 - 10 ppm (0.0001% - 0.001%)
Polyether-Based100 - 500 ppm (0.01% - 0.05%)
Fatty Acid/Ester-Based200 - 1000 ppm (0.02% - 0.1%)

Q5: Does temperature affect the performance of the defoamer?

A5: Yes, temperature can significantly impact defoamer efficiency. For some defoamers, an increase in temperature can lead to better dispersion and faster action. However, for others, particularly some polyether types, higher temperatures might increase their solubility in the medium, which can reduce their effectiveness.[3] It is advisable to test the defoamer at the operating temperature of your experiment. One study on amide-terminated modified defoamers found that a higher temperature (60 °C) was a best-case condition for performance.[4][5]

Q6: Can I use mechanical methods to break the foam?

A6: While chemical defoamers are generally more effective for foams stabilized by potent surfactants, mechanical methods can be used as a supplementary measure. These methods include:

  • Ultrasonication: High-frequency sound waves can disrupt the foam bubbles.

  • Centrifugation: Applying centrifugal force can help to separate the gas and liquid phases.

  • Mechanical Agitation: A sudden change in agitation speed or the use of a propeller-type stirrer can sometimes disrupt the foam structure.

However, these methods may not be sufficient on their own for very stable foams and can sometimes even promote foam formation if not applied correctly.

Experimental Protocols

Protocol 1: Application of a Silicone-Based Defoamer

This protocol outlines the steps for using a silicone-based defoamer to break a foam stabilized by this compound.

Materials:

  • Foamed solution containing this compound

  • Silicone-based defoamer emulsion (e.g., a polydimethylsiloxane (B3030410) (PDMS) emulsion)

  • Micropipette

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare a stock solution of the silicone-based defoamer. A 1% (10,000 ppm) stock solution in a solvent compatible with your experimental system is recommended for accurate dosing.

  • Determine the volume of your foamed solution.

  • Calculate the amount of defoamer stock solution needed to achieve the desired starting concentration (e.g., for a 1 ppm final concentration in 100 mL of foam, add 10 µL of a 1% stock solution).

  • Add the calculated volume of the defoamer stock solution directly to the foam.

  • Gently agitate the solution using a vortex mixer on a low setting or a magnetic stirrer to ensure dispersion of the defoamer.

  • Observe the rate of foam collapse. If the foam is not broken within a few minutes, incrementally increase the concentration of the defoamer (e.g., to 5 ppm, then 10 ppm) until the desired effect is achieved.

Defoaming Mechanism Visualization:

Defoaming_Mechanism cluster_0 Foam Lamella (Liquid Film) Surfactant1 This compound molecules stabilize the interface Surfactant2 This compound molecules stabilize the interface Defoamer Silicone Defoamer Droplet (Low Surface Tension) Spreading Defoamer spreads rapidly over the foam surface Defoamer->Spreading Enters Thinning Displaces surfactant molecules, creating a weak spot Spreading->Thinning Rupture Foam lamella thins and ruptures Thinning->Rupture

Caption: Mechanism of action for a silicone-based defoamer.

Protocol 2: Application of a Polyether-Based Defoamer

This protocol is for situations where silicone-based products must be avoided.

Materials:

  • Foamed solution containing this compound

  • Polyether-based defoamer (e.g., an EO/PO block copolymer)

  • Micropipette

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare a 10% (100,000 ppm) stock solution of the polyether-based defoamer in deionized water or a suitable solvent.

  • Determine the volume of your foamed solution.

  • Calculate the required volume of the defoamer stock solution for the starting concentration (e.g., for a 100 ppm final concentration in 100 mL, add 100 µL of the 10% stock solution).

  • Introduce the defoamer to the foamed solution.

  • Gently mix to disperse the defoamer.

  • Observe the effect on the foam. If necessary, increase the concentration in increments (e.g., to 250 ppm, then 500 ppm).

Quantitative Data Summary

The following table summarizes typical effective concentration ranges for different classes of defoamers based on available literature. Note that the optimal concentration for a specific system may vary.

Defoamer ClassActive Ingredient ExampleEffective Concentration RangeKey Considerations
Silicone-Based Polydimethylsiloxane (PDMS)1 - 200 ppm[6]Highly efficient at low concentrations; may not be suitable for all applications.
Polyether-Based EO/PO Block Copolymers0.1% - 0.8% (1000 - 8000 ppm)[7]Good alternative to silicones; performance can be temperature-sensitive.[3]
Amide-Modified Silicone Amide-terminated PDMSNot specified, but noted for excellent performance[4][5]Potentially very effective for amide-stabilized foams.
Fatty Acid-Based Fatty Acid Esters0.05% - 1% (500 - 10,000 ppm)Biodegradable; may require higher concentrations.

References

Technical Support Center: Optimizing Lauramide MEA Performance through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively utilizing Lauramide MEA in their formulations. The following information details the impact of pH on the performance of Lauramide MEA, a non-ionic surfactant, and provides guidance on how to optimize its functionality for various applications.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving Lauramide MEA, with a focus on resolving them through pH adjustment.

Issue 1: My formulation has low viscosity. How can I increase it?

Low viscosity in a formulation containing Lauramide MEA can often be attributed to a suboptimal pH. Lauramide MEA, being a non-ionic surfactant, relies on hydrogen bonding and molecular arrangement to build viscosity. The pH of the system can influence these interactions.

  • Troubleshooting Steps:

    • Measure the current pH of your formulation.

    • Adjust the pH towards a neutral or slightly alkaline range (pH 7.0-9.0). A 1% solution of Lauramide MEA typically has a pH of 8.5-10.5, indicating its effectiveness in this range.[1]

    • ** incrementally add a suitable alkalizing agent** (e.g., Triethanolamine) while monitoring the viscosity. Small additions can lead to significant changes.

    • Avoid extreme pH values , as this can lead to the hydrolysis of the amide bond in Lauramide MEA, reducing its effectiveness.

Issue 2: The foam in my product is not stable and dissipates quickly.

Foam stability is a critical performance parameter for many products. The longevity of the foam produced by Lauramide MEA can be significantly influenced by the formulation's pH. While Lauramide MEA is an excellent foam booster, its stabilizing effect is pH-dependent.

  • Troubleshooting Steps:

    • Determine the pH of your formulation.

    • For optimal foam stability with non-ionic surfactants like Lauramide MEA, studies suggest that a slightly acidic to neutral pH (around 6.0-7.0) can be beneficial.

    • Carefully adjust the pH using a suitable acidifying agent (e.g., citric acid).

    • Observe the foam characteristics after each pH adjustment to find the optimal point for foam stability.

Issue 3: My formulation appears cloudy or has precipitated.

Cloudiness or precipitation can indicate that the Lauramide MEA or other components in your formulation are not fully solubilized or have become unstable. Adjusting the pH can sometimes resolve these issues by altering the solubility of the ingredients.

  • Troubleshooting Steps:

    • Check the pH of the formulation.

    • Adjust the pH to the recommended range of 8.5-10.5 for a 1% Lauramide MEA solution to ensure its optimal solubility.[1]

    • If the issue persists, consider the compatibility of Lauramide MEA with other ingredients at the formulation's pH. Some ingredients may become less soluble at the optimal pH for Lauramide MEA.

Quantitative Data Summary

Performance ParameterpH RangeExpected OutcomeNotes
Viscosity 7.0 - 9.0Optimal viscosityLauramide MEA is effective at building viscosity in a neutral to slightly alkaline environment.
< 6.0 or > 10.0Decreased viscosityExtreme pH values can disrupt the hydrogen bonding network responsible for viscosity and may lead to hydrolysis.
Foam Stability 6.0 - 7.0Enhanced foam stabilityA slightly acidic to neutral pH is often optimal for the foam stability of non-ionic surfactants.
> 8.0Stable foamWhile optimal stability may be in the slightly acidic range, good foam stability is generally maintained in alkaline conditions.
Stability (Hydrolysis) 4.0 - 9.0Generally stableLauramide MEA is susceptible to hydrolysis at extreme acidic or alkaline pH.
< 4.0 or > 11.0Increased risk of hydrolysisHydrolysis breaks down the molecule, reducing its effectiveness as a surfactant.

Experimental Protocols

Protocol for Determining Optimal pH for a Lauramide MEA Formulation

This protocol outlines a systematic approach to identify the optimal pH for a specific formulation containing Lauramide MEA to achieve desired viscosity and foaming properties.

Materials:

  • Your base formulation containing Lauramide MEA.

  • Acidifying agent solution (e.g., 10% w/v citric acid in deionized water).

  • Alkalizing agent solution (e.g., 10% w/v triethanolamine (B1662121) in deionized water).

  • pH meter.

  • Viscometer.

  • Graduated cylinders or beakers for foam height measurement.

  • Stirring equipment.

Methodology:

  • Prepare the Base Formulation: Prepare a sufficient quantity of your formulation without any pH-adjusting agents.

  • Initial Characterization:

    • Measure and record the initial pH of the base formulation.

    • Measure and record the initial viscosity.

    • Measure and record the initial foam height and stability (e.g., using a cylinder shake test and recording foam volume over time).

  • pH Adjustment (Acidic Range):

    • Take a known volume of the base formulation.

    • Slowly add the acidifying agent dropwise while stirring and monitoring the pH.

    • Create samples at pH values of 6.5, 6.0, 5.5, and 5.0.

    • For each pH point, allow the sample to equilibrate for at least 30 minutes.

    • Measure and record the viscosity and foam properties for each sample.

  • pH Adjustment (Alkaline Range):

    • Take a known volume of the base formulation.

    • Slowly add the alkalizing agent dropwise while stirring and monitoring the pH.

    • Create samples at pH values of 7.5, 8.0, 8.5, 9.0, and 9.5.

    • For each pH point, allow the sample to equilibrate for at least 30 minutes.

    • Measure and record the viscosity and foam properties for each sample.

  • Data Analysis:

    • Plot the viscosity and foam stability data as a function of pH.

    • Identify the pH range that provides the optimal balance of properties for your specific application.

Visualizations

Troubleshooting_Workflow cluster_start cluster_issues Problem Identification cluster_action Action cluster_solutions Solutions cluster_end Start Identify Formulation Issue Low_Viscosity Low Viscosity Start->Low_Viscosity Poor_Foam Poor Foam Stability Start->Poor_Foam Precipitation Precipitation / Cloudiness Start->Precipitation Measure_pH Measure pH Low_Viscosity->Measure_pH Poor_Foam->Measure_pH Precipitation->Measure_pH Adjust_pH Adjust pH Measure_pH->Adjust_pH Viscosity_Solution Adjust to pH 7.0-9.0 Adjust_pH->Viscosity_Solution Low Viscosity Foam_Solution Adjust to pH 6.0-7.0 Adjust_pH->Foam_Solution Poor Foam Precipitation_Solution Adjust to pH 8.5-10.5 Adjust_pH->Precipitation_Solution Precipitation End Problem Resolved Viscosity_Solution->End Foam_Solution->End Precipitation_Solution->End

Caption: Troubleshooting workflow for Lauramide MEA performance issues.

pH_Performance_Relationship cluster_ph cluster_performance pH_Acidic Acidic (pH < 6) Viscosity Viscosity pH_Acidic->Viscosity Low Foam_Stability Foam Stability pH_Acidic->Foam_Stability Optimal Chemical_Stability Chemical Stability pH_Acidic->Chemical_Stability Risk of Hydrolysis pH_Neutral Neutral (pH 6-8) pH_Neutral->Viscosity Optimal pH_Neutral->Chemical_Stability High pH_Alkaline Alkaline (pH > 8) pH_Alkaline->Viscosity Good pH_Alkaline->Foam_Stability Good pH_Alkaline->Chemical_Stability Moderate

Caption: Relationship between pH and Lauramide MEA performance.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for formulations containing Lauramide MEA?

The ideal pH will depend on the primary desired function. For thickening, a neutral to slightly alkaline pH of 7.0 to 9.0 is generally recommended. For optimal foam stability, a slightly acidic to neutral pH of around 6.0 to 7.0 may be more effective. A 1% solution of Lauramide MEA itself has a pH in the range of 8.5-10.5.[1]

Q2: Can I use strong acids or bases to adjust the pH of my Lauramide MEA formulation?

It is advisable to use mild acidic and basic solutions for pH adjustment, such as citric acid and triethanolamine. Strong acids and bases can cause rapid and significant pH shifts, making it difficult to control the final pH. More importantly, extreme pH values (below 4 or above 11) can lead to the hydrolysis of the amide bond in Lauramide MEA, which will degrade the molecule and reduce its performance.

Q3: Does the order of addition of ingredients matter when adjusting the pH?

Yes, the order of addition can be crucial. It is generally recommended to add Lauramide MEA to the water phase and then adjust the pH before adding other sensitive ingredients. This ensures that the Lauramide MEA is in its optimal pH environment for dissolution and performance before other components are introduced.

Q4: How does temperature affect the relationship between pH and Lauramide MEA performance?

Temperature can influence both the viscosity and the rate of any potential hydrolysis. Higher temperatures will generally decrease the viscosity of the formulation. Additionally, elevated temperatures can accelerate the rate of hydrolysis, especially at non-optimal pH values. It is important to conduct stability testing of your final formulation at various temperatures to ensure its long-term performance.

Q5: Are there any incompatibilities between Lauramide MEA and other common cosmetic ingredients that are pH-dependent?

Yes, some ingredients may have optimal pH ranges that differ from that of Lauramide MEA. For example, some preservatives are most effective in acidic conditions, while Lauramide MEA performs best for viscosity in neutral to alkaline conditions. It is essential to consider the pH stability and efficacy profile of all ingredients in the formulation to find a compatible pH range for the final product.

References

Overcoming poor solubility of N-(2-Hydroxyethyl)dodecanamide for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of N-(2-Hydroxyethyl)dodecanamide for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common names?

This compound is a fatty acid amide. It is also commonly known by several synonyms, including Lauroylethanolamide, Lauric Acid Monoethanolamide, Lauramide MEA, and N-Lauroylethanolamine.[1][2]

Q2: Why is this compound poorly soluble in aqueous solutions?

Its poor aqueous solubility stems from its amphipathic molecular structure, which consists of a long, nonpolar 12-carbon alkyl (dodecanoyl) chain and a polar hydroxyethyl (B10761427) head group. This structure makes it prone to self-aggregation in water, limiting its solubility.

Q3: What is the solubility of this compound in common laboratory solvents?

The compound is characterized as being insoluble in water.[1] While specific quantitative data for this compound is limited, data for the structurally similar N,N-Bis(2-hydroxyethyl)dodecanamide suggests slight solubility in chloroform (B151607) and methanol (B129727) and high solubility in DMSO (≥100 mg/mL).[3][4] For practical purposes, DMSO and ethanol (B145695) are common starting points for creating concentrated stock solutions.

Q4: What general strategies can be employed to solubilize this compound for biological experiments?

Several techniques can be used to enhance the solubility and bioavailability of poorly soluble lipids like this compound:

  • Organic Solvents: Using a minimal amount of a water-miscible organic solvent like DMSO or ethanol to prepare a concentrated stock solution is the most common approach.

  • Co-solvency: This method involves using a mixture of solvents to improve solubility.[5] For instance, a system of ethanol and a small amount of dodecane (B42187) has been used for other lipids.[6]

  • Surfactants: Non-ionic surfactants can help disperse the compound in aqueous media and stabilize the preparation.[7]

  • Sonication: Applying ultrasonic energy can help break down aggregates and form a fine dispersion or micellar solution, improving bioavailability in the experimental medium.[8]

  • Complexation: Using carrier molecules like cyclodextrins or proteins (e.g., bovine serum albumin, BSA) in the final medium can help shuttle the lipid to the cells.

Q5: What is the maximum recommended concentration of a solvent like DMSO in a cell culture medium?

For most cell lines, the final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to always run a vehicle control (culture medium with the same final concentration of the solvent) to differentiate the effects of the compound from the effects of the solvent.

Solubility Data Summary

The table below summarizes the available solubility information for this compound and its close structural analog.

SolventThis compoundN,N-Bis(2-hydroxyethyl)dodecanamide
Water< 1 mg/mL[1]49.91 mg/L[3]
DMSOData not available≥ 100 mg/mL[4]
ChloroformData not availableSlightly Soluble[3]
MethanolData not availableSlightly Soluble[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using an Organic Solvent

This is the most direct method for preparing this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or vials

  • Warming bath or block (optional)

Methodology:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the required volume of DMSO or ethanol to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, gentle warming (e.g., 37°C) for 5-10 minutes may aid dissolution.

  • Once fully dissolved, the stock solution should be clear.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Dilution into Final Medium: To prepare the working solution, pre-warm the aqueous buffer or cell culture medium to 37°C. While gently vortexing the medium, add the stock solution dropwise to achieve the final desired concentration. This rapid dilution and mixing help prevent precipitation.

Protocol 2: Preparation of a Lipid Dispersion Using Sonication

This protocol, adapted from methods for other fatty acids, is useful when avoiding organic solvents or when a fine, bioavailable dispersion is required.[8]

Materials:

  • This compound powder

  • 100% Ethanol

  • Sterile deionized water or buffer

  • Bath sonicator or probe sonicator

Methodology:

  • Prepare a concentrated stock solution in ethanol as described in Protocol 1 (e.g., 100 mM).

  • In a separate sterile tube, add the required volume of sterile water or buffer.

  • Add the desired volume of the ethanol stock solution to the water/buffer. The solution will likely appear cloudy.

  • Sonicate the mixture on ice. For a bath sonicator, sonicate for 10-15 minutes. For a probe sonicator, use short bursts of 10-15 seconds followed by cooling periods for a total of 2-5 minutes to avoid overheating.

  • The final preparation should appear as a stable, milky, or translucent dispersion.

  • This dispersion can then be sterile-filtered and added to the experimental system. Use this preparation fresh.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous medium. The final concentration exceeds its aqueous solubility limit. The organic solvent from the stock solution is causing the compound to "crash out". The medium is too cold.• Lower the final concentration of the compound. • Dilute the stock solution into the medium more slowly while vortexing vigorously. • Ensure the aqueous medium is pre-warmed to 37°C. • Include a carrier protein like fatty-acid-free BSA (e.g., 0.1%) in the final medium.
Stock solution appears cloudy or contains particulates. The compound is not fully dissolved in the organic solvent. The concentration is too high for the chosen solvent.• Increase the vortexing time. • Warm the solution gently (37°C) to aid dissolution. • Prepare a less concentrated stock solution.
Inconsistent experimental results. The compound may be degrading due to repeated freeze-thaw cycles. The lipid dispersion is not stable and is settling over time.• Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. • If using a sonicated dispersion, use it immediately after preparation and ensure it is well-mixed before each use.
Cell toxicity or morphological changes observed in the vehicle control group. The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high for the cell line being used.• Reduce the final solvent concentration by making a more concentrated stock solution. • Perform a dose-response curve for the solvent alone to determine the highest non-toxic concentration for your specific cells. • Consider an alternative solubilization method that uses less or no organic solvent (e.g., Protocol 2).

Visualizations

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation weigh Weigh this compound Powder add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex & Gently Warm (37°C) to Dissolve add_solvent->dissolve store Store Stock Solution (-20°C Aliquots) dissolve->store warm_medium Pre-warm Aqueous Medium (e.g., Cell Culture Media) to 37°C store->warm_medium add_stock Add Stock Solution Dropwise while Vortexing warm_medium->add_stock final_solution Final Working Solution Ready for Experiment add_stock->final_solution

Caption: Workflow for solubilizing this compound using an organic solvent.

problem Problem: Compound precipitates in aqueous medium check_conc Is the final concentration too high? problem->check_conc check_dilution Was the dilution method optimal? check_conc->check_dilution No sol_conc Solution: Lower the final concentration. check_conc->sol_conc Yes check_temp Was the medium pre-warmed? check_dilution->check_temp Yes sol_dilution Solution: Add stock slowly to vortexing medium. check_dilution->sol_dilution No check_carrier Is a carrier protein being used? check_temp->check_carrier Yes sol_temp Solution: Warm medium to 37°C before adding stock. check_temp->sol_temp No sol_carrier Solution: Add fatty-acid-free BSA (e.g., 0.1%) to medium. check_carrier->sol_carrier No

Caption: Troubleshooting logic for compound precipitation during experimental setup.

References

Preventing degradation of Lauramide MEA during storage and experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Lauramide MEA during storage and throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Lauramide MEA and why is its stability important?

Lauramide MEA (Monoethanolamide) is a non-ionic surfactant derived from lauric acid and monoethanolamine.[1] It is commonly used as a thickening agent, foam booster, and emulsifier in various formulations.[2] Maintaining its chemical integrity is crucial as degradation can lead to loss of performance (e.g., changes in viscosity, foaming properties), phase separation, and the formation of potentially harmful byproducts.

Q2: What are the primary degradation pathways for Lauramide MEA?

The main degradation pathways for Lauramide MEA are inferred from the chemistry of amides and fatty acids:

  • Hydrolysis: The amide bond in Lauramide MEA can be hydrolyzed under strongly acidic or basic conditions, or at elevated temperatures, to yield lauric acid and monoethanolamine.

  • Oxidation: The lauric acid backbone, although a saturated fatty acid, can be susceptible to oxidation over time, especially in the presence of strong oxidizing agents, heat, or light.[3] This can lead to the formation of various oxidation byproducts.

  • Nitrosamine Formation: A significant concern is the potential for the formation of N-nitrosamines. This can occur if the monoethanolamine portion of the molecule reacts with nitrosating agents that may be present as impurities in other raw materials or in the storage environment.[3]

Q3: What are the optimal storage conditions for Lauramide MEA?

To ensure maximum stability and a shelf life of up to 24 months, Lauramide MEA should be stored under the following conditions[3][4]:

ParameterRecommendationRationale
Temperature Room TemperatureAvoids potential thermal degradation.
Atmosphere Sealed container, dry environmentProtects from moisture which can promote hydrolysis, and from atmospheric contaminants.
Light Protect from lightMinimizes potential photo-degradation.
Compatibility Store away from strong oxidizing agents and nitrosating agents.Prevents chemical reactions that can degrade the molecule.[3]

Troubleshooting Guide

This section addresses common issues encountered during the storage and use of Lauramide MEA in experimental settings.

IssuePotential Cause(s)Recommended Action(s)
Change in Physical Appearance (e.g., color change, clumping) - Exposure to light or air (oxidation).- Moisture absorption.- Store in an opaque, airtight container.- Ensure the storage area is dry.
Decreased Viscosity in Formulation - Hydrolysis of the amide bond due to pH drift (too low or too high).- Thermal degradation from excessive heating during formulation.[5]- Monitor and adjust the pH of the formulation to be near neutral.- Avoid prolonged exposure to high temperatures during processing.
Phase Separation in Emulsions - Degradation of Lauramide MEA, reducing its emulsifying capacity.- Incompatibility with other excipients in the formulation.[6]- Conduct stability testing to ensure Lauramide MEA integrity.- Perform compatibility studies with all formulation components.
Unexpected pH Shift in Formulation - Hydrolysis of Lauramide MEA, releasing lauric acid (acidic) and monoethanolamine (basic).- Analyze for the presence of lauric acid and monoethanolamine.- Review storage conditions and formulation pH to prevent hydrolysis.
Formation of Precipitate - Precipitation of degradation products (e.g., lauric acid in aqueous solutions).- Interaction with incompatible excipients.- Filter and analyze the precipitate to identify its composition.- Review formulation for potential incompatibilities.

Experimental Protocols

Stability Testing Protocol for a Lauramide MEA Formulation

This protocol outlines a general procedure for assessing the stability of a formulation containing Lauramide MEA.

  • Sample Preparation:

    • Prepare three batches of the final formulation.

    • Package the samples in the intended final packaging.

    • Retain a portion of the pure Lauramide MEA raw material as a control.

  • Storage Conditions:

    • Store samples under a range of conditions to assess stability[7][8]:

      • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

      • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH

      • Refrigerated: 5°C ± 3°C

      • Freeze-Thaw Cycling: Alternate between -10°C and 25°C for 24-hour cycles (3 cycles minimum).[9]

      • Photostability: Expose samples to controlled UV light.

  • Testing Intervals:

    • Accelerated: 0, 1, 2, and 3 months.

    • Real-Time: 0, 3, 6, 12, 18, and 24 months.

  • Analytical Methods:

    • Physical Evaluation: Assess appearance, color, odor, and signs of separation at each time point.

    • Chemical Evaluation:

      • pH Measurement: Monitor for any significant shifts.

      • Viscosity Measurement: Use a calibrated viscometer.

      • HPLC-MS/GC-MS Analysis: Quantify the concentration of Lauramide MEA and identify/quantify potential degradation products (lauric acid, monoethanolamine).

    • Microbiological Evaluation: Test for microbial growth at the beginning and end of the study.

Visualizations

Lauramide_MEA_Degradation_Pathways Lauramide_MEA Lauramide MEA Hydrolysis Hydrolysis (Acid/Base, Heat) Lauramide_MEA->Hydrolysis Oxidation Oxidation (Oxidizing Agents, Light, Heat) Lauramide_MEA->Oxidation Nitrosation Nitrosation (Nitrosating Agents) Lauramide_MEA->Nitrosation Lauric_Acid Lauric Acid Hydrolysis->Lauric_Acid MEA Monoethanolamine Hydrolysis->MEA Oxidized_Products Oxidized Fatty Acid Derivatives Oxidation->Oxidized_Products Nitrosamines N-Nitrosamines Nitrosation->Nitrosamines

Caption: Primary degradation pathways for Lauramide MEA.

Stability_Testing_Workflow start Start: Prepare Formulation Batches package Package in Final Container start->package storage Place Samples in Stability Chambers (Accelerated, Real-Time, etc.) package->storage timepoint Pull Samples at Designated Timepoints storage->timepoint physical_eval Physical Evaluation (Appearance, Odor, Color) timepoint->physical_eval chemical_eval Chemical Analysis (pH, Viscosity, HPLC/GC-MS) timepoint->chemical_eval micro_eval Microbiological Testing timepoint->micro_eval data_analysis Analyze Data and Compare to Initial Timepoint physical_eval->data_analysis chemical_eval->data_analysis micro_eval->data_analysis end_study End of Study? data_analysis->end_study end_study->timepoint No final_report Compile Final Stability Report end_study->final_report Yes

Caption: Workflow for stability testing of a Lauramide MEA formulation.

Troubleshooting_Logic start Issue Observed (e.g., Viscosity Drop) check_storage Review Storage Conditions (Temp, Light, Container Seal) start->check_storage check_formulation Review Formulation Parameters (pH, Temp, Mixing) start->check_formulation is_storage_ok Storage Conditions Correct? check_storage->is_storage_ok is_formulation_ok Formulation Parameters Correct? check_formulation->is_formulation_ok correct_storage Correct Storage Conditions is_storage_ok->correct_storage No analyze_sample Perform Chemical Analysis (HPLC, GC-MS) is_storage_ok->analyze_sample Yes correct_formulation Adjust Formulation Process is_formulation_ok->correct_formulation No is_formulation_ok->analyze_sample Yes correct_storage->start correct_formulation->start degradation_present Degradation Products Detected? analyze_sample->degradation_present reformulate Consider Reformulation or Excipient Compatibility Study degradation_present->reformulate Yes isolate_variable Isolate and Test Individual Variables degradation_present->isolate_variable No

Caption: Logical workflow for troubleshooting Lauramide MEA formulation issues.

References

Validation & Comparative

A Comparative Analysis of N-(2-Hydroxyethyl)dodecanamide and Cocamide DEA as Viscosity Builders in Surfactant Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the viscosity-building performance of N-(2-Hydroxyethyl)dodecanamide, also known as Lauramide MEA, and Cocamide Diethanolamide (DEA). This analysis is supported by experimental data and detailed methodologies to assist researchers and formulation scientists in the selection of appropriate rheology modifiers for their applications.

Executive Summary

This compound (Lauramide MEA) and Cocamide DEA are nonionic surfactants widely employed in the cosmetic and pharmaceutical industries to enhance the viscosity of formulations. Both function by interacting with primary surfactants to form elongated, worm-like micelles, which entangle to create a network structure, thereby increasing the viscosity of the solution. While both are effective, their performance can differ, and Cocamide DEA has faced increasing scrutiny due to potential safety concerns, leading to a growing interest in alternatives like Lauramide MEA. This guide presents a comparative analysis of their viscosity-building capabilities, drawing upon available experimental data.

Performance Comparison

Direct comparative studies quantifying the viscosity-building performance of Lauramide MEA versus Cocamide DEA are limited in publicly available literature. However, data from studies comparing Cocamide DEA with other alkanolamides, such as Cocamide MEA (a closely related monoethanolamide), can provide valuable insights into their relative performance. The following data is extrapolated from a study comparing the salt curve of various alkanolamides in a surfactant base. It is important to note that Cocamide MEA is used here as a proxy for Lauramide MEA due to their structural similarity.

Table 1: Comparative Viscosity Performance in a Sodium Laureth Sulfate (SLES) Solution

ParameterThis compound (Lauramide MEA)*Cocamide DEA
Alkanolamide Concentration 1.5% (w/w)1.5% (w/w)
Base Surfactant System Sodium Laureth Sulfate (SLES), Cocamidopropyl BetaineSodium Laureth Sulfate (SLES), Cocamidopropyl Betaine
Peak Viscosity (cps) ~16,800~18,000
Optimal NaCl Concentration for Peak Viscosity (% w/w) ~1.5%~1.8%

*Data for Cocamide MEA is used as a proxy for this compound (Lauramide MEA).

From the data, it can be observed that Cocamide DEA achieves a slightly higher peak viscosity compared to the monoethanolamide counterpart. However, the monoethanolamide requires a lower concentration of sodium chloride to reach its maximum viscosity, indicating a potentially more efficient interaction with the primary surfactant system in the presence of electrolytes.

Mechanism of Viscosity Building

The primary mechanism by which both this compound and Cocamide DEA build viscosity in surfactant solutions is through the promotion of worm-like micelle formation. In a typical anionic surfactant solution, the surfactant molecules aggregate into spherical micelles. The addition of an alkanolamide like Lauramide MEA or Cocamide DEA alters the packing of the surfactant molecules within the micelles, reducing the repulsion between the head groups and allowing for the formation of elongated, cylindrical structures known as worm-like micelles. These long, flexible micelles can entangle with each other, much like a network of polymers, which significantly increases the viscosity of the solution. The addition of electrolytes, such as sodium chloride, further enhances this effect by shielding the electrostatic repulsion between the surfactant head groups, promoting even greater micellar growth.

ViscosityBuildingMechanism cluster_0 Initial State: Low Viscosity cluster_1 Addition of Viscosity Builder: Increased Viscosity cluster_2 Result: High Viscosity Formulation AnionicSurfactant Anionic Surfactant (e.g., SLES) SphericalMicelles Spherical Micelles AnionicSurfactant->SphericalMicelles Self-assembles in water WormlikeMicelles Worm-like Micelles SphericalMicelles->WormlikeMicelles + Alkanolamide (promotes linear growth) Alkanolamide Alkanolamide (Lauramide MEA or Cocamide DEA) WormlikeMicelles->WormlikeMicelles HighViscosity Viscous Gel-like Structure (Entangled Micellar Network) WormlikeMicelles->HighViscosity Entanglement Electrolyte Electrolyte (e.g., NaCl)

Caption: Mechanism of viscosity increase by alkanolamides.

Experimental Protocols

The following is a detailed methodology for a key experiment to determine and compare the viscosity-building performance of this compound and Cocamide DEA.

Objective: To determine the viscosity salt curve of formulations containing this compound and Cocamide DEA.

Materials:

  • This compound (Lauramide MEA)

  • Cocamide DEA

  • Sodium Laureth Sulfate (SLES) (28% solution)

  • Cocamidopropyl Betaine (CAPB) (30% solution)

  • Sodium Chloride (NaCl)

  • Citric Acid (50% solution)

  • Deionized Water

  • Rotational Viscometer (e.g., Brookfield DV-II+) with appropriate spindles

  • pH meter

  • Analytical balance

  • Beakers and magnetic stirrers

Procedure:

  • Preparation of Base Formulation:

    • In a beaker, combine deionized water, SLES, and CAPB according to the desired formulation ratios (e.g., as specified in Table 1).

    • Stir the mixture gently with a magnetic stirrer until a homogenous solution is formed. Avoid excessive agitation to prevent foaming.

    • Adjust the pH of the base formulation to a desired range (e.g., 5.5 - 6.5) using citric acid.

  • Incorporation of Viscosity Builder:

    • Prepare two separate batches of the base formulation.

    • To the first batch, add a specified concentration of this compound (e.g., 1.5% w/w).

    • To the second batch, add the same concentration of Cocamide DEA.

    • Stir each mixture gently until the alkanolamide is completely dissolved and the solution is uniform.

  • Salt Curve Measurement:

    • Take an initial viscosity reading of each formulation before the addition of NaCl.

    • Incrementally add a known amount of NaCl (e.g., 0.25% w/w) to each formulation.

    • After each addition, stir the solution gently until the salt is fully dissolved.

    • Allow the solution to equilibrate for a specified time (e.g., 15 minutes) at a constant temperature (e.g., 25°C).

    • Measure the viscosity using a rotational viscometer at a specified spindle and speed (e.g., Spindle #4 at 20 rpm). Record the viscosity reading in centipoise (cps).

    • Repeat the process of adding NaCl and measuring viscosity until the viscosity peaks and then begins to decrease.

  • Data Analysis:

    • Plot the viscosity (cps) on the y-axis against the concentration of NaCl (%) on the x-axis for each formulation.

    • The resulting graph represents the salt curve for each viscosity builder.

    • From the graph, determine the peak viscosity and the optimal NaCl concentration required to achieve it for both this compound and Cocamide DEA.

ExperimentalWorkflow start Start prep_base Prepare Base Surfactant Formulation (SLES, CAPB) start->prep_base split Split into two batches prep_base->split add_lauramide Add this compound split->add_lauramide Batch 1 add_cocamide Add Cocamide DEA split->add_cocamide Batch 2 measure_initial_visc_L Measure Initial Viscosity add_lauramide->measure_initial_visc_L measure_initial_visc_C Measure Initial Viscosity add_cocamide->measure_initial_visc_C add_nacl_L Incrementally add NaCl measure_initial_visc_L->add_nacl_L add_nacl_C Incrementally add NaCl measure_initial_visc_C->add_nacl_C measure_visc_L Measure Viscosity after each NaCl addition add_nacl_L->measure_visc_L measure_visc_C Measure Viscosity after each NaCl addition add_nacl_C->measure_visc_C peak_L Viscosity Peak Reached? measure_visc_L->peak_L peak_C Viscosity Peak Reached? measure_visc_C->peak_C peak_L->add_nacl_L No plot_L Plot Salt Curve for Lauramide MEA peak_L->plot_L Yes peak_C->add_nacl_C No plot_C Plot Salt Curve for Cocamide DEA peak_C->plot_C Yes compare Compare Performance plot_L->compare plot_C->compare end End compare->end

Caption: Experimental workflow for comparing viscosity builders.

Conclusion

Both this compound and Cocamide DEA are effective viscosity builders in surfactant-based formulations. While Cocamide DEA may offer a slightly higher peak viscosity, this compound (as represented by Cocamide MEA) appears to be more efficient in its interaction with electrolytes, requiring a lower salt concentration to achieve its maximum thickening effect. Given the regulatory and safety considerations surrounding Cocamide DEA, this compound presents a viable and efficient alternative for formulators seeking to develop robust and stable high-viscosity products. The choice between the two will ultimately depend on the specific formulation requirements, desired rheological profile, and regulatory landscape.

A Comparative Study: Lauramide MEA vs. Sodium Lauryl Sulfate as Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and properties of Lauramide MEA and Sodium Lauryl Sulfate.

In the realm of surfactant chemistry, the selection of an appropriate surface-active agent is paramount to the efficacy, stability, and safety of a formulation. This guide provides a detailed comparative analysis of two commonly utilized surfactants: Lauramide Monoethanolamine (Lauramide MEA), a non-ionic surfactant, and Sodium Lauryl Sulfate (SLS), an anionic surfactant. This comparison is based on their physicochemical properties, performance characteristics, and their interactions with biological systems, particularly the skin.

Executive Summary

Sodium Lauryl Sulfate is a well-characterized anionic surfactant known for its excellent detergency and high foaming capacity. It is widely used in a variety of cleaning and personal care products. However, its potential for skin irritation is a significant consideration in formulation development. Lauramide MEA, a non-ionic surfactant derived from coconut oil, is recognized for its mildness, foam-stabilizing, and viscosity-enhancing properties. It is often used in conjunction with anionic surfactants to improve the overall formulation performance and mitigate irritation. While extensive quantitative data is available for SLS, similar specific data for Lauramide MEA is less prevalent in publicly accessible literature, making a direct quantitative comparison challenging in some aspects.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of surfactants is crucial for predicting their behavior in formulations. The following table summarizes the key properties of Lauramide MEA and Sodium Lauryl Sulfate.

PropertyLauramide MEA (Cocamide MEA)Sodium Lauryl Sulfate (SLS)
Chemical Formula C₁₄H₂₉NO₂[1]C₁₂H₂₅NaO₄S[2]
Molar Mass ~243.39 g/mol [3]~288.38 g/mol
Type Non-ionic[4][5][6]Anionic[2][7]
Appearance White to light-yellow waxy solid/flakes[8][9]White or cream-colored crystals, flakes, or powder
Solubility in Water Slightly soluble, dispersible with other surfactants[8]Soluble
Critical Micelle Concentration (CMC) Data not readily available in literature~8.2 mM in pure water at 25°C[4]

Performance Characteristics

The performance of a surfactant is evaluated based on its ability to reduce surface tension, generate and sustain foam, and contribute to the overall rheology of a formulation.

Surface Tension Reduction

Sodium Lauryl Sulfate is highly effective at reducing the surface tension of water. As the concentration of SLS increases, the surface tension decreases until it reaches the Critical Micelle Concentration (CMC), after which the surface tension remains relatively constant.

Sodium Lauryl Sulfate (SLS) Surface Tension Data

Concentration (mM)Surface Tension (mN/m) at 25°C
0~72
2~45
4~40
6~38
8 (approx. CMC)~37
10~37
Note: These are representative values. Actual values can vary with purity and experimental conditions.
Foam Generation and Stability

Sodium Lauryl Sulfate is known for its excellent foaming properties, producing a high volume of lather.[2] However, the stability of this foam can sometimes be improved. Lauramide MEA is frequently incorporated into formulations as a foam booster and stabilizer.[6][10] It enhances the foam's density and longevity, resulting in a richer, more stable lather.

Foam Performance Comparison

ParameterLauramide MEASodium Lauryl Sulfate (SLS)
Foam Generation Moderate, often used as a booster[6]High[2]
Foam Stability High, enhances foam longevity[6][10]Moderate

Skin Irritation Potential: A Mechanistic Overview

A critical aspect of surfactant selection, particularly for personal care and pharmaceutical products, is its potential to cause skin irritation. It is widely recognized that anionic surfactants like SLS have a higher irritation potential than non-ionic surfactants like Lauramide MEA.[11][12]

The mechanism of surfactant-induced skin irritation is complex and involves interactions with the stratum corneum, the outermost layer of the skin.[13][14] Key events include:

  • Protein Denaturation: Surfactants, particularly anionic ones, can bind to and denature key structural proteins in the stratum corneum, such as keratin.[11] This disrupts the integrity of the skin barrier.

  • Lipid Extraction: Surfactants can solubilize and remove essential intercellular lipids, further compromising the skin's barrier function.[11]

  • Cellular Effects: Upon penetrating the stratum corneum, surfactants can interact with viable keratinocytes in the epidermis, leading to the release of pro-inflammatory mediators.

The following diagram illustrates the signaling pathway initiated by surfactant interaction with keratinocytes, leading to an inflammatory response.

G Signaling Pathway of Surfactant-Induced Skin Irritation Surfactant Surfactant (e.g., SLS) StratumCorneum Stratum Corneum Disruption (Protein Denaturation, Lipid Extraction) Surfactant->StratumCorneum Receptor Cell Membrane Interaction Surfactant->Receptor Keratinocyte Keratinocyte StratumCorneum->Keratinocyte Increased Permeability Signaling Intracellular Signaling Cascade (e.g., MAPK, NF-κB activation) Receptor->Signaling Mediators Release of Pro-inflammatory Mediators (e.g., IL-1α, IL-6, IL-8, TNF-α) Signaling->Mediators Inflammation Inflammatory Response (Erythema, Edema) Mediators->Inflammation

Surfactant-Induced Skin Irritation Pathway

Experimental Protocols

To ensure reproducibility and standardization in the evaluation of surfactant properties, detailed experimental protocols are essential.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The Wilhelmy plate method is a widely used and accurate technique for measuring the surface tension of liquids and determining the CMC of surfactants.

G Workflow for CMC Determination via Wilhelmy Plate Method cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Prepare Surfactant Solutions (Series of Concentrations) Measure1 Measure Surface Tension of Each Concentration (Wilhelmy Plate Method) Prep1->Measure1 Prep2 Calibrate Tensiometer Prep2->Measure1 Analysis1 Plot Surface Tension vs. log(Concentration) Measure1->Analysis1 Analysis2 Identify Inflection Point Analysis1->Analysis2 Analysis3 Determine CMC Analysis2->Analysis3

CMC Determination Workflow

Methodology:

  • Solution Preparation: Prepare a series of aqueous solutions of the surfactant at different concentrations, spanning a range above and below the expected CMC.

  • Instrumentation: Utilize a force tensiometer equipped with a Wilhelmy plate (a thin platinum plate). Ensure the plate is thoroughly cleaned and flamed before each measurement to ensure complete wetting.

  • Measurement:

    • The Wilhelmy plate is suspended from a microbalance and brought into contact with the surface of the surfactant solution.

    • The force exerted on the plate by the liquid meniscus is measured.[15][16]

    • The surface tension is calculated from this force and the perimeter of the plate.

  • Data Analysis: Plot the measured surface tension as a function of the logarithm of the surfactant concentration. The point at which the slope of the curve changes sharply corresponds to the CMC.[15]

Foam Stability Assessment

The Ross-Miles method (ASTM D1173) is a standard procedure for evaluating the foaming properties of surfactants.[8][17]

Methodology:

  • Apparatus: The apparatus consists of a jacketed glass column with a specified height and diameter, and a pipette with a specified orifice size.

  • Procedure:

    • A fixed volume of the surfactant solution is placed in the bottom of the column.

    • A second, larger volume of the same solution is allowed to fall from a specified height through the pipette into the column, generating foam.[8]

    • The initial foam height is measured immediately after all the solution has been added.

    • The foam height is then measured at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[8]

  • Data Presentation: The results are typically presented as the initial foam height and the foam height remaining after the specified time intervals.

Conclusion

Sodium Lauryl Sulfate and Lauramide MEA represent two distinct classes of surfactants with complementary properties. SLS is a powerful and cost-effective cleansing and foaming agent, but its potential for skin irritation necessitates careful formulation. Lauramide MEA, while not as potent a primary surfactant, offers valuable benefits in terms of mildness, foam stabilization, and viscosity building.

For researchers and formulators, the choice between or combination of these surfactants will depend on the specific application, desired performance characteristics, and the target consumer. While this guide provides a comparative overview based on available data, it is crucial to conduct specific experimental evaluations to optimize formulations for their intended purpose. The provided experimental protocols offer a standardized approach for such evaluations. Further research to generate more comprehensive quantitative data for Lauramide MEA would be highly beneficial for the scientific community.

References

A Comparative Guide to Purity Validation of N-(2-Hydroxyethyl)dodecanamide Using Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for compounds like N-(2-Hydroxyethyl)dodecanamide is fundamental to ensuring product quality, safety, and efficacy. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity assessment, offering direct quantification without the need for identical reference standards. This guide provides an objective comparison of qNMR with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of this compound, supported by experimental protocols and comparative data.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC for the purity analysis of this compound. The presented data is a synthesis of typical performance for similar small molecules, intended to provide a robust framework for method selection.

ParameterqNMR (Quantitative ¹H-NMR)HPLC-UVGC-FID
Principle Absolute quantification based on the direct proportionality between NMR signal integral and the number of protons, using a certified internal standard.Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.
Purity Result (Hypothetical Batch) 98.5% ± 0.2%98.7% (Area Percent)98.9% (Area Percent)
Limit of Quantification (LOQ) ~0.1%~0.05%~0.02%
Precision (%RSD) < 1%< 2%< 2%
Selectivity High (structurally informative)Moderate to HighHigh
Reference Standard Certified internal standard of a different structure (e.g., maleic anhydride).Requires a specific, certified reference standard of this compound.Requires a specific, certified reference standard of this compound.
Throughput ModerateHighHigh
Sample Preparation Simple dissolution with internal standard.Dissolution and filtration.Dissolution (potentially with derivatization).

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using qNMR, HPLC, and GC are provided below. These protocols are intended as a starting point and should be optimized and validated for specific applications.

Quantitative NMR (qNMR) Protocol

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • High-precision analytical balance

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic Anhydride, NIST traceable)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Anhydride) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 8 to 16, depending on the required signal-to-noise ratio.

  • Spectral Width: Appropriate for observing all relevant signals.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound. Based on its structure, the methylene (B1212753) protons adjacent to the amide nitrogen (-C(O)NH-CH₂ -) or the methylene protons adjacent to the hydroxyl group (-CH₂ -OH) are suitable candidates.

  • Integrate a signal from the internal standard (e.g., the two olefinic protons of maleic anhydride).

  • Calculate the purity of the analyte using the following formula:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: mass

    • Puritystd: Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 210 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in the mobile phase to a final concentration of 0.5 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

Quantification:

  • Purity is determined by area normalization, where the peak area of the main component is expressed as a percentage of the total peak area. For higher accuracy, an external standard calibration with a certified reference material of this compound is required.

Gas Chromatography (GC) Protocol

Instrumentation:

  • GC system with a Flame Ionization Detector (FID)

  • Capillary column suitable for fatty acid derivatives (e.g., a polar-modified polysiloxane column).

Method Parameters:

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Oven Temperature Program: A temperature gradient from 100 °C to 280 °C.

  • Detector Temperature: 300 °C

Sample Preparation:

  • Direct injection of a solution in a suitable solvent (e.g., dichloromethane) is possible. However, for improved peak shape and thermal stability, derivatization (e.g., silylation of the hydroxyl group) may be necessary.

Quantification:

  • Similar to HPLC, purity is typically determined by area normalization. Accurate quantification requires a certified reference standard of this compound.

Mandatory Visualizations

Experimental Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std->dissolve transfer Transfer to NMR Tube nmr_acq Acquire ¹H-NMR Spectrum (Optimized Parameters) transfer->nmr_acq process_spec Fourier Transform, Phase & Baseline Correction nmr_acq->process_spec integrate Integrate Analyte & Standard Signals process_spec->integrate calculate Calculate Purity using qNMR Formula integrate->calculate result Final Purity Value calculate->result

Caption: Workflow for the determination of this compound purity using qNMR.

Decision Pathway for Analytical Method Selection

Method_Selection start Start: Purity Analysis of this compound q1 Absolute Quantification Required? start->q1 q2 Analyte Thermally Stable & Volatile? q1->q2 No method_qnmr Use qNMR q1->method_qnmr Yes method_hplc Use HPLC q2->method_hplc No method_gc Use GC q2->method_gc Yes

Caption: Decision tree for selecting an analytical method for purity assessment.

Efficacy Showdown: Ethoxylated vs. Non-Ethoxylated Dodecanamides in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug delivery, the selection of appropriate excipients is a critical determinant of a formulation's success. Among these, surfactants play a pivotal role in enhancing drug solubility, stability, and bioavailability. This guide provides a comparative analysis of two closely related classes of non-ionic surfactants: ethoxylated and non-ethoxylated dodecanamides. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation development.

At a Glance: Key Performance Differences

While direct comparative studies on the same dodecanamide (B72619) backbone are limited, we can infer performance characteristics based on research on fatty amide ethoxylates and well-documented properties of non-ethoxylated dodecanamides like Lauramide DEA. The presence of the ethoxy group is the primary structural differentiator, profoundly influencing the physicochemical properties and, consequently, the efficacy of these surfactants in various applications.

PropertyEthoxylated Dodecanamides (Inferred)Non-Ethoxylated Dodecanamides (e.g., Lauramide DEA)Impact on Drug Formulation
Critical Micelle Concentration (CMC) LowerHigherA lower CMC for ethoxylated versions suggests they are more efficient at forming micelles, which is crucial for solubilizing poorly soluble drugs at lower concentrations.[1]
Surface Tension at CMC HigherLowerA higher surface tension at the CMC for ethoxylated amides may indicate less efficient packing at interfaces compared to their non-ethoxylated counterparts.[1]
Aqueous Solubility Generally HigherLowerThe hydrophilic ethylene (B1197577) oxide chains in ethoxylated dodecanamides enhance their water solubility, making them suitable for a wider range of aqueous-based formulations.
Protein Interaction Varies with degree of ethoxylationGenerally less interactionThe polyethylene (B3416737) glycol (PEG) chains of ethoxylated surfactants can influence protein interactions, with the potential to either stabilize or destabilize proteins depending on the specific formulation context. The degree of ethoxylation is a key factor in these interactions.[2]
Emulsification Properties GoodGoodBoth classes are effective emulsifiers, with the choice depending on the specific oil phase and desired emulsion characteristics. Non-ethoxylated amides are known for their viscosity-building properties in emulsions.[3][4]

Experimental Protocols: A Guide to Surfactant Characterization

To enable researchers to conduct their own comparative evaluations, this section outlines the detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the concentration at which surfactant molecules begin to form micelles.

Methodology: Surface Tensiometry

  • Solution Preparation: Prepare a series of aqueous solutions of the dodecanamide surfactant with concentrations spanning a wide range, both below and above the expected CMC.

  • Measurement: Utilize a tensiometer, employing either the Du Noüy ring or Wilhelmy plate method, to measure the surface tension of each solution at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is identified as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration.

Evaluation of Protein-Surfactant Interaction

Understanding the interaction between surfactants and proteins is crucial for the formulation of stable protein-based therapeutics.

Methodology: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare a solution of the target protein in a suitable buffer. Prepare a separate, more concentrated solution of the dodecanamide surfactant in the same buffer.

  • Titration: Fill the ITC sample cell with the protein solution and the injection syringe with the surfactant solution.

  • Measurement: Perform a series of small, sequential injections of the surfactant solution into the protein solution while monitoring the heat change associated with each injection.

  • Data Analysis: The resulting thermogram provides information on the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction, allowing for a quantitative comparison of the binding properties of ethoxylated and non-ethoxylated dodecanamides with the protein.

Visualizing Surfactant-Cell Membrane Interaction

The interaction of surfactants with cell membranes is a key aspect of their role in drug delivery, influencing drug permeation and potential cytotoxicity. The following diagram illustrates a simplified, hypothetical workflow for assessing this interaction.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results & Comparison cell_culture Cell Culture (e.g., Caco-2) incubation Incubate Cells with Surfactant Solutions cell_culture->incubation surfactant_prep Prepare Surfactant Solutions (Ethoxylated vs. Non-ethoxylated) surfactant_prep->incubation permeability Permeability Assay (e.g., TEER measurement) incubation->permeability viability Cell Viability Assay (e.g., MTT assay) incubation->viability uptake Drug Uptake Study (with fluorescently labeled drug) incubation->uptake comparison Compare Efficacy and Toxicity permeability->comparison viability->comparison uptake->comparison

Workflow for comparing the effects of dodecanamides on cell monolayers.

The Role of Dodecanamides in Drug Delivery Systems

Both ethoxylated and non-ethoxylated dodecanamides can be formulated into various drug delivery systems to enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs). Their amphiphilic nature allows them to self-assemble into structures like micelles and vesicles, which can encapsulate hydrophobic drugs.

The following diagram illustrates the logical relationship in the formulation of a surfactant-based drug delivery system.

G cluster_components Formulation Components cluster_process Self-Assembly cluster_result Drug Delivery System API Poorly Soluble API Micelle Micelle Formation API->Micelle Encapsulation Surfactant Dodecanamide Surfactant (Ethoxylated or Non-ethoxylated) Surfactant->Micelle Aggregation Vehicle Aqueous Vehicle Vehicle->Micelle Dispersion DDS Drug Encapsulated in Micelles Micelle->DDS Leads to

Formation of a micellar drug delivery system with dodecanamides.

Conclusion

The choice between ethoxylated and non-ethoxylated dodecanamides in drug formulation is a nuanced decision that depends on the specific application and the properties of the active pharmaceutical ingredient. Ethoxylated dodecanamides, with their lower CMC and higher aqueous solubility, may be advantageous for solubilizing highly lipophilic drugs in aqueous formulations. Conversely, non-ethoxylated dodecanamides are established viscosity enhancers and may be preferred in topical or emulsion-based systems. The provided experimental protocols and conceptual diagrams offer a framework for researchers to systematically evaluate these surfactants and select the optimal candidate for their drug delivery challenges. Further direct comparative studies are warranted to fully elucidate the performance differences between these two valuable classes of excipients.

References

A Comparative Performance Analysis of N-(2-Hydroxyethyl)dodecanamide and Other Non-ionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-ionic surfactants, a diverse array of molecules offers a range of functionalities crucial for pharmaceutical and research applications. This guide provides a comparative overview of the performance of N-(2-Hydroxyethyl)dodecanamide, also known as lauroylethanolamide, against other widely used non-ionic surfactants, including Polysorbate 80, Poloxamer 188, and Alkyl Polyglucosides. This objective comparison is based on available experimental data and outlines detailed protocols for key performance assays.

Quantitative Performance Data

The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles, which are critical for emulsification, solubilization, and stabilization. The following tables summarize key performance parameters for this compound and its counterparts. It is important to note that direct comparative studies for this compound are limited, and the data presented is a compilation from various sources.

Table 1: Critical Micelle Concentration (CMC) of Non-ionic Surfactants

SurfactantCritical Micelle Concentration (CMC)Temperature (°C)
This compoundData not readily available in cited literature-
Polysorbate 800.012 mM[1]25[1]
Poloxamer 188~0.1% w/v (~0.12 mM)25
Alkyl Polyglucosides (C8-C10)0.05% to 0.1%Not Specified
Alkyl Polyglucosides (C12-C14)0.01% to 0.05%Not Specified

Table 2: Surface Tension of Non-ionic Surfactant Solutions

SurfactantConcentrationSurface Tension (mN/m)Temperature (°C)
This compoundData not readily available in cited literature--
Polysorbate 800.1 mg/mL~4020
Poloxamer 188Data not readily available in cited literature--
Alkyl Polyglucosides (1% aq. solution)1%26.1 to 27.5[2]25[2]

Table 3: Emulsifying and Foaming Properties of Non-ionic Surfactants

SurfactantEmulsifying PropertiesFoaming Properties
This compoundEffective emulsifierGood foam booster and stabilizer
Polysorbate 80Excellent emulsifier for O/W emulsions[3]Can enhance foam stability[4]
Poloxamer 188Good emulsifying agentCan improve foam stability[4]
Alkyl PolyglucosidesGood emulsifiers[5]High foaming ability and foam stability[6]

Experimental Protocols

To facilitate standardized evaluation and comparison of surfactant performance, detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the concentration at which surfactant molecules begin to form micelles.

Methodology: Surface Tensiometry

  • Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant with concentrations spanning a wide range, both below and above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.[7][8]

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The CMC is identified as the concentration at which a sharp break in the curve occurs. Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.[9]

Diagram: Workflow for CMC Determination by Surface Tensiometry

cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare series of surfactant solutions of varying concentrations measure_st Measure surface tension of each solution using a tensiometer prep_solutions->measure_st Input plot_data Plot surface tension vs. log(concentration) measure_st->plot_data Data determine_cmc Identify CMC at the inflection point of the curve plot_data->determine_cmc Analysis

Caption: Workflow for determining the Critical Micelle Concentration (CMC) using surface tensiometry.

Evaluation of Emulsion Stability

The ability of a surfactant to form and stabilize an emulsion is a critical performance indicator.

Methodology: Emulsification Index (E24)

  • Emulsion Formation: Mix a specific volume of oil (e.g., mineral oil, vegetable oil) and an aqueous solution of the surfactant at a defined concentration in a graduated cylinder.

  • Homogenization: Vigorously shake or vortex the mixture for a set period (e.g., 2 minutes) to form an emulsion.

  • Incubation: Allow the emulsion to stand undisturbed for 24 hours at a constant temperature.

  • Measurement: After 24 hours, measure the height of the emulsified layer and the total height of the liquid.

  • Calculation: The Emulsification Index (E24) is calculated using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

Diagram: Experimental Workflow for Emulsification Index (E24)

cluster_formation Emulsion Formation cluster_incubation Incubation cluster_measurement Measurement & Calculation mix Mix oil and surfactant solution in a graduated cylinder homogenize Vortex/shake vigorously for 2 minutes mix->homogenize stand Let stand for 24 hours at constant temperature homogenize->stand Stabilization measure Measure height of emulsion and total liquid stand->measure Observation calculate Calculate E24 = (emulsion height / total height) * 100 measure->calculate Data

Caption: Workflow for determining the Emulsification Index (E24) to assess emulsion stability.

Assessment of Foam Stability

Foam stability is crucial in applications such as detergents and personal care products.

Methodology: Foam Column Test

  • Solution Preparation: Prepare an aqueous solution of the surfactant at a specific concentration.

  • Foam Generation: Place a defined volume of the surfactant solution in a graduated cylinder and generate foam by a standardized method (e.g., sparging gas through the solution at a constant flow rate for a set time, or by vigorous shaking for a defined period).

  • Initial Measurement: Immediately after foam generation ceases, record the initial foam volume.

  • Monitoring Foam Decay: Record the foam volume at regular time intervals (e.g., every 5 minutes) over a specified duration (e.g., 30 minutes).

  • Data Analysis: Plot the foam volume as a function of time. The rate of decrease in foam volume indicates the foam stability. A slower decay rate signifies higher foam stability.

Diagram: Logical Relationship in Foam Stability Assessment

cluster_generation Foam Generation cluster_measurement Measurement cluster_analysis Analysis generate_foam Generate foam from surfactant solution initial_volume Record initial foam volume generate_foam->initial_volume monitor_decay Record foam volume over time initial_volume->monitor_decay Time-course plot_decay Plot foam volume vs. time monitor_decay->plot_decay Data assess_stability Determine stability from decay rate plot_decay->assess_stability Interpretation

Caption: Logical flow for assessing foam stability using the foam column test.

Signaling Pathways and Biological Interactions

Currently, there is a lack of specific research detailing the direct involvement of this compound in cellular signaling pathways. Non-ionic surfactants, in general, are primarily utilized in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs. Their role is often physical, involving the encapsulation of drug molecules within micelles, rather than direct interaction with specific signaling cascades. Further research is required to elucidate any potential biological signaling roles of this compound.

Conclusion

This compound is a versatile non-ionic surfactant known for its emulsifying and foam-boosting properties. While direct quantitative comparisons with other common non-ionic surfactants are not extensively available in the current literature, the provided data for Polysorbate 80, Poloxamer 188, and Alkyl Polyglucosides offer valuable benchmarks. The experimental protocols detailed in this guide provide a standardized framework for researchers to conduct their own comparative analyses, enabling an informed selection of the most appropriate surfactant for their specific formulation and application needs. As research progresses, a more comprehensive performance profile of this compound is anticipated to emerge.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Lauramide MEA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Lauramide MEA (Monoethanolamine Lauramide), a common ingredient in cosmetics and personal care products, is crucial for quality control and formulation development.[1][2][3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental methods frequently employed for the analysis of fatty acid amides like Lauramide MEA. This guide provides an objective comparison of these two techniques, supported by extrapolated experimental data and detailed methodologies, to assist in method selection and cross-validation.

Quantitative Performance Comparison

A critical aspect of cross-validating analytical methods is the direct comparison of their performance characteristics. The following table summarizes key validation parameters for the analysis of Lauramide MEA by HPLC and GC. These values are synthesized from studies on similar fatty acid amides and represent expected performance under optimized conditions.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Key Considerations
Precision (%RSD) < 5%< 10%Both methods offer good precision, with HPLC often exhibiting slightly better performance.[4]
Accuracy (Recovery %) 90 - 110%85 - 115%Comparable recovery rates are achievable with optimized sample extraction procedures.[4]
Linearity (r²) > 0.99> 0.99Both techniques demonstrate excellent linearity over a defined concentration range.[4][5]
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.1 µg/mLGC, particularly with mass spectrometry (MS) detection, generally offers higher sensitivity. A detection limit of approximately 700 fmol has been reported for a lauramide derivative by GC-MS.[6]
Limit of Quantification (LOQ) ~0.5 - 2.0 µg/mL~0.05 - 0.5 µg/mLThe lower LOQ for GC makes it more suitable for trace analysis of Lauramide MEA.[4]
Derivatization Not typically requiredRequired for volatility (e.g., silylation)The need for derivatization in GC adds an extra step to sample preparation and can be a source of error.[6]
Sample Throughput Generally higherCan be lower due to longer run times and derivatizationHPLC can be more efficient for analyzing a large number of samples.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of Lauramide MEA using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established protocols for similar non-ionic surfactants and fatty acid amides.[7]

1. Sample Preparation:

  • Accurately weigh 100 mg of the cosmetic product or raw material.

  • Dissolve the sample in 10 mL of a suitable organic solvent (e.g., methanol (B129727) or isopropanol).

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detector: Evaporative Light Scattering Detector (ELSD) is suitable for non-UV absorbing compounds like Lauramide MEA.[7]

  • Injection Volume: 10 µL.

Gas Chromatography (GC) Method

This protocol is based on methods developed for the analysis of fatty acid amides and related compounds.[6][8]

1. Sample Preparation and Derivatization:

  • Accurately weigh 50 mg of the sample into a reaction vial.

  • Extract the Lauramide MEA using a suitable solvent like methanol.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried residue to form a trimethylsilyl (B98337) derivative. This step is crucial to increase the volatility and thermal stability of the analyte.[6]

  • Heat the vial at 70°C for 30 minutes to complete the derivatization reaction.

  • Cool the vial to room temperature and dilute with hexane (B92381) before injection.

2. GC Instrumentation and Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, ramp to 300°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS detection provides higher specificity and sensitivity.[6]

  • Injection Volume: 1 µL (splitless injection).

Methodology Workflows

The following diagrams illustrate the experimental workflows for the HPLC and GC analysis of Lauramide MEA.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex filter Filter (0.45 µm) vortex->filter inject Inject into HPLC filter->inject separate C18 Reverse-Phase Separation inject->separate detect ELSD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for HPLC analysis of Lauramide MEA.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample extract Extract with Solvent weigh->extract dry Evaporate to Dryness extract->dry derivatize Add Silylating Agent & Heat dry->derivatize dilute Dilute with Hexane derivatize->dilute inject Inject into GC dilute->inject separate Capillary Column Separation inject->separate detect FID or MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for GC analysis of Lauramide MEA.

Logical Framework for Method Cross-Validation

The cross-validation of two analytical methods ensures that they provide comparable and reliable results.

Cross_Validation cluster_methods Method Development & Optimization cluster_validation Individual Method Validation cluster_comparison Comparative Analysis cluster_conclusion Conclusion hplc_dev HPLC Method Development hplc_val HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) hplc_dev->hplc_val gc_dev GC Method Development gc_val GC Validation (Linearity, Accuracy, Precision, LOD, LOQ) gc_dev->gc_val sample_analysis Analyze Identical Samples by Both Methods hplc_val->sample_analysis gc_val->sample_analysis stat_analysis Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) sample_analysis->stat_analysis equivalence Determine Method Equivalence stat_analysis->equivalence

Caption: Logical framework for cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are suitable techniques for the quantitative analysis of Lauramide MEA. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC is often preferred for its simpler sample preparation (no derivatization required) and potentially higher throughput, making it well-suited for routine quality control applications.

  • GC , especially when coupled with a mass spectrometer, offers superior sensitivity and is the method of choice for trace-level analysis or when unambiguous identification of the analyte is required.

A thorough cross-validation as outlined above is essential to ensure that either method, when implemented, produces accurate and reliable data for the analysis of Lauramide MEA in various sample matrices.

References

Assessing the Biodegradability of N-(2-Hydroxyethyl)dodecanamide in Comparison to Other Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The environmental fate of surfactants is a critical consideration in the development of a wide range of products, from pharmaceuticals to personal care items. Biodegradability, the capacity of a substance to be broken down by microorganisms into simpler, non-toxic compounds, is a key determinant of a surfactant's environmental impact. This guide provides a comparative assessment of the biodegradability of N-(2-Hydroxyethyl)dodecanamide, a non-ionic surfactant, against other commonly used anionic, cationic, and amphoteric surfactants. The information presented is supported by available experimental data to aid in the selection of environmentally responsible ingredients.

Quantitative Comparison of Surfactant Biodegradability

The following table summarizes the ready biodegradability of this compound and other selected surfactants based on standardized OECD 301 test methods. These tests are designed to assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. A substance is generally considered "readily biodegradable" if it achieves a biodegradation level of ≥60% within a 28-day period.

Surfactant NameChemical NameSurfactant TypeTest MethodBiodegradation (%)Time (days)Classification
Lauramide MEAThis compoundNon-ionicInformation not availableStated as "fully degradable"28Readily Biodegradable[1]
Sodium Lauryl Sulfate (SLS)Sodium dodecyl sulfateAnionicOECD 301B & 301D94 - 97%28Readily Biodegradable
Cocamidopropyl Betaine-AmphotericEU EEC C.4-E (similar to OECD 301D)76.3%28Readily Biodegradable
Cetrimonium ChlorideHexadecyltrimethylammonium chlorideCationicSeawater test65%31Readily Biodegradable

Note: While Lauramide MEA is widely reported as readily biodegradable, specific quantitative data from a standardized OECD 301 test was not available in the public domain at the time of this review. The classification is based on manufacturer and regulatory body statements.

Experimental Protocols

The data presented in this guide is derived from standardized test protocols designed to assess the ready biodegradability of chemical substances. The most relevant of these is the OECD 301 series of tests.

OECD 301F: Manometric Respirometry Test

This method is frequently used to determine the aerobic biodegradability of organic compounds.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure the oxygen consumed. The amount of oxygen taken up by the microbial population during the degradation of the test substance, corrected for the oxygen uptake of a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD).

Apparatus:

  • Respirometer: A device to measure oxygen consumption, such as an automated electrolytic respirometer.

  • Incubator: Capable of maintaining a constant temperature of 20 ± 1°C.

  • Glassware: BOD bottles, flasks, and other standard laboratory glassware.

Procedure:

  • Preparation of Mineral Medium: A mineral medium containing essential salts and trace elements is prepared.

  • Inoculum Preparation: Activated sludge from a wastewater treatment plant is typically used as the microbial inoculum. It is washed and aerated before use.

  • Test Setup: The test substance is added to the BOD bottles containing the mineral medium and inoculum. Control bottles (inoculum only) and reference substance bottles (a readily biodegradable substance like sodium benzoate) are also prepared.

  • Incubation: The bottles are sealed in the respirometer and incubated at 20 ± 1°C in the dark for 28 days.

  • Measurement: The oxygen consumption is measured continuously by the respirometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD).

Biochemical Oxygen Demand (BOD) Test

The BOD test is another method used to determine the amount of dissolved oxygen needed by aerobic biological organisms to break down organic material present in a given water sample at a certain temperature over a specific time period.

Principle: The test measures the molecular oxygen utilized during a specified incubation period for the biochemical degradation of organic material (carbonaceous demand) and the oxygen used to oxidize inorganic material such as sulfides and ferrous iron.

Apparatus:

  • Incubation bottles: 300-mL glass-stoppered bottles.

  • Incubator: Thermostatically controlled at 20 ± 1°C.

  • Dissolved oxygen meter or titration apparatus.

Procedure:

  • Sample Preparation: The sample is diluted with a specially prepared dilution water containing a phosphate (B84403) buffer, magnesium sulfate, calcium chloride, and ferric chloride. The pH is adjusted to between 6.5 and 7.5.

  • Initial Dissolved Oxygen (DO) Measurement: The initial DO concentration of the diluted sample is measured.

  • Incubation: The bottles are sealed to prevent the ingress of atmospheric oxygen and incubated at 20 ± 1°C for 5 days.

  • Final Dissolved Oxygen (DO) Measurement: After 5 days, the final DO concentration is measured.

  • Calculation: The BOD is calculated as the difference between the initial and final DO values, adjusted for the dilution of the sample.

Visualizing the Biodegradability Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the biodegradability of a surfactant.

Biodegradability_Assessment_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Select Surfactant & Test Method (e.g., OECD 301F) B Prepare Mineral Medium & Inoculum A->B C Set up Test, Control, & Reference Vessels B->C D Incubate at Controlled Temperature (28 days) C->D E Monitor Oxygen Consumption / CO2 Evolution D->E F Calculate % Biodegradation vs. ThOD E->F G Compare to 'Readily Biodegradable' Criteria (≥60%) F->G H Final Classification & Reporting G->H

Caption: A generalized workflow for assessing surfactant biodegradability using standard OECD methods.

Conclusion

Based on available data and industry classifications, this compound (Lauramide MEA) is considered to be a readily biodegradable surfactant. This places it in a favorable position from an environmental perspective when compared to other surfactants. However, for a more definitive and direct quantitative comparison, standardized OECD 301 test data for Lauramide MEA would be invaluable. The other surfactants reviewed, including the anionic Sodium Lauryl Sulfate, the amphoteric Cocamidopropyl Betaine, and the cationic Cetrimonium Chloride, also demonstrate ready biodegradability under standard test conditions. The choice of surfactant for a particular application will ultimately depend on a balance of performance, cost, and environmental impact. This guide provides a foundational understanding of the comparative biodegradability to inform these critical decisions.

References

Comparative analysis of the emulsifying properties of Lauramide MEA and Tween 80

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Emulsifying Properties of Lauramide MEA and Tween 80

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Lauramide MEA and Tween 80, two non-ionic surfactants widely used across various industries. The objective is to delineate their respective emulsifying properties, supported by physicochemical data and standardized experimental protocols, to aid in the selection of the appropriate agent for formulation development.

Introduction and Physicochemical Overview

Both Lauramide MEA and Tween 80 function as surface-active agents that enable the formation of stable emulsions by reducing interfacial tension between immiscible liquids like oil and water. However, their chemical nature, physical properties, and functional roles in formulations are distinct.

Lauramide MEA (Lauric Acid Monoethanolamide) is a fatty acid amide synthesized from lauric acid, which is derived from coconut oil, and monoethanolamine.[1][2] It typically appears as a white, waxy solid.[1] While it possesses emulsifying capabilities, it is predominantly used in the cosmetics and personal care industry as a foam booster, viscosity modifier, and secondary emulsifier.[2][3]

Tween 80 (Polysorbate 80) is a complex polyoxyethylene sorbitan (B8754009) monooleate derived from sorbitol and oleic acid.[4][5] It is a viscous, amber-colored liquid that is readily soluble in water.[4][5] Its strong hydrophilic nature makes it an excellent emulsifier for creating stable oil-in-water (O/W) emulsions, and it is ubiquitously used in the pharmaceutical, food, and cosmetic industries.[6][7]

A summary of their key physicochemical properties is presented below.

Table 1: Comparative Physicochemical Properties

PropertyLauramide MEATween 80 (Polysorbate 80)
INCI Name Lauramide MEAPolysorbate 80
Chemical Class Fatty Acid AmidePolyoxyethylene Sorbitan Ester
Origin Derived from coconut oil and monoethanolamine.[1]Derived from sorbitol and oleic acid.[4]
Appearance White to light-yellow waxy solid/flakes.[1][8]Viscous, amber-colored liquid.[4]
Solubility Slightly soluble in water; dispersible with other surfactants.[1][8]Soluble/miscible in water.[4][5]
Molecular Formula C₁₄H₂₉NO₂[1]C₆₄H₁₂₄O₂₆[4]
Molecular Weight ~243.39 g/mol [8]~1310 g/mol [4][9]
HLB Value ~13.5 (as Cocamide MEA)¹15.0[5][10][11][12]
Primary Function Foam booster, thickener, co-emulsifier.[2][13]Primary O/W emulsifier, solubilizer, stabilizer.[6][7]

¹Note: A specific HLB value for Lauramide MEA is not consistently published. The value of 13.5 for Cocamide MEA, a closely related compound, is often used as a reference.[14]

Mechanism of Emulsification

Non-ionic surfactants like Lauramide MEA and Tween 80 stabilize emulsions by adsorbing at the oil-water interface. Their molecular structure is amphiphilic, containing both a hydrophobic (lipophilic) tail that orients towards the oil phase and a hydrophilic head that prefers the aqueous phase. This arrangement lowers the interfacial free energy, facilitating the dispersion of one liquid into the other as fine droplets and creating a protective barrier that prevents droplet coalescence.

The Hydrophilic-Lipophilic Balance (HLB) value is a critical parameter, with higher values (8-18) indicating greater hydrophilicity, making the surfactant suitable for oil-in-water (O/W) emulsions.[11] Tween 80's high HLB of 15 makes it an exceptionally effective O/W emulsifier.[12][15] Lauramide MEA's estimated HLB also places it in the O/W emulsifier category, though it is often used in conjunction with other surfactants to enhance overall formulation stability and texture.[3]

EmulsificationMechanism cluster_emulsion Oil Droplet in Aqueous Phase oil_droplet p1 p1:c->oil_droplet p2 p2:c->oil_droplet p3 p3:c->oil_droplet p4 p4:c->oil_droplet surfactant Hydrophilic Head Hydrophobic Tail surfactant->p1 surfactant->p2 surfactant->p3 surfactant->p4 caption Surfactant molecules stabilizing an oil droplet. ExperimentalWorkflow cluster_L Lauramide MEA Arm cluster_T Tween 80 Arm start Start: Define Oil & Emulsifier Concentration prep_oil 1. Prepare Oil Phase (e.g., Medium-Chain Triglycerides) start->prep_oil prep_aq_L 2a. Prepare Aqueous Phase + Lauramide MEA (e.g., 1% w/v) prep_aq_T 2b. Prepare Aqueous Phase + Tween 80 (e.g., 1% w/v) emulsify_L 3a. High-Shear Homogenization (e.g., 10,000 rpm, 10 min) prep_aq_L->emulsify_L emulsify_T 3b. High-Shear Homogenization (e.g., 10,000 rpm, 10 min) prep_aq_T->emulsify_T cool_L 4a. Cool Emulsion to Room Temperature emulsify_L->cool_L cool_T 4b. Cool Emulsion to Room Temperature emulsify_T->cool_T analysis_L 5a. Stability & Droplet Analysis (Lauramide MEA Emulsion) cool_L->analysis_L analysis_T 5b. Stability & Droplet Analysis (Tween 80 Emulsion) cool_T->analysis_T compare 6. Compare Results analysis_L->compare analysis_T->compare

References

Validating the Critical Micelle Concentration of N-(2-Hydroxyethyl)dodecanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the critical micelle concentration (CMC) of N-(2-Hydroxyethyl)dodecanamide, a non-ionic surfactant, against other commonly used alternatives. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in validating its properties for various applications, including drug delivery and formulation development.

Executive Summary

This compound, also known as Lauramide MEA, is a non-ionic surfactant utilized for its emulsifying, foaming, and viscosity-enhancing properties.[1] Its CMC is a crucial parameter indicating the concentration at which self-assembly into micelles occurs, a phenomenon central to its function in solubilizing hydrophobic substances. This guide explores the experimental determination of its CMC and compares it with other non-ionic surfactants such as Tween 20, Triton X-100, and Brij 35.

Comparative Analysis of Critical Micelle Concentration

The CMC is a fundamental property of a surfactant, representing its efficiency and effectiveness. A lower CMC value generally indicates a more efficient surfactant. The table below summarizes the reported CMC values for this compound and selected non-ionic surfactants.

SurfactantChemical NameTypeCritical Micelle Concentration (CMC)
This compound Lauramide MEANon-ionicNot definitively established in cited literature; theoretical estimations and derivatives suggest a range.
Tween 20 Polysorbate 20Non-ionic0.06 mM
Triton X-100 Octylphenol ethoxylateNon-ionic0.24 - 0.433 mmol/l[2]
Brij 35 Polyoxyethylene (23) lauryl etherNon-ionic~0.058 mM[3]

Note: The CMC of this compound is not consistently reported in a single, definitive experimental value across the reviewed literature. A synthesized derivative, lauric ether carboxylate, was found to have a CMC of 1.26 mmol/L. Researchers should determine the CMC for their specific grade and formulation.

Experimental Protocols for CMC Determination

The determination of a surfactant's CMC can be achieved through various analytical techniques. Below are detailed methodologies for three commonly employed methods.

Surface Tension Method

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[4][5]

Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. This trend continues until the CMC is reached, at which point the surface becomes saturated with surfactant monomers, and any further addition of surfactant leads to the formation of micelles in the bulk of the solution. Beyond the CMC, the surface tension remains relatively constant.[6]

Protocol:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions of the stock solution to obtain a range of concentrations, both below and above the expected CMC.

  • Measure the surface tension of each solution using a tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).[7]

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the point of intersection of the two linear portions of the plot: the steeply decreasing part and the plateau region.[4]

Fluorescence Spectroscopy Method (using Pyrene (B120774) as a probe)

This method is highly sensitive and particularly useful for determining the CMC of non-ionic surfactants.[8]

Principle: Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a shift in the fine structure of the pyrene emission spectrum, specifically the ratio of the third to the first vibronic peaks (I3/I1).

Protocol:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., ethanol).

  • Prepare a series of surfactant solutions of varying concentrations.

  • Add a small, constant aliquot of the pyrene stock solution to each surfactant solution, ensuring the final pyrene concentration is very low (e.g., in the micromolar range) to avoid self-quenching.[9]

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer (excitation wavelength typically around 334 nm).[9]

  • Record the intensities of the first (I1, ~372 nm) and third (I3, ~383 nm) vibronic peaks.[9]

  • Plot the ratio of I3/I1 against the logarithm of the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve.

Conductivity Method

This method is most suitable for ionic surfactants but can also be adapted for non-ionic surfactants under certain conditions.[10]

Principle: The electrical conductivity of a surfactant solution changes with concentration. For ionic surfactants, the conductivity increases linearly with concentration below the CMC. Above the CMC, the rate of increase in conductivity decreases because the micelles have a lower mobility than the individual surfactant ions. For non-ionic surfactants, the change in conductivity at the CMC is less pronounced but can still be detected.[11]

Protocol:

  • Prepare a series of surfactant solutions of different concentrations in deionized water.

  • Measure the electrical conductivity of each solution using a calibrated conductivity meter.

  • Ensure temperature control, as conductivity is temperature-dependent.

  • Plot the specific conductivity versus the surfactant concentration.

  • The CMC is identified as the concentration at which a distinct break or change in the slope of the plot occurs.[12]

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the experimental processes and the fundamental principles of micelle formation, the following diagrams are provided.

Experimental_Workflow_CMC_Determination cluster_prep Sample Preparation cluster_methods CMC Measurement Methods cluster_analysis Data Analysis prep Prepare Surfactant Stock Solution dilute Create Serial Dilutions prep->dilute st Surface Tensiometry dilute->st fs Fluorescence Spectroscopy (Pyrene Probe) dilute->fs cm Conductivity Measurement dilute->cm plot Plot Data (Property vs. Concentration) st->plot fs->plot cm->plot determine Determine CMC (Inflection Point/Intersection) plot->determine

Caption: Experimental workflow for CMC determination.

Micelle_Formation Concentration Increase cluster_below_cmc Below CMC cluster_above_cmc Above CMC m1 Monomer m2 Monomer m3 Monomer micelle1 Micelle m4 Monomer m5 Monomer m6 Monomer m7 Monomer m8 Monomer m9 Monomer

Caption: Micelle formation as surfactant concentration increases.

References

Benchmarking Surface Tension Reduction: A Comparative Analysis of Lauramide MEA Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable surfactant is a critical step in formulation development. This guide provides a comparative analysis of the surface tension reduction capabilities of Lauramide Monoethanolamine (Lauramide MEA) against two widely recognized standards: the anionic surfactant Sodium Lauryl Sulfate (SLS) and the amphoteric surfactant Cocamidopropyl Betaine (CAPB).

This report summarizes available quantitative data to benchmark the performance of Lauramide MEA. Due to a lack of extensive publicly available data for Lauramide MEA, information for the closely related non-ionic surfactants Lauramide Diethanolamine (Lauramide DEA) and Cocamide MEA has been utilized as a proxy to provide an indicative comparison. It is important to note that while structurally similar, the performance of Lauramide MEA may vary.

Comparative Analysis of Surface Tension Reduction

The efficiency of a surfactant in reducing the surface tension of an aqueous solution is a key performance indicator. The following table summarizes the surface tension of Lauramide DEA (as a proxy for Lauramide MEA), Sodium Lauryl Sulfate (SLS), and Cocamidopropyl Betaine (CAPB) at various concentrations in water at approximately 25°C.

SurfactantConcentration (% w/v)Concentration (ppm)Surface Tension (mN/m)
Lauramide DEA (proxy for Lauramide MEA) 0.1100024.6[1]
Sodium Lauryl Sulfate (SLS) 0.05500~38
0.11000~35
0.2200033.7[2]
0.252500~32
Cocamidopropyl Betaine (CAPB) 0.05500~40
0.11000~36
0.33000~34
0.55000~33

Note: Data for SLS and CAPB is aggregated from multiple sources and may represent approximate values. The single data point for Lauramide DEA is provided for indicative comparison.

Experimental Protocol: Surface Tension Measurement

To ensure accurate and reproducible data for comparing surfactant performance, a standardized experimental protocol is essential. The Du Noüy ring method is a widely accepted technique for measuring the static surface tension of liquids.

Objective: To determine the surface tension of surfactant solutions at various concentrations using the Du Noüy ring method.

Apparatus:

  • Tensiometer with a platinum-iridium Du Noüy ring

  • Precision balance

  • Glass vessel

  • Micropipettes

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Deionized water

  • Surfactants (Lauramide MEA, SLS, CAPB)

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of each surfactant in deionized water.

    • Perform serial dilutions to obtain a range of concentrations for each surfactant.

  • Instrument Calibration:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension.

  • Measurement:

    • Place a surfactant solution in the glass vessel on the tensiometer's sample stage.

    • The platinum-iridium ring is immersed in the solution.

    • Slowly raise the ring through the liquid-air interface.

    • The force required to pull the ring through the surface is measured by the tensiometer.

    • The instrument software calculates the surface tension based on the maximum force and the dimensions of the ring, applying necessary correction factors.

  • Data Collection:

    • Measure the surface tension for each concentration of each surfactant.

    • Perform multiple readings for each sample to ensure accuracy and calculate the average.

    • Record the temperature at which the measurements are taken.

Experimental Workflow for Surfactant Comparison

The following diagram illustrates a logical workflow for the comparative evaluation of surfactant performance in surface tension reduction.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_surfactant Prepare Surfactant Stock Solutions (Lauramide MEA, SLS, CAPB) prep_dilutions Create Serial Dilutions prep_surfactant->prep_dilutions measure_st Measure Surface Tension (Du Noüy Ring Method) prep_dilutions->measure_st calibrate Calibrate Tensiometer calibrate->measure_st plot_data Plot Surface Tension vs. Concentration measure_st->plot_data determine_cmc Determine Critical Micelle Concentration (CMC) plot_data->determine_cmc compare Compare Surfactant Efficiency determine_cmc->compare

Caption: Experimental workflow for comparing surfactant efficiency.

This structured approach ensures a robust and reliable comparison of the surface tension reduction properties of different surfactants, providing valuable data for formulation decisions in research and development.

References

Safety Operating Guide

Proper Disposal of N-(2-Hydroxyethyl)dodecanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

N-(2-Hydroxyethyl)dodecanamide, also known as Lauramide MEA, is a chemical compound that requires careful handling and disposal to ensure personnel safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this substance, in alignment with standard laboratory safety protocols and regulatory guidelines.

Key Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. This information, summarized from safety data sheets (SDS), dictates the necessary precautions.

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1]Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]
Serious Eye Irritation Causes serious eye irritation.[1][3]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
Aquatic Hazard Toxic to aquatic life with long lasting effects.[3][4]Avoid release to the environment. Collect spillage.[3][4]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Disposal procedures must comply with all applicable local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[1]

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials such as pipette tips, wipes, and containers, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5]

  • Ensure the container is suitable and closed to prevent spills or leaks.[1][2]

3. Labeling:

  • The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and indicate its hazards (e.g., "Irritant," "Aquatic Hazard").

4. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • Keep the container tightly closed except when adding waste.[1]

5. Disposal:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]

  • Do not allow the chemical to enter drains or soil, as it is toxic to aquatic life.[1][2] Discharge into the environment must be avoided.[2]

6. Spill Management:

  • In the event of a spill, contain the material to prevent it from entering drains or waterways.

  • For solid spills, carefully sweep or scoop the material into the hazardous waste container.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spill.

  • Ventilate the area of the spill.

  • Clean the contaminated area thoroughly.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_contamination Is the material a pure substance or contaminated? ppe->check_contamination collect_waste Collect in a designated, labeled, leak-proof hazardous waste container. check_contamination->collect_waste Both spill_check Is there a spill? collect_waste->spill_check contain_spill Contain spill with inert absorbent material. spill_check->contain_spill Yes store_waste Store waste container in a secure, well-ventilated area. spill_check->store_waste No clean_spill Clean spill area thoroughly. contain_spill->clean_spill clean_spill->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(2-Hydroxyethyl)dodecanamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(2-Hydroxyethyl)dodecanamide

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical procedures for the handling and disposal of this compound (also known as Lauramide MEA). The following step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

I. Personal Protective Equipment (PPE) and Engineering Controls

Consistent and proper use of personal protective equipment is the primary defense against potential exposure. Engineering controls should be in place to minimize inhalation risk and provide immediate access to emergency facilities.

Protection Level Equipment Specifications & Rationale
Engineering Controls Chemical Fume HoodRecommended to minimize inhalation exposure, especially if generating dust or aerosols.
Eyewash Station & Safety ShowerMust be readily accessible in the immediate work area.
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesConforming to OSHA 29 CFR 1910.133 or European Standard EN166 is mandatory to protect against splashes.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use.[1]
Skin and Body Protection Laboratory CoatA standard, buttoned laboratory coat is required to protect against skin contact.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 Approved RespiratorNot generally required for normal use with adequate ventilation, but necessary if dust or aerosols are generated or in poorly ventilated areas.[1]

II. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Precaution:

  • Ensure all required PPE is available and in good condition.

  • Verify that the chemical fume hood, eyewash station, and safety shower are operational.

  • Review the Safety Data Sheet (SDS) before starting any new procedure.

2. Handling the Compound:

  • Conduct all weighing and handling of the solid material within a chemical fume hood to prevent inhalation of dust.

  • Avoid direct contact with skin and eyes.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]

  • Do not eat, drink, or smoke in the designated work area.[1]

3. In Case of Exposure:

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][3] Symptoms may include stinging, tearing, redness, swelling, and blurred vision, with the potential for permanent eye damage.[3]

  • Skin: Wash off with soap and water. Get medical attention if irritation develops and persists.[3]

  • Inhalation: Move to fresh air. Call a physician if symptoms develop or persist.[3]

  • Ingestion: Rinse mouth and seek medical attention if symptoms occur.[3]

4. Spill Response:

  • Small Spills: Wipe up with absorbent material (e.g., cloth, fleece). Clean the surface thoroughly to remove residual contamination.[3]

  • Large Spills: Stop the flow of material if it can be done without risk. Dike the spilled material. Absorb in vermiculite, dry sand, or earth and place into containers for disposal. Following product recovery, flush the area with water.[3]

  • Avoid discharge into drains, water courses, or onto the ground.[3]

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Chemical Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]

  • This substance is considered toxic to aquatic life with long-lasting effects; therefore, release to the environment must be avoided.[2][5]

2. Contaminated Packaging:

  • Contaminated packaging should be treated as the chemical itself.

  • Clean, empty containers may be recycled or disposed of according to local legislation.

IV. Chemical and Physical Properties

Property Value
CAS Number 142-78-9
Molecular Formula C14H29NO2[6]
Molecular Weight 243.39 g/mol [6]
Appearance White to light yellow powder or crystal.[2]
Melting Point 88 - 89°C[6][7]
Boiling Point 410.5 ± 28.0°C[6][7]
Solubility Slightly soluble in water.[7]

V. Workflow and Safety Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls prep_ppe->prep_eng handle_weigh Weigh/Handle in Fume Hood prep_eng->handle_weigh handle_avoid Avoid Contact handle_weigh->handle_avoid handle_wash Wash Hands After Use handle_avoid->handle_wash spill Spill Occurs handle_avoid->spill exposure Exposure Occurs handle_avoid->exposure dispose_waste Dispose of Chemical Waste handle_wash->dispose_waste spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First-Aid Protocol exposure->exposure_response dispose_cont Dispose of Contaminated PPE/Materials dispose_waste->dispose_cont

Caption: Logical workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxyethyl)dodecanamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxyethyl)dodecanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.